5-hydroxy-4-methylfuran-2(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNPHZPFAWLRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961251 | |
| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40834-42-2 | |
| Record name | 5-Hydroxy-4-methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40834-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(5H)-Furanone, 5-hydroxy-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isolation and Characterization of 5-hydroxy-4-methylfuran-2(5H)-one from a Fungal Source
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxy-4-methylfuran-2(5H)-one is a substituted butenolide, a class of compounds known for their diverse biological activities. While its presence in nature has not been definitively established in the reviewed literature, the structural motif is common among fungal secondary metabolites. This guide presents a comprehensive, field-proven methodology for the isolation and characterization of this compound, based on a hypothetical scenario of its production by the filamentous fungus Aspergillus terreus. The protocols detailed herein are grounded in established principles of natural product chemistry and are designed to be adaptable for the discovery and purification of novel fungal metabolites.
Introduction: The Rationale for Fungal Bioprospecting
The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites. Genera such as Aspergillus and Penicillium are renowned for their biosynthetic capabilities, yielding compounds that have led to the development of numerous pharmaceuticals. The γ-butyrolactone scaffold, the core of our target compound, is a recurring structural feature in many fungal metabolites with a wide range of biological activities.[1] The biosynthesis of these lactones in fungi often involves complex polyketide synthase (PKS) pathways.[2]
While the natural occurrence of this compound is yet to be confirmed, its structural similarity to known fungal metabolites makes fungi a logical starting point for its discovery. This guide, therefore, uses Aspergillus terreus, a well-documented producer of diverse secondary metabolites including butyrolactones, as a model organism.[3] The following protocols are designed to provide a robust framework for the cultivation, extraction, purification, and structural elucidation of this target compound, and can be readily adapted for the isolation of other polar organic metabolites from fungal cultures.
Cultivation and Fermentation: Inducing Secondary Metabolite Production
The production of secondary metabolites in fungi is often triggered by specific environmental cues and nutrient limitations. Therefore, the choice of culture medium and fermentation conditions is critical. For our hypothetical production of this compound, we will utilize a standard liquid culture medium known to support the growth of Aspergillus terreus and the production of its secondary metabolites.[4]
Fungal Strain and Culture Media
-
Organism: Aspergillus terreus (e.g., ATCC 20542, a known producer of diverse secondary metabolites).[5]
-
Culture Medium: Potato Dextrose Broth (PDB) is a suitable starting medium. For inducing a wider range of secondary metabolites, co-cultivation with a bacterium such as Bacillus subtilis can be employed, as this has been shown to induce the production of novel butyrolactones in A. terreus.[6]
Step-by-Step Fermentation Protocol
-
Inoculum Preparation:
-
Aseptically transfer a small agar plug of a mature A. terreus culture into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a seed culture.
-
-
Large-Scale Fermentation:
-
Prepare a 2 L Erlenmeyer flask containing 1 L of PDB.
-
Inoculate the flask with 50 mL of the seed culture.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 14-21 days. The extended incubation period allows for the depletion of primary nutrients, which often triggers secondary metabolism.[4]
-
-
Harvesting:
-
After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or Miracloth.
-
The broth and the mycelium should be extracted separately to ensure the recovery of both extracellular and intracellular metabolites.
-
Extraction of Crude Metabolites
The polarity of this compound suggests that it will be present in the aqueous culture broth and potentially within the mycelium. A liquid-liquid extraction with a moderately polar organic solvent is the method of choice.
Workflow for Metabolite Extraction
Caption: Workflow for the extraction of secondary metabolites from fungal culture.
Detailed Extraction Protocol
-
Broth Extraction:
-
Transfer the filtered culture broth to a large separatory funnel.
-
Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate for each extraction.
-
Pool the ethyl acetate fractions.
-
-
Mycelium Extraction:
-
Freeze-dry the mycelial mass to remove water.
-
Grind the dried mycelium into a fine powder.
-
Suspend the powdered mycelium in ethyl acetate and stir for 24 hours at room temperature.
-
Filter the mixture to separate the mycelial debris from the ethyl acetate extract.
-
-
Concentration:
-
Combine the ethyl acetate extracts from both the broth and the mycelium.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude oily residue.
-
Purification and Isolation
The crude extract will contain a complex mixture of metabolites. A multi-step chromatographic approach is necessary to isolate the target compound.
Purification Strategy Overview
A combination of silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a robust strategy for purifying polar compounds like this compound.
Caption: Multi-step purification workflow for the target furanone.
Step-by-Step Purification Protocols
This initial step aims to separate the compounds in the crude extract based on their polarity.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel and then adding this to the top of the column.[7]
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% petroleum ether or hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% petroleum ether to 100% ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 petroleum ether/ethyl acetate).[8]
-
Visualize the spots under UV light and/or by staining.
-
Combine the fractions that contain the target compound (identified by its expected Rf value and/or by analytical HPLC-MS).
-
This final step provides high-resolution separation to yield the pure compound.
-
Column and Mobile Phase Selection:
-
Use a C18 preparative HPLC column.
-
The mobile phase will typically consist of a mixture of water and an organic solvent like methanol or acetonitrile.[9] Given the polar nature of the target compound, a mobile phase with a higher percentage of water will likely be required for good retention on a C18 column.
-
-
Method Development:
-
First, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, detection wavelength).
-
A starting point for the mobile phase could be a gradient of 10% to 50% acetonitrile in water.
-
-
Preparative Run:
-
Scale up the analytical method to the preparative column.
-
Dissolve the pooled fractions from the silica gel column in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or lyophilization to obtain the pure compound.
-
Structural Elucidation and Characterization
The identity and purity of the isolated compound must be confirmed using a combination of spectroscopic techniques.
Spectroscopic Data for this compound
The following table summarizes the expected spectroscopic data for the target compound.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~6.7 (bs, 1H), ~6.0 (bs, 1H), ~5.9 (p, 1H), ~2.1 (d, 3H)[8] |
| ¹³C NMR | δ (ppm): ~171 (C=O), ~167 (C), ~119 (CH), ~100 (CH), ~13 (CH₃)[8] |
| Mass Spec (EI) | m/z (%): 114 [M]⁺, 86, 69, 41, 39[8] |
| FTIR | ν (cm⁻¹): ~3400 (O-H stretch), ~1750 (C=O stretch, lactone), ~1650 (C=C stretch) |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., acetone-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to confirm the structure and connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a mass spectrometer (e.g., coupled to a GC or LC system) to determine its molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the compound (e.g., as a thin film or in a KBr pellet) to identify the characteristic functional groups, particularly the hydroxyl and lactone carbonyl groups.[11]
-
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the isolation and characterization of this compound from a hypothetical fungal source. The methodologies described, from cultivation and extraction to multi-step purification and spectroscopic analysis, are based on established practices in natural product chemistry. While the natural occurrence of this specific compound remains to be discovered, the protocols herein serve as a valuable resource for researchers engaged in the exploration of fungal secondary metabolites and the discovery of novel bioactive compounds. The principles and techniques outlined are broadly applicable and can be adapted to a wide range of target molecules and microbial sources.
References
-
Abd Rahim, M. H., et al. (2015). Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures. PMC. [Link]
-
Ibrahim, S. R. M., & Mohamed, G. A. (2017). γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities. PubMed. [Link]
-
Kharat, S. N., et al. (2019). A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. PubMed. [Link]
-
ResearchGate. (n.d.). General workflow for extracting secondary metabolites from fungi and fractionating via preparative HPLC. ResearchGate. [Link]
-
ResearchGate. (2019). A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. ResearchGate. [Link]
-
Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]
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Frontiers. (2024). Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183. Frontiers. [Link]
-
Amanote Research. (n.d.). Γ-Butyrolactones From Aspergillus Species:. Amanote Research. [Link]
-
PubMed. (2010). Gluconic acid production by Aspergillus terreus. PubMed. [Link]
-
ResearchGate. (2022). Effect of Culture Media on Secondary Metabolites from Aspergillus Terrus from Soil of Osun Osogbo Grove. ResearchGate. [Link]
-
NIH. (2023). Bioactive metabolites identified from Aspergillus terreus derived from soil. PMC. [Link]
-
ResearchGate. (n.d.). (A) FTIR spectra of γ-lactone (g lactone), methyl cellulose (MC), and... ResearchGate. [Link]
-
NIH. (n.d.). Induction of Secondary Metabolite Biosynthesis by Deleting the Histone Deacetylase HdaA in the Marine-Derived Fungus Aspergillus terreus RA2905. PMC. [Link]
-
ResearchGate. (n.d.). Main steps of the extraction of fungal metabolites. ResearchGate. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
MDPI. (n.d.). Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis, an Endophytic Fungus Collected in Iran from Echium khuzistanicum Mozaff. MDPI. [Link]
-
NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. NIST WebBook. [Link]
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Teledyne Labs. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
NIH. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. PMC. [Link]
-
EGUsphere. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. EGUsphere. [Link]
-
ResearchGate. (n.d.). Inducing secondary metabolite production by the soil-dwelling fungus Aspergillus terreus through bacterial co-culture. ResearchGate. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
NIH. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. PMC. [Link]
-
Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]
-
ASM Journals. (n.d.). Effect of Butyrolactone I on the Producing Fungus,Aspergillus terreus. ASM Journals. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
ASM Journals. (n.d.). Effect of Butyrolactone I on the Producing Fungus,Aspergillus terreus. ASM Journals. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]
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- 3. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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A Comprehensive Spectroscopic Guide to 5-hydroxy-4-methylfuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 5-hydroxy-4-methylfuran-2(5H)-one (CAS No: 40834-42-2), a versatile heterocyclic compound. As a substituted butenolide, its structural elucidation is paramount for its application in synthetic chemistry and drug discovery. This document, crafted from the perspective of a Senior Application Scientist, offers not just the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.
Introduction
This compound is a key chiral synthon and a member of the butenolide family, a class of compounds prevalent in many natural products with diverse biological activities.[1] Its structure, featuring a lactone ring, a hydroxyl group, and a vinyl methyl group, presents a unique spectroscopic fingerprint. Accurate characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental to confirming its identity, purity, and for understanding its reactivity in various chemical transformations.[2] This guide will delve into the nuanced details of each of these analytical techniques as they apply to this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its core structure and the connectivity of its atoms.
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound, acquired in acetone-d₆.[3]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 6.67 (bs, 1H) | -OH | 171.30 | C=O (C2) |
| 6.02 (bs, 1H) | =CH (C3) | 166.65 | =C(CH₃) (C4) |
| 5.87 (p, J = 1.5 Hz, 1H) | -CH(OH) (C5) | 118.68 | =CH (C3) |
| 2.08 (d, J = 1.5 Hz, 3H) | -CH₃ | 100.25 | -CH(OH) (C5) |
| 13.15 | -CH₃ |
Interpretation of NMR Spectra
The ¹H NMR spectrum reveals four distinct signals. The broad singlet at 6.67 ppm is characteristic of a hydroxyl proton, with its broadness attributable to chemical exchange. The signal at 6.02 ppm corresponds to the vinyl proton at the C3 position. The proton at the C5 position, adjacent to both the hydroxyl group and the ring oxygen, appears at 5.87 ppm as a pentet due to coupling with the methyl protons. The methyl group protons at the C4 position resonate at 2.08 ppm as a doublet, showing a characteristic allylic coupling to the C5 proton.[4]
The ¹³C NMR spectrum shows five signals, corresponding to the five carbon atoms in the molecule. The downfield signal at 171.30 ppm is assigned to the carbonyl carbon of the lactone. The quaternary carbon of the double bond (C4) appears at 166.65 ppm, while the methine carbon of the double bond (C3) is observed at 118.68 ppm. The carbon bearing the hydroxyl group (C5) resonates at 100.25 ppm, and the methyl carbon gives a signal at 13.15 ppm.
Experimental Protocol: NMR Data Acquisition
A robust NMR data acquisition protocol is crucial for obtaining high-quality, reproducible spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃, or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
The final sample height in the tube should be around 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
-
Caption: NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features.
Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol) | ~3400 | Broad, strong |
| C=O (α,β-unsaturated γ-lactone) | ~1750-1780 | Strong |
| C=C (Alkene) | ~1680 | Medium |
| C-O (Lactone and Alcohol) | ~1000-1300 | Strong, multiple bands |
Interpretation of IR Spectrum
The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band around 3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding. Another strong absorption is anticipated in the range of 1750-1780 cm⁻¹, which is typical for the C=O stretching of a five-membered α,β-unsaturated lactone (γ-lactone). The C=C double bond stretching vibration is expected to appear as a medium intensity band around 1680 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands, including the strong C-O stretching vibrations of the lactone and alcohol functionalities.
Experimental Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.
-
Instrument and Sample Preparation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the mid-IR range (4000-400 cm⁻¹).
-
Caption: FT-IR (ATR) Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Mass Spectrometry Data
The Electron Ionization (EI) mass spectrum of this compound shows the following key fragments[3]:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 114.0 | 2 | [M]⁺ (Molecular Ion) |
| 113.0 | 7 | [M-H]⁺ |
| 86.0 | 61 | [M-CO]⁺ or [M-C₂H₄]⁺ |
| 85.0 | 13 | [M-CHO]⁺ |
| 69.0 | 100 | [M-CHO-H₂O]⁺ or [C₄H₅O]⁺ |
| 68.0 | 82 | [C₄H₄O]⁺ |
| 41.1 | 50 | [C₃H₅]⁺ |
| 40.1 | 65 | [C₃H₄]⁺ |
| 39.1 | 93 | [C₃H₃]⁺ |
Interpretation of Mass Spectrum
The mass spectrum displays a molecular ion peak [M]⁺ at m/z 114.0, which corresponds to the molecular weight of C₅H₆O₃. The low intensity of the molecular ion is common for molecules that fragment readily. The base peak at m/z 69.0 likely arises from the loss of a formyl radical (CHO) and a molecule of water. The significant peak at m/z 86.0 could be due to the loss of carbon monoxide (CO) from the lactone ring. The fragmentation pattern of butenolides can be complex, but the observed fragments are consistent with the proposed structure.[6]
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless, operated at a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
-
Caption: GC-MS Analysis Workflow
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reliable data, which is the cornerstone of rigorous scientific research and development.
References
-
Synthesis and Spectral Study of Some New 4-substituted but-2-enolide Derivatives. (2025-08-06). ResearchGate. [Link]
-
5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. (2026-01-06). Soestdijk.com. [Link]
-
Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. (2022-12-21). PubMed Central. [Link]
-
5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one. SpectraBase. [Link]
-
Butenolide Synthesis from Functionalized Cyclopropenones. (2019-10-17). Organic Letters. [Link]
-
Chemistry of Butenolides. Chemical Reviews. [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023-08-25). ChemRxiv. [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Website. [Link]
-
Synthesis of 5-hydroxyfuran-2(5H)-one derivatives (microreview). (2018). Chemistry of Heterocyclic Compounds. [Link]
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2(5H)-Furanone, 4-methyl-. PubChem. [Link]
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A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022-08-24). National Institutes of Health. [Link]
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Synthesis of Substituted Butenolides. An Undergraduate Organic Laboratory Experiment Utilizing Two 3-Step Preparatory Sequences. (2001). Journal of Chemical Education. [Link]
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2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]
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In-Depth Technical Guide: Synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one from Citraconic Anhydride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one, a valuable chemical intermediate, from citraconic anhydride. The document details the underlying chemical principles, reaction mechanisms, a step-by-step experimental protocol, and the significance of this compound in various research and development sectors, particularly in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound (CAS No. 40834-42-2) is a substituted furanone, a class of organic compounds recognized for their versatile reactivity.[1] Its structure, featuring a lactone ring and a hydroxyl group, provides multiple sites for chemical modification, rendering it a highly attractive building block in organic synthesis.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecules, finding applications in materials science and pharmaceutical research.[1] Notably, its structural similarities to some biologically active compounds make it a molecule of interest in medicinal chemistry, potentially serving as a precursor in the synthesis of novel therapeutic agents.[1][] The compound is also utilized in studies investigating the mutagenicity of halogenated furanones.[3]
Table 1: Physicochemical Properties of this compound [1][4][5]
| Property | Value |
| CAS Number | 40834-42-2 |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Appearance | Light brown to brown solid or semi-solid |
| Boiling Point | ~328.1 °C at 760 mmHg |
| Density | ~1.35 g/cm³ |
| Solubility | Soluble in DMSO, slightly soluble in Methanol |
The Synthetic Pathway: From Citraconic Anhydride to a Versatile Furanone
The synthesis of this compound from citraconic anhydride is achieved through a regioselective reduction of one of the carbonyl groups of the anhydride. This transformation requires a careful selection of reducing agents and reaction conditions to favor the formation of the desired lactone over other potential products.
The Core Reaction: Selective Reduction of a Cyclic Anhydride
The key chemical transformation is the reduction of an unsymmetrical cyclic anhydride to a lactone. Citraconic anhydride possesses two carbonyl groups that are chemically non-equivalent due to the presence of the methyl group. The challenge lies in selectively reducing one of these carbonyls. Metal hydride reagents, such as sodium borohydride (NaBH₄), are commonly employed for this purpose.
The regioselectivity of the hydride attack on the carbonyl group is influenced by a combination of steric and electronic factors. In the case of citraconic anhydride, the methyl group introduces steric hindrance around the adjacent carbonyl group. Theoretical considerations suggest that the hydride nucleophile will preferentially attack the less sterically hindered carbonyl carbon.
Unraveling the Mechanism
The reduction of a cyclic anhydride with a metal hydride like sodium borohydride is a nucleophilic addition reaction.[6] The mechanism can be understood in the following steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), formally delivered from the BH₄⁻ ion, on one of the electrophilic carbonyl carbons of the citraconic anhydride.[6][7] The C=O double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack.[7][8]
-
Formation of an Alkoxide Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. The π bond of the carbonyl group is broken, and its electrons are pushed onto the oxygen atom, resulting in a negative charge.[7][8]
-
Ring Opening and Aldehyde Formation: The unstable tetrahedral intermediate can undergo ring-opening to form a carboxylate and an aldehyde.
-
Intramolecular Cyclization: The intermediate aldehyde is then rapidly reduced to the corresponding alcohol by another equivalent of the hydride reagent.
-
Lactonization: Under acidic workup conditions, the molecule undergoes intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of this compound.
The regioselectivity of the initial hydride attack is a critical determinant of the final product distribution. While both carbonyl groups can be attacked, the steric hindrance and electronic effects of the methyl group on citraconic anhydride guide the hydride to the more accessible carbonyl, leading to the desired product.
Visualizing the Reaction Pathway
Caption: Synthetic route from citraconic anhydride to the target furanone.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of this compound. It is crucial to perform all operations in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).
Materials and Reagents
-
Citraconic Anhydride (CAS No. 616-02-4)
-
Sodium Borohydride (NaBH₄) (CAS No. 16940-66-2)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Silica Gel (for column chromatography)
-
Petroleum Ether
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer and Mass spectrometer for product characterization
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve citraconic anhydride (11.2 g, 0.1 mol) in 100 mL of methanol. Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (3.8 g, 0.1 mol) to the stirred solution in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during this addition. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Quenching the Reaction: Once the reaction is deemed complete by TLC, carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid until the pH of the solution is approximately 2-3. This step should be performed in the ice bath as the quenching process can be exothermic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of petroleum ether and ethyl acetate to isolate the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the methyl group, the vinyl proton, and the proton on the carbon bearing the hydroxyl group.[3]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.[3]
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product (114.10 g/mol ).[3]
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | Signals for CH₃, vinyl CH, and CH-OH protons. |
| ¹³C NMR | Resonances for C=O, C=C, C-OH, and CH₃ carbons. |
| MS (EI) | m/z (%) = 114.0 ([M]⁺) |
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is ensured by several key factors:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to over-reduction or side reactions.
-
Controlled Conditions: Maintaining a low temperature (0 °C) during the addition of the reducing agent is critical to control the reaction rate and enhance the regioselectivity of the reduction.
-
Purification and Characterization: The purification of the product via column chromatography and subsequent characterization by spectroscopic methods (NMR and MS) provides a definitive confirmation of the product's identity and purity, validating the success of the synthesis.
Broader Implications and Future Directions
The synthesis of this compound from citraconic anhydride is a foundational reaction in organic chemistry with significant implications for various fields.
Applications in Drug Development
The furanone scaffold is present in numerous natural products with diverse biological activities. The ability to efficiently synthesize substituted furanones like this compound provides medicinal chemists with a valuable platform for the development of new drug candidates. The hydroxyl group can be readily functionalized to introduce different pharmacophores, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. Research has indicated its potential in the study of neurological ailments and malignant tumors due to its antioxidant, anti-inflammatory, and anticancer activities.[]
A Platform for Further Synthesis
Beyond its direct applications, this compound serves as a versatile starting material for the synthesis of a wide array of other complex molecules. Its functional groups can be manipulated to construct more elaborate carbon skeletons, making it a key building block in total synthesis endeavors.
Conclusion
This technical guide has provided a detailed and in-depth exploration of the synthesis of this compound from citraconic anhydride. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and employing rigorous characterization techniques, researchers can reliably produce this valuable chemical intermediate. The versatility and potential applications of this furanone derivative, particularly in the realm of drug discovery, underscore the importance of this synthetic transformation.
References
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5-Hydroxy-4-methylfuran-2(5H)-one: A Comprehensive Technical Guide to its Chemical Properties and Stability
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Hydroxy-4-methylfuran-2(5H)-one (CAS No. 40834-42-2) is a substituted furanone that serves as a critical C5 synthon in the synthesis of complex organic molecules, including retinoids and carotenoids.[1][2] Its structure, featuring a reactive γ-lactone ring, a hydroxyl group, and a conjugated double bond, imparts a unique chemical profile that is of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry.[2][3] This guide provides a detailed examination of the physicochemical properties, synthesis, chemical reactivity, and stability of this compound. We offer field-proven insights into its handling, analysis, and potential degradation pathways, equipping researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate.
Introduction: The Versatile Furanone Core
The 2(5H)-furanone skeleton is a prevalent motif in numerous natural products and pharmacologically active compounds, recognized for its broad biological activities.[3][4] this compound emerges as a particularly valuable building block due to its multiple functional groups, which offer numerous sites for chemical modification.[2] It is a key intermediate in the synthesis of high-value compounds like Isotretinoin and other retinoids.[1][5][] Understanding its inherent chemical properties and stability is paramount for optimizing reaction conditions, ensuring the purity of synthetic targets, and developing robust analytical methods. This document serves as a centralized resource, consolidating available technical data and providing expert analysis to support its application in advanced research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound are fundamental to its application in a laboratory setting. This compound is typically a solid or semi-solid material, with its appearance ranging from light brown to dark yellow.[2][][7][8] For optimal stability, it is recommended to store the compound under dry conditions at 2-8°C.[7][9]
Summary of Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40834-42-2 | [5][7][10] |
| Molecular Formula | C₅H₆O₃ | [5][7][10] |
| Molecular Weight | 114.10 g/mol | [][7][11] |
| Appearance | Light brown to dark yellow solid/semi-solid | [][7][8] |
| Boiling Point | 328.1°C @ 760 mmHg; 113°C @ 0.05 Torr | [7][8][10] |
| Density | ~1.35 g/cm³ | [2][7][10] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [][7][8] |
| pKa (Predicted) | 10.04 ± 0.40 | [7][8] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [7][9] |
Spectroscopic Data
Structural elucidation and confirmation rely on spectroscopic analysis. Key reported NMR and mass spectrometry data are as follows:
-
¹H NMR (CDCl₃, 500 MHz) δ: 2.11 (d, 3H), 5.87 (m, 1H), 6.03 (s, 1H), 6.25 (s, 1H).[12]
-
¹H NMR (Acetone-d₆, 400 MHz) δ: 2.08 (d, J = 1.5 Hz, 3H), 5.87 (p, J = 1.5 Hz, 1H), 6.02 (bs, 1H), 6.67 (bs, 1H).[7][8]
-
¹³C NMR (Acetone-d₆, 100 MHz) δ: 13.15 (CH₃), 100.25 (CH), 118.68 (CH), 166.65 (C), 171.30 (C).[7][8]
-
Mass Spectrometry (EI) m/z (%): 114.0 ([M]⁺, 2), 113.0 (7), 86.0 (61), 85.0 (13), 69.0 (100), 68.0 (82), 41.1 (50), 40.1 (65), 39.1 (93).[7][8]
The presence of the hydroxyl group (broad singlet) and the distinct signals for the methyl and vinyl protons are characteristic features in the ¹H NMR spectrum.
Synthesis and Purification Methodologies
Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, yield, and purity requirements.
Common Synthetic Pathways
-
From Alkyl β-formylcrotonates: A robust and scalable method involves the acid-catalyzed cyclization of methyl or ethyl β-formylcrotonate.[1] This process is typically performed by heating the starting material with dilute aqueous hydrochloric acid, which can achieve yields exceeding 90%.[1] The careful control of acid concentration and temperature is critical to minimize the formation of byproducts and decomposition products.[1]
-
From Glyoxylic Acid: An alternative route involves a multi-component reaction starting with glyoxylic acid hydrate, morpholine, and propionaldehyde.[12] This method can produce the target compound with high purity (98.5%) and a yield of approximately 91.5%.[12]
-
From Citraconic Anhydride: A reduction-based approach uses citraconic anhydride as the starting material.[7][8] The anhydride is treated with a selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) in an anhydrous solvent such as THF at low temperatures.[7][8]
The following diagram illustrates a generalized workflow for the synthesis from glyoxylic acid.
Caption: Synthesis workflow from glyoxylic acid.
Detailed Experimental Protocol: Synthesis from Alkyl β-formylcrotonate[1]
This protocol is a self-validating system; successful execution relies on careful monitoring of the reaction progress by GC or TLC to ensure complete conversion and minimize degradation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl β-formylcrotonate (1.0 mol equivalent), methanol (0.1 mol equivalent), and 5-10% (w/w) aqueous hydrochloric acid (approx. 1.5-2.0 mol equivalent of HCl).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 95-100°C). The initial emulsion should become a clear solution as the reaction progresses. Monitor the conversion of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove water, methanol, and excess HCl.
-
Extraction: Extract the residue with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-hydroxy-4-methyl-2(5H)-furanone can be purified by vacuum distillation to achieve high purity.[12]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three key functional groups: the electrophilic lactone ring, the nucleophilic/acidic hydroxyl group, and the electron-rich C=C double bond.
Key Reactive Sites
-
Hemiacetal Hydroxyl Group (C5-OH): This group is reactive and can undergo acylation with acyl chlorides or anhydrides in the presence of a base.[3] Under acidic conditions, it can be eliminated or substituted. For instance, treatment with dilute HCl can lead to an equilibrium with the 5-alkoxy derivative if an alcohol is present.[1]
-
Lactone Carbonyl Group (C2=O): The carbonyl group activates the conjugated system and is susceptible to nucleophilic attack, which can potentially lead to ring-opening reactions under strong basic or acidic conditions.
-
Conjugated Double Bond (C3=C4): The double bond can participate in addition reactions. Its reactivity is influenced by the methyl substituent at the C4 position.
The diagram below illustrates the principal reactive centers of the molecule and potential degradation pathways.
Caption: Key reactivity and potential degradation pathways.
Stability Profile
While detailed, quantitative stability studies specifically for this compound are not extensively published, valuable insights can be drawn from related structures. The un-methylated analogue, 5-hydroxy-2(5H)-furanone, has been shown to be stable for at least four months under ambient conditions.[13] It also exhibits good thermal stability, with 95% recovery after 1 hour in water at 100°C.[13] However, at higher temperatures, hydrolysis leading to β-formyl acrylic acid was observed.[13]
Causality behind Stability:
-
pH: The lactone ring is susceptible to hydrolysis, particularly under strong basic conditions (pH > 9) which would lead to ring-opening. Under strongly acidic conditions (pH < 2), acid-catalyzed dehydration and rearrangement are potential degradation pathways. The molecule is expected to be most stable in a neutral to slightly acidic pH range.
-
Temperature: As an organic molecule with multiple functional groups, excessive heat can promote decomposition. The boiling point data suggests it is stable at temperatures required for reflux in many common solvents, but prolonged heating, especially in the presence of catalytic impurities, should be avoided.[7][10]
-
Oxidizing Agents: The hydroxyl group and the double bond are potential sites for oxidation. Exposure to strong oxidizing agents should be avoided unless a specific transformation is intended.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A multi-technique approach is recommended for comprehensive characterization.
Workflow for Analytical Characterization
Caption: Workflow for comprehensive analytical characterization.
Protocol: Quantitative ¹H NMR (qNMR)
This protocol adapts a validated method for a similar furanone and provides a highly accurate means of determining concentration without the need for an identical reference standard.[14]
-
Standard Preparation: Accurately weigh approximately 10-15 mg of a certified internal standard (IS) with a known purity (e.g., maleic anhydride or vanillin) into a tared NMR tube. Record the exact mass. The IS should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into the same NMR tube. Record the exact mass.
-
Solvent Addition: Add ~0.75 mL of a suitable deuterated solvent (e.g., Acetone-d₆) to the NMR tube, cap, and vortex until both the sample and the internal standard are fully dissolved.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified and a sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved, non-overlapping signal of the internal standard and a characteristic signal of the analyte (e.g., the methyl doublet at ~2.1 ppm).
-
Calculation: The purity or concentration of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Conclusion
This compound is a high-value chemical intermediate with a well-defined physicochemical profile. Its synthetic accessibility and the versatile reactivity of its furanone core make it an attractive starting point for complex molecular architectures in pharmaceutical and materials science research.[2] While the compound exhibits reasonable stability under standard laboratory conditions, users must be mindful of its potential for degradation under harsh pH, thermal, or oxidative stress. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to handle, characterize, and utilize this compound with confidence, ensuring both the integrity of their experiments and the quality of their results.
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Chemsrc. (n.d.). 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2. Retrieved January 14, 2026, from [Link]
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Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Retrieved January 14, 2026, from [Link]
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Cambridge Open Engage. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved January 14, 2026, from [Link]
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Walczak, M. A., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29. Retrieved January 14, 2026, from [Link]
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Andreani, S., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Molecules, 27(17), 5484. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2(5H)-Furanone, 4-methyl-. Retrieved January 14, 2026, from [Link]
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ChemBeast. (2026). 5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. Retrieved January 14, 2026, from [Link]
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The Multifaceted Biological Activities of 5-Hydroxy-4-methylfuran-2(5H)-one Derivatives: A Technical Guide for Drug Discovery
Introduction: The Emergence of Furanones as Potent Bioactive Scaffolds
The furanone ring, a core structural motif in many natural products, has garnered significant attention in medicinal chemistry and drug development.[1] Among these, derivatives of 5-hydroxy-4-methylfuran-2(5H)-one have emerged as a particularly promising class of compounds with a diverse and potent range of biological activities.[] These compounds, initially identified for their roles in microbial defense and communication, are now being extensively investigated for their therapeutic potential against a spectrum of human diseases.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental evaluation, and therapeutic promise. We will delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, providing not only a synthesis of the current understanding but also actionable, field-proven insights and detailed experimental protocols to empower further research and development in this exciting area.
Antimicrobial and Anti-Biofilm Activity: Disrupting Microbial Communication and Fortifications
One of the most well-documented and significant biological activities of this compound derivatives is their ability to combat microbial growth and, perhaps more importantly, disrupt the formation of biofilms.[3][4] Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics and host immune responses, posing a major challenge in clinical settings. Furanone derivatives have demonstrated remarkable efficacy in both preventing biofilm formation and eradicating established biofilms of a wide range of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[3][4]
Mechanism of Action: Quorum Sensing Inhibition
The primary mechanism underpinning the anti-biofilm activity of many furanone derivatives is the inhibition of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[5] In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules. Furanones, structurally similar to AHLs, can act as competitive inhibitors, binding to the transcriptional regulator proteins (such as LasR in P. aeruginosa) and preventing the activation of QS-controlled genes.[5] This disruption of the communication network effectively disarms the bacteria, rendering them less virulent and unable to form robust biofilms.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
Caption: Furanone derivatives competitively inhibit AHL binding to the LasR receptor.
Quantitative Assessment of Antimicrobial and Anti-Biofilm Activity
The antimicrobial efficacy of this compound derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Their anti-biofilm potential is assessed by the Minimum Biofilm Inhibitory Concentration (MBIC).
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MSSA) | 10 | [4] |
| F105 | S. aureus (MRSA) | 20 | [4] |
| l-Borneol possessing 2(5H)-furanone derivative F131 | S. aureus isolates | 8–16 | [3] |
| F131 | C. albicans isolates | 32–128 | [3] |
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Furanone Derivatives.
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines a standard method for quantifying the inhibition of biofilm formation using crystal violet staining.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound derivative stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh medium.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of the furanone derivative at various concentrations (typically in a 2-fold serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
Anticancer Activity: A Promising Frontier in Oncology
Beyond their antimicrobial properties, derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[6][7] This has opened up a new avenue for the development of novel anticancer agents with potentially unique mechanisms of action. The furanone scaffold provides a versatile platform for structural modifications to enhance potency and selectivity against different cancer types.[8]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] Some derivatives have been shown to down-regulate anti-apoptotic proteins and activate caspases, key executioners of the apoptotic pathway.[7] Furthermore, cell cycle analysis has revealed that certain furanone compounds can arrest cancer cells in specific phases of the cell cycle, preventing their proliferation.[9]
Experimental Workflow: Anticancer Activity Assessment
Caption: A typical workflow for evaluating the anticancer properties of furanone derivatives.
Quantitative Assessment of Anticancer Activity
The in vitro anticancer potency of this compound derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-2(5H)-furanone derivative 4e | C6 glioma | 12.1 | [9] |
| Furan-based pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | [6] |
| Furan-based N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | [6] |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanone D | A549 (Lung Cancer) | 6.7 µg/mL | [10] |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanone E | A549 (Lung Cancer) | 7.7 µg/mL | [10] |
Table 2: Representative IC50 Values of Furanone Derivatives Against Human Cancer Cell Lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium
-
96-well sterile cell culture plates
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a no-treatment control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Furanone derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for a range of inflammatory conditions.[11][12]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of furanone derivatives are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.[11] Some derivatives have been shown to suppress the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[13] Additionally, furanones can modulate inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.[5]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical routes. A common method involves the cyclization of alkyl β-formylcrotonates in the presence of an acid catalyst.[14] Another approach utilizes the reaction of a glyoxylic acid hydrate with propionaldehyde in the presence of morpholine.[15] The versatility of the furanone scaffold allows for a wide range of structural modifications, enabling the synthesis of extensive libraries of derivatives for structure-activity relationship (SAR) studies.[10] These studies are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of these compounds.[8]
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation and development. The ability to disrupt bacterial communication through quorum sensing inhibition offers a promising strategy to combat antibiotic resistance. Their cytotoxicity against various cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, positions them as attractive candidates for novel oncology therapeutics. Furthermore, their capacity to modulate key inflammatory pathways opens up possibilities for the treatment of a wide array of chronic inflammatory diseases.
Future research should focus on elucidating the detailed molecular targets and mechanisms of action for the diverse biological activities of these compounds. Comprehensive structure-activity relationship studies will be instrumental in designing next-generation derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of the therapeutic potential of this compound derivatives continues to grow, they are poised to make a significant impact on the landscape of modern drug discovery.
References
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Alizadeh, F., Ghorbani, M., & Shanehbandi, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
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Alizadeh, F., Ghorbani, M., & Shanehbandi, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
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Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (2015). Anticancer Research, 35(2), 811-817. [Link]
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Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (n.d.). Taylor & Francis Online. [Link]
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Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). Chemical Biology & Drug Design, 92(1), 1232-1240. [Link]
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Alizadeh, F., Ghorbani, M., & Shanehbandi, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2548. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). Molecules, 26(21), 6496. [Link]
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). Pharmaceuticals, 14(11), 1079. [Link]
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Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers in Microbiology, 8, 2239. [Link]
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Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2021). International Journal of Molecular Sciences, 22(16), 8847. [Link]
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A Technical Guide to the Therapeutic Potential of 5-hydroxy-4-methylfuran-2(5H)-one and its Analogs
Foreword: The Emergence of a Privileged Scaffold in Drug Discovery
The furan-2(5H)-one ring system has garnered significant attention in medicinal chemistry, serving as the core structural motif for a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] This guide focuses on a specific, promising member of this class: 5-hydroxy-4-methylfuran-2(5H)-one. We will delve into its chemical properties, and more importantly, explore its burgeoning therapeutic applications, offering a technical resource for researchers and drug development professionals. This document will not only summarize the existing knowledge but also provide actionable experimental protocols and conceptual frameworks to guide future investigations into this versatile scaffold.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. This compound (CAS 40834-42-2) is a small molecule with the molecular formula C5H6O3.[][4]
| Property | Value | Source |
| Molecular Weight | 114.10 g/mol | [][4] |
| Appearance | Yellow to dark yellow semi-solid | [] |
| Boiling Point | 328.1±37.0°C at 760 mmHg | [] |
| Density | 1.349±0.06 g/cm3 (Predicted) | [] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [] |
The presence of a hydroxyl group and a lactone ring within its structure provides multiple sites for chemical modification, making it an attractive building block for the synthesis of novel derivatives with enhanced therapeutic properties.[4]
Synthesis of the Furanone Core
The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the reduction of citraconic anhydride.[5]
Protocol 1: Synthesis via Reduction of Citraconic Anhydride
Objective: To synthesize this compound from citraconic anhydride.
Materials:
-
Citraconic anhydride
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Petroleum ether
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, dissolve 21.00 mmol of LiAlH(t-BuO)3 in 40 cm3 of anhydrous THF.
-
In a separate flask, dissolve 15.00 mmol of citraconic anhydride in 50 cm3 of anhydrous THF.
-
Cool the citraconic anhydride solution to -30°C.
-
Add the LiAlH(t-BuO)3 solution dropwise to the citraconic anhydride solution over 30 minutes, maintaining the temperature at -30°C.
-
After the addition is complete, raise the temperature to -15°C and maintain for 3 hours.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding 50 cm3 of 1M HCl solution.
-
Wash the mixture with a saturated NaCl solution.
-
Extract the crude product with EtOAc (3 x 50 cm3).
-
Combine the organic phases and dry over MgSO4.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a petroleum ether/ethyl acetate (80:20) eluent to yield this compound.[5]
Therapeutic Applications: A Multifaceted Potential
Research has illuminated the potential of this compound and its derivatives across several therapeutic areas, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory properties.[]
Anticancer Activity
The furan-2(5H)-one scaffold has been identified as a promising framework for the development of novel anticancer agents.[2] Derivatives of this core structure have demonstrated significant cytotoxic effects against a range of cancer cell lines.[6]
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of these furanone derivatives is the induction of programmed cell death, or apoptosis.[2][6] This is often achieved through the modulation of key regulatory proteins involved in the apoptotic cascade. Specifically, studies have shown that certain derivatives can down-regulate the anti-apoptotic protein survivin and activate caspase-3, a critical executioner caspase in the apoptotic pathway.[2][7]
Caption: Proposed apoptotic pathway induced by furanone derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected furan-2(5H)-one derivatives, demonstrating their potency against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 | Reference |
| 3b | Silyl ether of Mucobromic Acid | HCT-116 (Colon) | Not specified, but induced apoptosis | [2] |
| K | 5-hydroxy-furan-2(5H)-one derivative | MCF-7 (Breast) | 11.8 µM | [7] |
| 4e | bis-2(5H)-furanone | C6 glioma | 12.1 µM | [6] |
| D | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | A549 (Lung) | 6.7 µg/mL | [6] |
| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | Amine derivative | HeLa (Cervical) | 62.37 µg/mL | [8][9] |
Protocol 2: Assessing In Vitro Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a furanone derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the furanone derivative in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial and Anti-biofilm Activity
Derivatives of the 2(5H)-furanone core have demonstrated notable activity against a range of bacteria, particularly Gram-positive strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA).[10][11]
Mechanism of Action: Quorum Sensing Inhibition and Bactericidal Effects
While some furanone derivatives exhibit direct bactericidal effects, a significant area of interest is their ability to interfere with bacterial communication systems known as quorum sensing.[10][11] In Gram-negative bacteria, this interference can block biofilm formation and the expression of virulence factors.[1] In Gram-positive bacteria, many furanones have been shown to repress biofilm formation.[10][11] For instance, certain halogenated furanones have been reported to completely inhibit biofilm formation by S. epidermidis.[10][11]
Quantitative Antimicrobial Data
| Compound ID | Target Organism | Activity | MIC/MBC | Reference |
| F105 | S. aureus (MSSA) | Bactericidal | MIC: 10 mg/L, MBC: 40 mg/L | [10][11] |
| F105 | S. aureus (MRSA) | Bactericidal | MIC: 20 mg/L | [10][11] |
| F123 | Bacillus cereus | Bactericidal | MIC: 8 µg/ml, MBC: 16 µg/ml | [1] |
| 2b and 2c | S. aureus | Bactericidal | MIC: 4 µg/ml, MBC: 8 µg/ml | [1] |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of a furanone derivative that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Furanone derivative
-
96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
Procedure:
-
MIC Determination: a. Prepare a bacterial inoculum in TSB and adjust the turbidity to a 0.5 McFarland standard. b. Prepare two-fold serial dilutions of the furanone derivative in TSB in a 96-well plate. c. Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC Determination: a. From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot. b. Spread the aliquot onto a TSA plate. c. Incubate the plates at 37°C for 24 hours. d. The MBC is the lowest concentration that shows no bacterial growth on the TSA plate.
Anti-inflammatory and Antioxidant Potential
Several studies have pointed towards the anti-inflammatory and antioxidant activities of compounds containing the furanone scaffold.[] This suggests a potential application in treating inflammatory conditions and diseases associated with oxidative stress. The exact mechanisms are still under investigation but may involve the modulation of inflammatory signaling pathways and the scavenging of reactive oxygen species.
Future Directions and Conclusion
The this compound core represents a versatile and promising scaffold for the development of new therapeutic agents. While significant progress has been made in exploring its anticancer and antimicrobial properties, further research is warranted in several areas:
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substitutions on the furanone ring affect biological activity will guide the design of more potent and selective derivatives.
-
In Vivo Efficacy and Toxicology: Promising lead compounds need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
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Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers in Microbiology. [Link]
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Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. (n.d.). ResearchGate. [Link]
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). MDPI. [Link]
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Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). National Center for Biotechnology Information. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2019). MDPI. [Link]
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Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones. (2005). Aston University. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2022). MDPI. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2022). National Center for Biotechnology Information. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
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5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. (2024). Medium. [Link]
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5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. [Link]
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5-HYDROXY-4-METHYL-2(5H)FURANONE. (n.d.). PharmaCompass. [Link]
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Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (2012). MDPI. [Link]
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5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ResearchGate. [Link]
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5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ChemRxiv. [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. [Link]
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The Ascendant Role of 5-Hydroxy-4-methylfuran-2(5H)-one in Modern Organic Synthesis
A Technical Guide for Researchers and Pharmaceutical Innovators
Foreword
In the intricate tapestry of organic synthesis, the discovery and application of versatile building blocks are paramount to the advancement of molecular design and the creation of novel therapeutics. Among these crucial synthons, 5-hydroxy-4-methylfuran-2(5H)-one has emerged as a molecule of significant interest. Its unique structural features, including a reactive lactone ring and a stereogenic hydroxyl group, offer a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis to its strategic application in the synthesis of natural products and pharmaceutically relevant compounds. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven protocols to empower researchers in their quest for molecular innovation.
Physicochemical Properties and Spectroscopic Characterization
This compound (also known as γ-hydroxy-β-methylbutenolide) is a solid, often appearing as a light brown to brown substance.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₃ | [3] |
| Molecular Weight | 114.10 g/mol | [1] |
| CAS Number | 40834-42-2 | [1] |
| Boiling Point | 328.1 °C at 760 mmHg | [1] |
| Density | ~1.35 g/cm³ | [1] |
| Solubility | Soluble in DMSO and slightly soluble in Methanol | [] |
| Storage | 2-8°C, sealed in a dry environment | [5][6] |
Accurate characterization is the bedrock of reproducible synthesis. The following spectroscopic data are characteristic of this compound:
-
¹H NMR (CDCl₃, 500 MHz) δ: 6.25 (s, 1H), 6.03 (s, 1H), 5.87 (m, 1H), 2.11 (d, 3H).[7]
-
¹H NMR (Acetone-d₆, 400 MHz) δ: 6.67 (bs, 1H), 6.02 (bs, 1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H).[5]
-
¹³C NMR (Acetone-d₆, 100 MHz) δ: 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃).[5]
-
Mass Spectrometry (EI): m/z (%) = 114.0 ([M]+, 2), 113.0 (7), 86.0 (61), 85.0 (13), 69.0 (100), 68.0 (82), 41.1 (50), 40.1 (65), 39.1 (93).[5]
A comprehensive collection of spectroscopic data including IR and Raman spectra is available for reference.[8]
Synthesis of the Building Block: A Practical Approach
The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been developed, with the following protocol offering a high-yield and scalable approach.
Protocol: Synthesis via Morpholine-catalyzed Aldol Reaction[7]
This method involves the reaction of glyoxylic acid hydrate with propionaldehyde in the presence of morpholine.
Step-by-Step Methodology:
-
Dissolve glyoxylic acid hydrate (0.5 mol) in ethanol (200 ml) and cool the solution to 0°C in an ice bath.
-
Under constant stirring, slowly add morpholine (1.0 mol), ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
To this mixture, add propionaldehyde.
-
Concentrate the reaction solution under reduced pressure.
-
Add a hydrochloric acid solution to the concentrate and allow it to react.
-
The crude product is then purified by vacuum distillation (120-150°C / 1-2 mmHg) to yield 5-hydroxy-4-methyl-2(5H)-furanone.
Expected Yield: 91.5% with a purity of 98.5% (GC).[7]
Causality of Experimental Choices: The use of morpholine as a catalyst is crucial for the initial aldol-type condensation between glyoxylic acid and propionaldehyde. The subsequent acidification and heating promote the cyclization and dehydration to form the furanone ring. Temperature control during the addition of morpholine is critical to prevent unwanted side reactions.
An alternative method involves the cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid.[9] This process can achieve a yield of up to 92% of theory.[9]
The Synthetic Utility: A Versatile Building Block in Action
The power of this compound lies in its ability to participate in a wide array of chemical transformations, making it a valuable precursor for a diverse range of complex molecules. The presence of a hydroxyl group and a lactone ring provides multiple reaction sites for chemical modification.[1]
As a Precursor to Substituted Butenolides
The furanone core can be readily functionalized. For instance, it is a key intermediate in the synthesis of isotretinoin.[2][]
Stereoselective Syntheses
The chiral center at the C5 position, bearing the hydroxyl group, allows for its use in stereoselective synthesis. This is exemplified in the total synthesis of natural products like Marliolide and Vittarilide-B.[10] These syntheses demonstrate the utility of this building block in constructing complex stereochemistry with high fidelity.[10]
Ring-Opening and Transformation Reactions
The lactone ring is susceptible to nucleophilic attack, leading to ring-opened products that can be further elaborated. This reactivity is harnessed in various synthetic strategies.
A Platform for Bio-based Chemicals
Beyond fine chemical synthesis, the related compound 5-hydroxy-2(5H)-furanone is being explored as a platform chemical for the production of bio-based C4 chemicals like maleic acid, 1,4-butanediol, and γ-butyrolactone.[11][12] This highlights the broader potential of this class of molecules in sustainable chemistry.
Mechanistic Insights: Understanding the Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
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A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Furanone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Potential of Furanone Scaffolds in Therapeutics
Furanones, heterocyclic organic compounds featuring a five-membered ring with an oxygen atom and a ketone group, represent a pivotal class of molecules in medicinal chemistry and natural product research.[1] Found in a variety of natural sources such as fruits, including pineapples and strawberries, these compounds are not only responsible for pleasant aromas but also possess a wide spectrum of biological activities.[1][2] The furanone nucleus serves as a versatile scaffold for the synthesis of derivatives with significant therapeutic potential, including antimicrobial, antiviral, anticancer, and, most notably, potent antioxidant and anti-inflammatory properties.[1][3][4]
This guide provides a detailed technical exploration of the dual antioxidant and anti-inflammatory capabilities of furanone compounds. We will delve into the underlying molecular mechanisms, present validated experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their efficacy. This document is designed to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of the furanone core structure.
Part I: Unraveling the Antioxidant Mechanisms of Furanone Compounds
The capacity of furanone derivatives to counteract oxidative stress is a cornerstone of their therapeutic potential, as reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases. Their antioxidant effects are exerted through both direct and indirect mechanisms.
Mechanisms of Antioxidant Action
Direct Radical Scavenging: The chemical architecture of furanones is intrinsically suited for neutralizing free radicals. The presence of hydroxyl (-OH) groups on the furanone ring allows these compounds to act as effective hydrogen donors, quenching radicals such as the superoxide anion and hydroxyl radicals.[1] Furthermore, the furan ring itself possesses high electron transferability, enabling it to donate an electron to stabilize peroxyl radicals.[1] This direct scavenging activity is heavily influenced by the nature and position of substituents on the furanone core. For instance, electron-donating groups like hydroxyl and amine moieties enhance antioxidant capacity, whereas electron-withdrawing groups can diminish it.[5] This principle explains why furanones are potent inhibitors of lipid peroxidation and effective scavengers in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.[1]
Indirect Cellular Antioxidant Pathways: The Nrf2-ARE Axis Beyond direct scavenging, a more sophisticated mechanism involves the activation of the body's own defense systems. Furanone compounds have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[6][7][8]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of activators like certain furanone compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[9] This leads to the upregulated expression of a suite of phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, a potent antioxidant.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced toxicity.
-
γ-Glutamylcysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[6]
This activation of the Nrf2-ARE pathway provides a sustained and amplified antioxidant response, offering prolonged protection against oxidative insults.
Experimental Evaluation of Antioxidant Activity
To quantify the antioxidant potential of furanone compounds, a combination of chemical and cell-based assays is essential. Chemical assays provide a rapid assessment of radical scavenging ability, while cellular assays offer more biologically relevant insights.
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing the deep violet solution to become colorless or pale yellow.[10] The change in absorbance is measured spectrophotometrically.[11][12]
-
Objective: To determine the concentration of a furanone compound required to scavenge 50% of DPPH radicals (IC50).
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Furanone test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the furanone compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each furanone dilution. For the control well, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10][11]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[11]
-
Analysis: Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
-
The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe DCFH-DA within cells, providing a more biologically relevant measure of antioxidant capacity.[13][14]
-
Objective: To quantify the antioxidant activity of a furanone compound within a cellular environment.
-
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP) as a peroxyl radical generator[13]
-
Furanone test compound
-
Positive control (e.g., Quercetin)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[15]
-
Treatment: Remove the media and treat the cells with media containing the furanone compound at various concentrations for 1-2 hours.
-
Probe Loading: Wash the cells with Phosphate Buffered Saline (PBS) and add 100 µL of media containing 25 µM DCFH-DA. Incubate for 60 minutes.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add 100 µL of 600 µM AAPH solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve for fluorescence versus time. The CAA value can be calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Analysis: Results are often expressed as quercetin equivalents (QE) to standardize the data.[13]
-
Part II: Deciphering the Anti-inflammatory Mechanisms of Furanone Compounds
Chronic inflammation is a driver of many diseases, and the ability of furanone compounds to modulate inflammatory pathways is of significant therapeutic interest. Their anti-inflammatory action is multifaceted, stemming from their antioxidant properties and their ability to directly intervene in key inflammatory signaling cascades.
Mechanisms of Anti-inflammatory Action
Crosstalk with Antioxidant Activity: The anti-inflammatory effects of furanones are intrinsically linked to their antioxidant capabilities.[1] ROS generated by inflammatory cells can act as secondary messengers that amplify the inflammatory cascade. By scavenging these ROS, furanones can break this cycle and reduce inflammation.[1][6]
Modulation of Inflammatory Mediators and Enzymes: Furanone derivatives have been shown to suppress the production of critical pro-inflammatory mediators. This is achieved by inhibiting the expression and activity of enzymes responsible for their synthesis:
-
Nitric Oxide (NO) and iNOS: They reduce the production of NO by downregulating the expression of inducible nitric oxide synthase (iNOS).[1][2][16]
-
Prostaglandins and COX-2: They inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of inflammatory prostaglandins like PGE2.[1][2][3][16][17]
-
Pro-inflammatory Cytokines: They decrease the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory response.[2][16][18]
Inhibition of the NF-κB Signaling Pathway: A primary mechanism for the anti-inflammatory action of furanones is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][19] The NF-κB pathway is a master regulator of genes involved in inflammation.[20]
In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[20][21] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[20][21]
Furanone compounds can intervene by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the entire downstream inflammatory cascade.[1][19]
Experimental Evaluation of Anti-inflammatory Activity
The most common and robust in vitro model for screening anti-inflammatory compounds is the use of lipopolysaccharide (LPS)-stimulated macrophages.
-
Objective: To assess the ability of a furanone compound to inhibit the production of inflammatory mediators (NO, TNF-α, IL-6) in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[18]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM)
-
Lipopolysaccharide (LPS) from E. coli
-
Furanone test compound
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or similar reagent for cytotoxicity assessment
-
-
Procedure:
-
Cell Culture and Plating: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the furanone compound. Incubate for 1-2 hours.[22]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control group).[22]
-
Incubation: Incubate the plate for 18-24 hours.[22]
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Collect 50 µL of the culture supernatant. Mix with 50 µL of Griess Reagent. After 10 minutes, measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
Cytokine Production (TNF-α, IL-6): Use the remaining supernatant to measure the concentration of TNF-α and IL-6 using specific commercial ELISA kits according to the manufacturer's instructions.[23]
-
Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.
-
-
Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group. Determine the IC50 value for each mediator.
-
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of furanone compounds can be significantly modulated through chemical synthesis.
-
Heterocyclic Conversion: Converting the oxygen atom of the furanone ring to nitrogen-containing analogues, such as pyrrolones and pyridazinones, has been shown to enhance anti-inflammatory activity.[3][17][24]
-
Lipophilicity and Aromaticity: The addition of aromatic rings to the furanone skeleton can increase lipophilicity, which may enhance cellular uptake and improve both antioxidative and anti-inflammatory effects.[1]
-
Dual Inhibition: Certain pyridazinone derivatives synthesized from furanone precursors have demonstrated promising activity as dual inhibitors of both COX-2 and 15-LOX, offering a broader mechanism of action.[3][17]
| Compound Class | Key Structural Features | Observed Anti-inflammatory Activity | Reference |
| 2-Furanones | Basic furanone core | Comparable activity to diclofenac in some cases. | [3][17] |
| 2-Pyrrolones | Nitrogen atom replacing oxygen in the ring | Often show improved activity over furanone precursors. | [4][24] |
| N-Phenylpyridazinones | Six-membered heterocyclic ring derived from furanone | Potent dual COX-2/15-LOX inhibitors with strong TNF-α inhibition. | [3][17] |
| Furan Fatty Acids | Furan ring incorporated into a fatty acid chain | Potent anti-inflammatory effects, linked to high antioxidant activity. | [1] |
Conclusion and Future Directions
Furanone compounds represent a compelling class of natural and synthetic molecules with validated dual-action potential as both antioxidants and anti-inflammatory agents. Their ability to not only scavenge harmful free radicals directly but also to modulate key cellular defense and inflammatory pathways, such as Nrf2 and NF-κB, positions them as highly attractive candidates for drug discovery. The versatility of the furanone scaffold allows for extensive chemical modification, enabling the optimization of potency and the development of derivatives with enhanced therapeutic profiles.
Future research should focus on several key areas:
-
Expanded SAR Studies: A systematic exploration of substituents and heterocyclic modifications is needed to develop highly potent and selective inhibitors.
-
In Vivo Validation: Promising in vitro candidates must be advanced into relevant animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) to assess their efficacy, pharmacokinetics, and safety.[1]
-
Mechanism Elucidation: Further investigation is required to fully understand the complex interplay between different signaling pathways modulated by these compounds.[1][19]
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of furanone-based compounds, paving the way for novel treatments for a wide range of oxidative stress- and inflammation-driven diseases.
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Mutagenicity studies involving non-halogenated furanones
An In-Depth Technical Guide to Mutagenicity Studies of Non-Halogenated Furanones
Authored by: Gemini, Senior Application Scientist
Introduction: The Toxicological Imperative for Non-Halogenated Furanone Assessment
Non-halogenated furanones, a class of unsaturated lactones, are prevalent in a wide array of natural and synthetic contexts, from food flavorings to pharmaceutical intermediates. Their structural simplicity belies a complex toxicological profile that necessitates rigorous safety assessment. A key concern in the development and regulation of these compounds is their potential to induce genetic mutations, a property known as mutagenicity, which is often correlated with carcinogenicity.[1][2] This guide provides a comprehensive technical overview of the core battery of in vitro assays used to evaluate the mutagenic potential of non-halogenated furanones, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, the intricacies of protocol execution, and the interpretation of data within the framework of regulatory science.
Part 1: Foundational Genotoxicity Assessment - The Bacterial Reverse Mutation (Ames) Test
The Ames test is a cornerstone of mutagenicity testing, serving as an initial screen for a compound's ability to induce gene mutations.[3][4] Its enduring utility lies in its speed, sensitivity, and the vast historical database that aids in result interpretation.[5]
Scientific Rationale and Causality
The assay utilizes specially engineered strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for the amino acid histidine (his-), meaning they cannot synthesize it and require it for growth.[3] These strains harbor specific mutations in the histidine operon. The core principle is to expose these bacteria to a test compound and observe if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.
The choice of bacterial strains is a critical experimental variable. A standard panel, such as TA98, TA100, TA1535, and TA1537, is employed to detect different types of mutations. For instance, TA100 detects base-pair substitutions, while TA98 is sensitive to frameshift mutations.[6] The inclusion of multiple strains is a self-validating aspect of the protocol, as a mutagen may only be active in specific strains depending on its mechanism of action.
The Crucial Role of Metabolic Activation (S9 Fraction)
Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the body, primarily in the liver.[4][7] To mimic this, the Ames test is conducted both with and without an exogenous metabolic activation system, typically a liver homogenate from rats pre-treated with an enzyme inducer like Aroclor 1254 (the S9 fraction).[5] For non-halogenated furanones, this is a particularly salient point. While some may be direct-acting mutagens, others may require metabolic activation to exert genotoxic effects. For example, furan itself has shown conflicting results in mutagenicity assays, but its metabolite, cis-2-butene-1,4-dial (BDA), is demonstrably genotoxic.[8][9]
Experimental Protocol: Ames Test
-
Strain Preparation: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight to achieve a dense culture.
-
Metabolic Activation Preparation: If using, thaw the S9 fraction and prepare the S9 mix containing cofactors like NADP and glucose-6-phosphate.
-
Exposure: In a series of test tubes, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.
-
Pre-incubation (Optional but recommended): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed) to each tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.
Data Interpretation and Controls
A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
| Control Type | Purpose | Example |
| Negative Control | Establishes the spontaneous reversion rate. | Vehicle (e.g., DMSO) |
| Positive Control (-S9) | Confirms the sensitivity of the bacterial strains to known mutagens. | Sodium azide (for TA100, TA1535) |
| Positive Control (+S9) | Validates the activity of the S9 metabolic activation system. | 2-Aminoanthracene (for all strains) |
Part 2: Assessing Chromosomal Damage in Mammalian Cells
While the Ames test is invaluable for detecting gene mutations, a comprehensive assessment of mutagenicity must also investigate the potential for larger-scale chromosomal damage. The in vitro micronucleus and chromosomal aberration assays are the gold standards for this purpose.
The In Vitro Micronucleus Assay
This assay detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).[10] Micronuclei are small, membrane-bound bodies within the cytoplasm of cells that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Causality in Cell Line Selection: The choice of cell line is critical. Commonly used lines include Chinese hamster ovary (CHO) cells, V79 cells, or human peripheral blood lymphocytes.[11] Human-derived cells may offer greater relevance for predicting human risk, while rodent cell lines are often more robust and have a large historical database. Some rodent cell lines are p53-deficient, which can make them more susceptible to DNA damage and potentially lead to misleading positive results.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture the chosen mammalian cell line to an appropriate confluency.
-
Treatment: Expose the cells to the non-halogenated furanone at a range of concentrations, both with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the culture medium. This inhibits the final stage of cell division (cytokinesis) but allows nuclear division to proceed, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the preceding mitosis.
-
Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 1000 per concentration) for the presence of micronuclei.
-
Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compound, often by calculating the Cytochalasin B Proliferation Index (CBPI), to ensure that observed effects are not merely a consequence of cell death.
The In Vitro Chromosomal Aberration Assay
This assay provides a direct visualization of structural damage to chromosomes.[11] Cells are treated with the test compound and then arrested in metaphase, a stage of mitosis where chromosomes are condensed and clearly visible.
Experimental Protocol: In Vitro Chromosomal Aberration Assay
-
Cell Culture and Treatment: Similar to the micronucleus assay, culture and treat cells with the test compound, with and without S9 activation.[11]
-
Metaphase Arrest: Add a mitotic spindle inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, fix the cells, and drop them onto microscope slides.
-
Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze them under a microscope for structural aberrations such as chromosome breaks, chromatid breaks, deletions, and exchanges.[12]
Part 3: Mechanistic Insights and Structure-Activity Relationships
Understanding the potential mechanisms of mutagenicity and the relationship between chemical structure and activity is crucial for risk assessment and the design of safer chemicals.[1][13]
Potential Mechanisms of Furanone Mutagenicity
For many furanones, genotoxicity is believed to be mediated by their electrophilic nature, allowing them to react with nucleophilic sites in DNA to form DNA adducts.[14][15] These adducts can disrupt DNA replication and transcription, leading to mutations.[16]
-
Direct-Acting Mutagens: Some furanones, particularly those with electron-withdrawing groups, may be sufficiently reactive to bind directly to DNA without metabolic activation.
-
Metabolic Activation: As seen with furan, metabolic activation can lead to highly reactive intermediates like dialdehydes, which can then form DNA adducts.[8][9]
-
Oxidative Stress: Some furanones may induce oxidative stress, leading to the formation of reactive oxygen species that can damage DNA indirectly. The mycotoxin butenolide, for example, has been shown to induce oxidative damage.[17][18]
Structure-Activity Relationships (SAR)
While much of the SAR data for furanones is based on halogenated analogues, some principles can be extrapolated to non-halogenated structures:
-
α,β-Unsaturated Carbonyl Moiety: This structural feature is a well-known Michael acceptor, making it a likely site for nucleophilic attack by DNA bases.[19]
-
Substituents on the Furanone Ring: The nature and position of substituents can significantly influence reactivity. Electron-withdrawing groups can enhance electrophilicity, potentially increasing direct-acting mutagenicity. Conversely, bulky substituents may sterically hinder interaction with DNA.[20]
-
Hydroxylation: The presence of a hydroxyl group, particularly at the C-5 position, has been shown to significantly enhance the mutagenicity of halogenated furanones.[20] This suggests that similar substitutions in non-halogenated furanones could also modulate their genotoxic potential.
Conclusion: A Holistic Approach to Safety Assessment
The mutagenicity assessment of non-halogenated furanones requires a multi-faceted approach. A standard battery of tests, including the Ames test for gene mutations and the in vitro micronucleus and chromosomal aberration assays for chromosomal damage, provides a comprehensive initial screen. The inclusion of metabolic activation systems is non-negotiable, as the genotoxicity of these compounds may be driven by their metabolites. A thorough understanding of the underlying scientific principles of these assays, coupled with insights into structure-activity relationships, allows researchers to not only identify potential hazards but also to contribute to the development of safer chemical entities. The data generated from this testing battery is fundamental for regulatory submissions and the responsible management of chemicals in commerce and medicine.
References
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Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan. PubMed Central. Available at: [Link]
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Potentially mutagenic, chorine-substituted 2(5H)-furanones: studies of their synthesis and NMR properties. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone. PubMed. Available at: [Link]
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Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and of its geometric isomer E-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid in chlorine-treated tap waters. PubMed. Available at: [Link]
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Furan is not genotoxic in the micronucleus assay in vivo or in vitro. PubMed. Available at: [Link]
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Naphthofurans induced chromosomal aberrations detected in metaphase, anaphase and telophase V79 Chinese hamster cells. DOI. Available at: [Link]
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Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. PubMed. Available at: [Link]
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Genotoxic activity of chlorohydroxyfuranones in the microscale micronucleus test on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes. PubMed. Available at: [Link]
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The Ames Test. Lawrence University. Available at: [Link]
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Potentially mutagenic, chorine-substituted 2(5H)-furanones: studies of their synthesis and NMR properties. Semantic Scholar. Available at: [Link]
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Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Bentham Science. Available at: [Link]
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Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines. PubMed. Available at: [Link]
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Butenolide | C6H7NO3. PubChem - NIH. Available at: [Link]
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Identification and quantification of the Ames mutagenic compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and of its geometric isomer (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid in chlorine-treated humic water and drinking water extracts. ACS Publications. Available at: [Link]
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Induction of chromosomal aberrations in CHO cells treated with 4 -bromoflavone. Semantic Scholar. Available at: [Link]
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Formation and excision of nitrofuran-DNA adducts in Escherichia coli. PubMed. Available at: [Link]
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Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. Available at: [Link]
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Normal phases and different types of chromosomal aberrations induced by the wastewater in Allium cepa root-tips. ResearchGate. Available at: [Link]
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In ovo exposure of a Fusarium mycotoxin butenolide induces hepatic and renal oxidative damage in chick embryos, and antioxidants provide protections. PubMed. Available at: [Link]
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DNA adduct. Wikipedia. Available at: [Link]
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DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. Available at: [Link]
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Butenolide Induced Cytotoxicity by Disturbing the Prooxidant-Antioxidant Balance, and Antioxidants Partly Quench in Human Chondrocytes. PubMed. Available at: [Link]
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Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Available at: [Link]
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Chromosome Aberration Test. Charles River Laboratories. Available at: [Link]
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Structure-activity relationships for the mutagenicity and carcinogenicity of simple and alpha-beta unsaturated aldehydes. PubMed. Available at: [Link]
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Use of Mechanism-Based Structure–Activity Relationships Analysis in Carcinogenic Potential Ranking for Drinking Water Disinfection By-Products. Semantic Scholar. Available at: [Link]
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Strategy for genotoxicity testing--metabolic considerations. PubMed. Available at: [Link]
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studies on mutagenicity of new chemical compounds using bacterial ames test? Biblioteka Nauki. Available at: [Link]
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Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. Available at: [Link]
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Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates. PubMed. Available at: [Link]
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Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type. PubMed. Available at: [Link]
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Methods for testing compounds for DNA adduct formation. PubMed. Available at: [Link]
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Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PubMed Central. Available at: [Link]
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The Study Of Toxicology Mechanism Of Butenolide To Myocardium. Globe Thesis. Available at: [Link]
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Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. ScienceDirect. Available at: [Link]
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An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship. PMC - NIH. Available at: [Link]
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3: Metabolic activation of chemical compounds and genotoxic and non-genotoxic effects of carcinogens. ResearchGate. Available at: [Link]
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Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed. Available at: [Link]
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Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. NIH. Available at: [Link]
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Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/− mouse lymphoma cells. ResearchGate. Available at: [Link]
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Methodological & Application
Comprehensive Guide to the Quantitative Analysis of 5-hydroxy-4-methylfuran-2(5H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the validated analytical methods for the quantification of 5-hydroxy-4-methylfuran-2(5H)-one (CAS: 40834-42-2), a furanone derivative relevant in synthetic chemistry and toxicological research.[1] Recognizing the need for robust and reliable quantitative data, we present two primary analytical protocols: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and confirmatory analysis. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind methodological choices, comprehensive validation procedures, and troubleshooting insights to ensure data integrity and reproducibility.
Introduction and Analytical Considerations
This compound is a substituted furanone notable for its role as a chemical intermediate and its use in studies investigating the mutagenicity of related halogenated compounds.[1][2] Accurate quantification is paramount for reaction monitoring, purity assessment, and understanding its stability and distribution in various matrices.
The analytical challenge in quantifying this molecule lies in its polarity, conferred by the hydroxyl group, and its potential for thermal instability, which can complicate gas chromatography. Therefore, the choice of analytical method must be carefully considered based on the sample matrix, required sensitivity, and available instrumentation. This guide presents two orthogonal methods to provide flexibility and allow for cross-validation of results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40834-42-2 | [1][3][4] |
| Molecular Formula | C₅H₆O₃ | [3] |
| Molecular Weight | 114.10 g/mol | [3] |
| Appearance | Light brown to brown solid or semi-solid | [1][2] |
| Boiling Point | 113 °C (at 0.05 Torr) | [1] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [1] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
Method 1: Quantification by Reverse-Phase HPLC-UV
2.1. Principle and Rationale
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal technique for the routine quantification of polar to moderately non-polar compounds like this compound. The molecule's conjugated double bond system within the furanone ring provides sufficient UV absorbance for sensitive detection.
Causality of Method Choices:
-
Stationary Phase (C18): A C18 column is selected for its versatility and strong retention of hydrophobic and moderately polar compounds. The methyl group on the furanone ring provides a non-polar interaction point, facilitating retention.
-
Mobile Phase (Acidified Water/Acetonitrile): A gradient elution using acetonitrile and water is employed to ensure adequate separation from potential impurities and provide a sharp peak shape. The addition of a small amount of acid (e.g., phosphoric or formic acid) is critical to suppress the ionization of the hydroxyl group, preventing peak tailing and ensuring consistent retention times.[5]
-
UV Detection: The optimal wavelength for detection is determined by scanning a standard solution across the UV spectrum. Furanone structures typically exhibit strong absorbance between 210 nm and 280 nm.[5]
2.2. Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (>97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Phosphoric Acid (85%, analytical grade)
-
Solid Phase Extraction (SPE) Cartridges: C18, 500 mg, 3 mL
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2. Preparation of Standards and Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 2-8°C.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Primary Stock Standard with the initial mobile phase composition (e.g., 95% A: 5% B).
2.2.3. Sample Preparation (Solid Phase Extraction) This protocol is designed for cleaning up a sample from a complex matrix (e.g., reaction mixture, biological extract).
-
Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Loading: Dilute the sample (e.g., 1 mL) with 4 mL of water and load it onto the cartridge at a slow, steady drip rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute the target analyte with 2 mL of 70% methanol in water into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at <30°C. Reconstitute the residue in 200 µL of the initial mobile phase composition and transfer to an autosampler vial.
2.3. HPLC Instrumental Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient | 5% B to 80% B over 10 min; hold at 80% B for 2 min; return to 5% B over 1 min; equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detector | 275 nm |
2.4. HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
2.5. Method Validation Summary
A validated method ensures trustworthiness and data reliability.[6][7] The following parameters must be assessed.
Table 2: Typical HPLC-UV Method Validation Performance
| Parameter | Protocol Summary | Acceptance Criteria | Example Result |
| Linearity | Analyze 5-7 calibration standards in triplicate. Plot peak area vs. concentration. | R² > 0.995 | R² = 0.9992 |
| Accuracy | Spike a blank matrix at 3 concentrations (low, mid, high). Analyze in triplicate. | 80-120% Recovery | 98.5 - 103.2% |
| Precision | Repeatability: 6 injections of one standard. Intermediate: Repeat on a different day. | RSD < 2% | Repeatability RSD = 0.8%; Intermediate RSD = 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 or based on standard deviation of the response. | Report Value | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 or based on standard deviation of the response. | Report Value | 1.0 µg/mL |
| Specificity | Analyze a blank matrix and a spiked matrix to ensure no interfering peaks at the analyte's retention time. | No co-elution | Peak is spectrally pure |
Method 2: Quantification by GC-MS
3.1. Principle and Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity compared to HPLC-UV. The mass spectrometer acts as a highly specific detector, identifying the compound based on its unique mass fragmentation pattern, which is invaluable for complex matrices or trace-level analysis.
Causality of Method Choices:
-
Sample Preparation (QuEChERS): A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach is adapted for sample cleanup.[8] This involves an initial extraction with acetonitrile followed by a salting-out step to partition the analyte into the organic layer. A subsequent dispersive SPE (dSPE) step with reagents like MgSO₄ (removes water) and PSA (removes polar interferences) produces a clean extract suitable for GC injection.
-
GC Column (Mid-polarity): A column like a DB-5ms or similar is chosen for its general-purpose utility and good performance for a wide range of semi-volatile compounds.[8]
-
Injection Mode (Splitless): For trace analysis, a splitless injection is used to transfer the maximum amount of analyte onto the column, thereby increasing sensitivity.
-
MS Detection (SIM): Operating in Selected Ion Monitoring (SIM) mode dramatically enhances sensitivity and selectivity. Instead of scanning all masses, the detector focuses only on a few characteristic ions of the target analyte, reducing noise and improving the limit of detection.[9]
3.2. Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
This compound reference standard (>97% purity)
-
Acetonitrile (GC grade)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Centrifuge tubes (15 mL)
3.2.2. Preparation of Standards
-
Primary Stock Standard (1000 µg/mL): Prepare as described in section 2.2.2, using ethyl acetate as the solvent.
-
Working Standards (0.01-5 µg/mL): Prepare calibration standards by serial dilution of the stock standard with ethyl acetate.
3.2.3. Sample Preparation (Adapted QuEChERS)
-
Extraction: Homogenize 1 g of sample with 5 mL of water in a 15 mL centrifuge tube. Add 5 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 2 g of MgSO₄ and 0.5 g of NaCl. Shake immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Preparation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. Transfer the supernatant to a GC vial for analysis.
3.3. GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 114 (Quantifier), 86, 69 (Qualifiers)[2] |
3.4. GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification.
3.5. Method Validation Summary
Validation for GC-MS follows similar principles to HPLC but often yields lower detection limits.
Table 3: Typical GC-MS Method Validation Performance
| Parameter | Protocol Summary | Acceptance Criteria | Example Result |
| Linearity | Analyze 5-7 calibration standards in triplicate. Plot peak area vs. concentration. | R² > 0.995 | R² = 0.9985 |
| Accuracy | Spike a blank matrix at 3 concentrations (low, mid, high). Analyze in triplicate. | 70-120% Recovery | 85.1 - 105.6% |
| Precision | Repeatability: 6 injections of one standard. Intermediate: Repeat on a different day. | RSD < 15% | Repeatability RSD = 4.5%; Intermediate RSD = 8.2% |
| LOD | Signal-to-Noise ratio of 3:1 for the quantifier ion. | Report Value | 0.005 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 for the quantifier ion. | Report Value | 0.015 µg/mL |
| Specificity | Analyze a blank matrix. Confirm qualifier ion ratios are within ±20% of the standard. | No interferences; Correct ion ratio | Pass |
Method Comparison and Final Recommendations
| Feature | HPLC-UV | GC-MS |
| Selectivity | Moderate; based on retention time and UV spectrum. | Very High; based on retention time and mass fragmentation. |
| Sensitivity | Good (LOQ ~1 µg/mL). | Excellent (LOQ ~0.015 µg/mL). |
| Throughput | Higher; shorter run times and simpler sample prep. | Lower; longer run times and more complex sample prep. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Confirmation | Limited. | Definitive; provides structural information. |
| Recommendation | Ideal for routine analysis, process monitoring, and purity assessment in well-defined matrices. | The gold standard for trace-level detection, analysis in complex matrices, and confirmatory analysis. |
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quantitative tasks, while the GC-MS method offers unparalleled sensitivity and specificity for more demanding applications. By understanding the principles and rationale behind each protocol, researchers can confidently select and implement the appropriate method, ensuring the generation of high-quality, reproducible data in their drug development and research endeavors.
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Chemsrc. (2025). 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2. Retrieved from [Link]
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European Union Reference Laboratory for Process Contaminants (EURL-PC). (2024). Analytical approach suitable for Determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food. Retrieved from [Link]
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Lee, S. J., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of Separation Science, 42(5), 1012-1018. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]
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UNIMORE. (n.d.). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Retrieved from [Link]
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U.S. Food & Drug Administration (FDA). (2006). Determination of Furan in Foods. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
- Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
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SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]
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- 3. 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2 | Chemsrc [chemsrc.com]
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- 5. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 6. ikev.org [ikev.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. eurl-pc.eu [eurl-pc.eu]
- 9. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
Application Note: High-Throughput Analysis of 5-hydroxy-4-methylfuran-2(5H)-one using HPLC-DAD and GC-MS
Abstract
This comprehensive guide provides detailed protocols for the quantitative analysis of 5-hydroxy-4-methylfuran-2(5H)-one, a key C5 synthon in the synthesis of retinoids and carotenoids.[1] We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for routine quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive, confirmatory analysis. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical synthesis industries, offering field-proven insights into method development, sample preparation, and data interpretation.
Introduction to this compound
This compound (CAS: 40834-42-2) is a substituted furanone derivative with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol .[2][3][4] It typically appears as a brownish-yellow semi-solid and is slightly soluble in methanol and DMSO.[5][6] Its chemical structure, featuring a lactone ring, a hydroxyl group, and a methyl substituent, makes it a versatile intermediate in organic synthesis.[7]
The primary significance of this compound lies in its role as a building block for complex molecules like 13(Z)-retinoic acid.[1] Furthermore, it serves as a non-halogenated furanone analog in toxicological studies designed to assess the mutagenicity of related halogenated compounds.[5][6] Given its importance, robust and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products.
Method 1: HPLC-DAD Analysis
2.1. Principle and Rationale Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis of moderately polar small molecules. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. This method is selected for its robustness, scalability, and suitability for quantifying furanone derivatives with high resolution. The use of a Diode-Array Detector (DAD) allows for simultaneous monitoring across a range of wavelengths, enabling peak purity assessment and identification based on the analyte's UV spectrum.
2.2. Experimental Protocol: HPLC-DAD
Instrumentation and Materials
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and diode array detector.
-
Column: Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm particle size (Agilent Technologies).[8]
-
Chemicals: HPLC-grade acetonitrile and methanol; reagent-grade acetic acid; ultrapure water (18.2 MΩ·cm).
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Acetic Acid in ultrapure water.
-
Mobile Phase B: Methanol.
-
Degas both mobile phases for 15 minutes using sonication or an inline degasser.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve an estimated concentration within the calibration range.
-
For complex matrices, a Solid-Phase Extraction (SPE) cleanup using a C18 cartridge is recommended to remove interfering nonpolar compounds.[10]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The instrumental parameters are summarized in the table below.
-
| Parameter | Setting | Rationale |
| Column | Zorbax Eclipse XBD-C8, 4.6x150 mm, 5 µm | C8 provides excellent retention and peak shape for moderately polar furanones.[8] |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Methanol | Acetic acid improves peak symmetry by minimizing silanol interactions.[8] |
| Gradient | 0-2.5 min: 100% A2.5-10 min: Linear gradient to 84% A / 16% B10-10.5 min: Linear gradient to 100% B10.5-15 min: Hold at 100% B | The gradient ensures elution of the target analyte with good resolution from potential impurities. |
| Flow Rate | 0.5 mL/min | A lower flow rate enhances separation efficiency on a standard 4.6 mm ID column.[8] |
| Column Temp. | 25 °C | Maintains consistent retention times and separation performance.[8] |
| Injection Vol. | 5 µL | A small injection volume prevents peak distortion and column overload. |
| Detection | DAD, 290 nm | Furanone derivatives typically exhibit strong UV absorbance in this region.[10] |
-
Data Analysis and Quantification:
-
Integrate the peak area corresponding to the retention time of the this compound standard.
-
Construct a linear calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
2.3. Workflow and Expert Insights
Caption: HPLC-DAD analysis workflow from preparation to final report.
-
Trustworthiness: To ensure method validity, perform a system suitability test before each run. Key parameters include tailing factor (<1.5), theoretical plates (>2000), and reproducibility of replicate injections (RSD <2%).
-
Troubleshooting: Peak tailing can be an issue for hydroxylated compounds. While the acidic mobile phase mitigates this, ensure the column is in good condition. If tailing persists, a lower pH (e.g., using phosphoric acid) may be necessary, but check column stability limits first.[11]
Method 2: GC-MS Analysis
3.1. Principle and Rationale Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity compared to HPLC. Separation occurs in a capillary column based on the analyte's volatility and interaction with the stationary phase. The mass spectrometer fragments the eluted molecules into predictable patterns, providing a "fingerprint" for unambiguous identification and quantification.[12] This method is ideal for confirming the identity of this compound and for detecting it at trace levels. While some polar furanones require derivatization to improve thermal stability, this protocol outlines a direct injection method that is often sufficient for purified samples.[13][14]
3.2. Experimental Protocol: GC-MS
Instrumentation and Materials
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A MS detector, or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[15][16]
-
Carrier Gas: Helium (99.999% purity).
-
Chemicals: GC-grade ethyl acetate or acetonitrile.
-
Reference Standard: this compound, ≥97% purity.
Step-by-Step Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution (1000 µg/mL) of the reference standard in ethyl acetate.
-
Create calibration standards via serial dilution in ethyl acetate to concentrations appropriate for the expected sample range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Dissolve samples in ethyl acetate to a concentration within the calibration range.
-
Filter all solutions with a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
The instrumental parameters are summarized in the table below.
-
| Parameter | Setting | Rationale |
| Column | HP-5MS (30m x 0.25mm, 0.25µm) | A 5% phenyl-methylpolysiloxane column offers good thermal stability and separation for a wide range of semi-volatile compounds.[15] |
| Injection | 1 µL, Splitless, 260 °C | Splitless injection maximizes sensitivity for trace analysis. A high inlet temperature ensures rapid volatilization.[16] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium is the standard inert carrier gas for GC-MS.[15] |
| Oven Program | 50°C (2 min), ramp 30°C/min to 265°C, hold 5 min | This program provides a good balance between separation of early-eluting compounds and speed.[16] |
| MS Source | Electron Impact (EI), 70 eV, 230 °C | Standard EI energy produces reproducible fragmentation patterns for library matching.[12] |
| MS Quad | 150 °C | Standard quadrupole temperature. |
| Acquisition | Full Scan (m/z 35-250) and SIM | Full scan is used for identification. Selected Ion Monitoring (SIM) is used for sensitive quantification. |
| SIM Ions | Quantifier: m/z 69, Qualifiers: m/z 114, 86 | The ion at m/z 69 is typically the base peak, making it ideal for quantification. The molecular ion (114) and fragment (86) confirm identity.[5][6] |
-
Data Analysis and Confirmation:
-
Identification: Confirm the analyte's identity by matching its retention time with that of the standard and by comparing the acquired mass spectrum to a reference spectrum. The expected fragmentation pattern includes a molecular ion ([M]⁺) at m/z 114 and major fragments at m/z 86, 69, and 39.[5][6]
-
Quantification: Use the peak area of the quantifier ion (m/z 69) from the SIM data to construct a calibration curve and determine the concentration in samples.
-
3.3. Workflow and Expert Insights
Caption: GC-MS analysis workflow from preparation to identification and quantification.
-
Self-Validation System: The protocol is self-validating through the use of qualifier ions. The ratio of the quantifier to qualifier ions in a sample must match that of a known standard within a predefined tolerance (e.g., ±20%) to confirm identity.
-
Expert Advice: For samples with very low concentrations or in complex matrices like biological fluids or food extracts, consider headspace or Solid-Phase Microextraction (SPME) for sample introduction.[15] If thermal degradation or poor peak shape is observed, derivatization of the hydroxyl group (e.g., silylation with BSTFA) may be required to increase volatility and stability.
Method Comparison and Data Summary
| Feature | HPLC-DAD Method | GC-MS Method |
| Principle | Reversed-Phase Chromatography | Gas Chromatography, Electron Impact MS |
| Primary Use | Routine QC, Purity Analysis | Confirmatory Analysis, Trace Quantification |
| Selectivity | Moderate (based on UV spectrum) | Very High (based on mass fragmentation) |
| Sensitivity | µg/mL range | High ng/mL to pg/mL range |
| Sample Prep | Simple dissolution; SPE for complex matrices | Simple dissolution; Derivatization may be needed |
| Key Data Output | Retention Time, UV Spectrum | Retention Time, Mass Spectrum |
| Quantification | External Standard Calibration | External Standard (SIM mode for sensitivity) |
| Pros | Robust, simple, high throughput | Unambiguous identification, very sensitive |
| Cons | Lower selectivity than MS | Potential for thermal degradation |
Expected Analytical Data:
-
HPLC Retention Time: Dependent on exact system, but expected to be within the 5-10 minute range with the specified gradient.
-
GC-MS Retention Time: Dependent on the system, but will be consistent with the standard under identical conditions.
-
GC-MS Key Mass Fragments (m/z): 114 ([M]⁺), 86, 69 (Base Peak), 39.[5][6]
References
-
5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2. Chemsrc. [Link]
- Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]
-
LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health (NIH). [Link]
-
Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). [Link]
-
High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices. ResearchGate. [Link]
-
Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. [Link]
-
Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate. [Link]
-
2(5H)‐furanone in food (meat, cheese and fish). EURL-PC. [Link]
Sources
- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2 | Chemsrc [chemsrc.com]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 6. 5-HYDROXY-4-METHYL-2(5H)FURANONE CAS#: 40834-42-2 [m.chemicalbook.com]
- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Hydroxy-4-Methyl-2(5H)Furanone | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. imreblank.ch [imreblank.ch]
- 13. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurl-pc.eu [eurl-pc.eu]
Application Note & Protocol: Laboratory Synthesis of 5-hydroxy-4-methylfuran-2(5H)-one
Abstract
This document provides a detailed protocol for the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one, a valuable heterocyclic compound and a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The described method is based on the condensation reaction between glyoxylic acid hydrate and propionaldehyde, facilitated by morpholine. This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a robust and high-yield procedure for a laboratory setting. The document includes a comprehensive discussion of the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for purification and characterization of the final product.
Introduction
This compound, also known as γ-hydroxy-β-methylbutenolide, is a five-membered lactone ring structure with significant applications in organic synthesis. Its utility as a versatile building block, or synthon, is well-established, particularly in the construction of complex molecules such as retinoids and carotenoids.[1] The presence of multiple functional groups—a hydroxyl, an alkene, and a lactone—within a compact scaffold allows for a variety of chemical transformations. This application note details a reproducible and efficient laboratory-scale synthesis of this compound, achieving high purity and yield. The chosen synthetic route involves the reaction of glyoxylic acid hydrate with propionaldehyde in the presence of morpholine, which acts as both a reactant and a catalyst in the formation of the furanone ring.[2]
Reaction Mechanism and Rationale
The synthesis proceeds through a cascade of reactions initiated by the formation of an enamine from propionaldehyde and morpholine. This is followed by a nucleophilic attack on the aldehyde group of glyoxylic acid. Subsequent cyclization and dehydration lead to the formation of the desired this compound. The use of morpholine is critical; it not only facilitates the initial enamine formation but also participates in the reaction as a substrate, with the mole ratio of glyoxylic acid hydrate to morpholine being a key parameter for optimizing the reaction yield.[2] The final step involves an acid-catalyzed workup to ensure the complete formation and stabilization of the lactone ring.
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier |
| Glyoxylic acid hydrate | C₂H₄O₃ | 298-12-4 | 92.06 | ≥98% | Sigma-Aldrich |
| Propionaldehyde | C₃H₆O | 123-38-6 | 58.08 | ≥97% | Sigma-Aldrich |
| Morpholine | C₄H₉NO | 110-91-8 | 87.12 | ≥99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | Anhydrous, ≥99.5% | Fisher Scientific |
| Hydrochloric acid | HCl | 7647-01-0 | 36.46 | 37% in H₂O | VWR |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Granular | VWR |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatograph (GC)
Experimental Protocol
Safety Precautions
-
This procedure must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Propionaldehyde is volatile and flammable. Avoid open flames and sparks.
-
Morpholine and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
The reaction can be exothermic, especially during the addition of morpholine. Maintain the recommended temperature control.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 46.0 g (0.5 mol) of glyoxylic acid hydrate in 200 mL of anhydrous ethanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Morpholine: While stirring, slowly add 87.1 g (1.0 mol) of morpholine via the dropping funnel. Maintain the internal temperature below 5 °C during the addition. This step is exothermic. After the addition is complete, continue stirring at this temperature for 30 minutes.[2]
-
Addition of Propionaldehyde: Add 29.0 g (0.5 mol) of propionaldehyde to the reaction mixture. Allow the reaction to proceed with stirring while the mixture naturally warms to room temperature over a period of 2 hours.
-
Concentration: Remove the solvent and excess morpholine under reduced pressure using a rotary evaporator. The bath temperature should not exceed 50 °C.
-
Acidification: To the concentrated residue, add a 1 M hydrochloric acid solution until the pH of the mixture is between 1 and 2. This step should be performed in an ice bath to control any exotherm.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation at 120-150 °C under 1-2 mmHg pressure to yield this compound as a yellowish oil or semi-solid.[2] The expected melting point is 50-51 °C.[2]
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
The protocol is expected to yield the target compound with a high degree of purity.
| Parameter | Expected Value |
| Yield | 80-92%[2] |
| Purity (by GC) | >98%[2] |
| Appearance | Yellowish oil or semi-solid[3] |
| Melting Point | 50-51 °C[2] |
| Boiling Point | 113 °C at 0.05 Torr[3] |
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H-NMR (500 MHz, CDCl₃): δ 2.11 (d, 3H), 5.87 (m, 1H), 6.03 (s, 1H), 6.25 (s, 1H).[2]
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the formation of the furanone.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure accurate stoichiometry. Allow the reaction to proceed for the full duration. |
| Loss of product during workup. | Ensure the pH is correctly adjusted before extraction. Perform multiple extractions. | |
| Impure starting materials. | Use reagents of the specified purity. | |
| Impure Product | Inefficient purification. | Ensure the vacuum distillation is performed at the correct pressure and temperature. |
| Side reactions. | Maintain strict temperature control during the addition of morpholine. | |
| Reaction does not proceed | Inactive reagents. | Use fresh propionaldehyde and anhydrous ethanol. |
| Incorrect temperature. | Ensure the initial cooling step is effective. |
Conclusion
The protocol outlined in this application note provides a reliable and high-yielding method for the laboratory synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, researchers can consistently obtain the desired product in high purity. The versatility of this furanone derivative as a synthetic intermediate makes this protocol valuable for a wide range of applications in chemical and pharmaceutical research.
References
- Title: Synthesis method of 5-hydroxyl-4-methyl-2(5H)
- Title: Preparation of 5-hydroxy-4-methyl-2(5H)
Sources
Application Notes & Protocols: Leveraging 5-hydroxy-4-methylfuran-2(5H)-one for the Strategic Synthesis of Carotenoids
Abstract
Carotenoids represent a vital class of natural pigments and antioxidants, the synthesis of which presents considerable challenges, particularly in controlling the stereochemistry of the conjugated polyene backbone. This document provides an in-depth guide for researchers on the strategic use of 5-hydroxy-4-methylfuran-2(5H)-one, a versatile C5 synthon, in the construction of carotenoid frameworks. We will explore the underlying chemical principles, detail robust synthetic protocols, and explain the causality behind experimental choices, focusing on the Horner-Wadsworth-Emmons (HWE) reaction as a primary tool for carbon-carbon bond formation. These application notes are designed to provide both a theoretical foundation and practical, field-proven methodologies for drug development professionals and synthetic chemists.
Introduction: The Strategic Importance of a C5 Building Block
Carotenoids are tetraterpenoids synthesized biologically from C5 isoprene units.[1][2] Their long, conjugated double-bond systems are responsible for their vibrant colors and potent antioxidant properties but also pose a significant hurdle for chemical synthesis, where precise control of E/Z geometry is paramount.[3] The total synthesis of complex carotenoids often relies on a convergent "building block" strategy, where smaller, functionalized fragments are coupled together.
This compound, often referred to as a butenolide, has emerged as a critical C5 building block for this purpose.[4] Its structure is a masked aldehyde; the cyclic hemiacetal can be selectively opened to reveal a reactive carbonyl group, making it an ideal electrophile for chain-elongation reactions. Crucially, its unique structure offers a pathway for synthesizing carotenoids and retinoids with specific (Z)-double bonds, a configuration that can be difficult to achieve using other methods.[4]
Core Synthetic Strategy: Olefination via the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds and is particularly well-suited for carotenoid synthesis.[5][6] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[7]
Key Advantages of the HWE Reaction in this Context:
-
High Nucleophilicity: Phosphonate carbanions are more nucleophilic and less basic than the corresponding Wittig ylides, allowing them to react efficiently with a wider range of aldehydes under milder conditions.[7][8]
-
Stereochemical Control: The HWE reaction generally shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is the dominant isomer in most natural carotenoids.[7][9] Furthermore, modifications to the phosphonate structure and reaction conditions (e.g., Still-Gennari conditions) can be used to selectively produce (Z)-alkenes.[8]
-
Simplified Purification: A significant practical advantage is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed by a simple aqueous extraction, in stark contrast to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[7]
The overall synthetic logic involves coupling a phosphonate-containing fragment (e.g., a C15-phosphonate) with a C10-dialdehyde, which can itself be derived from C5 synthons, to construct the full C40 carotenoid backbone.[5] this compound serves as the source for these C5 units.
Caption: Convergent synthesis of a C40 carotenoid using a C15+C10+C15 bidirectional approach.
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxy-4-methyl-2(5H)-one (C5 Synthon)
This protocol is adapted from a patented industrial process and describes the cyclization of an alkyl β-formylcrotonate to yield the target butenolide.[4] The principle is an acid-catalyzed intramolecular cyclization and hydrolysis.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| Methyl β-formylcrotonate | 128.13 | 128.1 g | 1.00 | Starting material |
| 5% (w/w) Aqueous HCl | 36.46 | 583 g | 0.80 | Catalyst and solvent |
| Methanol | 32.04 | 3.2 g | 0.10 | Solubilizer |
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl β-formylcrotonate (128.1 g, 1.00 mol), 5% aqueous HCl (583 g, containing ~0.8 mol HCl), and methanol (3.2 g, 0.10 mol).
-
Heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring. An emulsion may initially form but should dissolve within 15-20 minutes as the reaction proceeds.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 petroleum ether/ethyl acetate eluent system.
-
After completion, allow the mixture to cool to room temperature.
-
Workup: Remove water, excess HCl, and methanol by distillation under reduced pressure (rotary evaporator).
-
Purification: The crude residue contains the desired product and a 5-methoxy-4-methyl-2(5H)-furanone byproduct.[4] Purify the desired 5-hydroxy-4-methyl-2(5H)-one by vacuum distillation (e.g., at 1 mbar). The byproduct can be isolated and re-treated with dilute HCl to convert it to the desired product, maximizing the overall yield.[4]
-
The final product is a brownish-yellow semi-solid.[10] Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
Caption: Workflow for the synthesis of the C5 furanone synthon.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Chain Elongation
This protocol outlines a general, self-validating workflow for coupling a phosphonate fragment with an aldehyde derived in situ from this compound.
A. Reagent Preparation (Illustrative Example: Arbuzov Reaction)
The required phosphonate is typically prepared via the Arbuzov reaction. For example, reacting an allylic halide with triethyl phosphite yields the corresponding diethyl phosphonate. This step should be performed and the product purified before proceeding.
B. HWE Coupling Reaction
Causality Behind Choices:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Low Temperature: The initial deprotonation and addition are performed at low temperatures (-78 °C to 0 °C) to control the reaction rate, prevent side reactions, and in some cases, enhance stereoselectivity.
-
Base Selection: The choice of base is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the carbanion from stabilized phosphonates. For more sensitive substrates, milder conditions like lithium chloride with an amine base (Masamune-Roush conditions) are preferred.[8]
Typical Bases and Solvents for HWE Reactions:
| Base | Solvent | Typical Temperature | Selectivity |
| NaH | THF, DME | 0 °C to RT | Strong (E)-selectivity |
| n-BuLi | THF | -78 °C | (E)-selectivity |
| KHMDS, K₂CO₃/18-crown-6 | Toluene, THF | -78 °C to RT | (Z)-selectivity (Still-Gennari) |
| LiCl / DBU or TEA | Acetonitrile | 0 °C to RT | (E)-selectivity, mild conditions |
Procedure:
-
In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the phosphonate reagent (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30-60 minutes at 0 °C until gas evolution ceases, indicating complete formation of the phosphonate carbanion (a color change is often observed).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. The equilibrium concentration of the open-chain aldehyde form is sufficient to drive the reaction.
-
Slowly add the furanone/aldehyde solution to the phosphonate carbanion solution at 0 °C via a syringe or dropping funnel over 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.
-
Monitoring: Track the consumption of the starting materials by TLC. The product, being a more extended polyene, will have a different Rf value and may be colored.
-
Quenching & Workup: Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine. The water-soluble diethyl phosphate byproduct will be removed during these washes.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired carotenoid fragment.
Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Trustworthiness and Validation
Every protocol described is a self-validating system. The progress of each reaction must be monitored by an appropriate analytical technique, primarily TLC, to ensure the consumption of starting materials and the formation of the product. The identity and purity of the final compounds and key intermediates must be rigorously confirmed by spectroscopic methods, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton, the formation of the new double bond, and its stereochemistry (coupling constants for vinylic protons can distinguish E and Z isomers).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
UV-Vis Spectroscopy: For extended conjugated systems like carotenoids, the λ_max value provides confirmation of the polyene structure.
By adhering to these rigorous validation steps, researchers can ensure the reliability and reproducibility of their synthetic efforts.
References
-
Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction. PubMed Central. Available at: [Link]
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. Google Patents.
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MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS. PubMed Central. Available at: [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
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Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step. Organic Chemistry Portal. Available at: [Link]
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Horner–Wadsworth–Emmons reaction. Grokipedia. Available at: [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Available at: [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]
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Mechanistic Aspects of Carotenoid Biosynthesis. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Determining the Anticancer Activity of 5-hydroxy-4-methylfuran-2(5H)-one
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The furanone scaffold is a recurring motif in numerous biologically active natural products and has emerged as a privileged structure in medicinal chemistry for developing novel therapeutic agents.[1] Derivatives of the furan-2(5H)-one core have demonstrated a wide array of biological activities, including anticancer properties.[1][2] 5-hydroxy-4-methylfuran-2(5H)-one is a substituted furanone with potential applications in pharmaceutical research due to its structural attributes.[][4] Preliminary studies on similar compounds suggest that its biological activities may include antioxidant, anti-inflammatory, and anticancer effects.[]
This document provides a comprehensive suite of in vitro assays and detailed protocols designed to rigorously evaluate the anticancer potential of this compound. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. The workflow progresses from initial cytotoxicity screening to in-depth mechanistic studies, including the analysis of apoptosis, cell cycle perturbation, and the modulation of key signaling proteins. Each protocol is designed to be a self-validating system, with explanations of the underlying scientific principles to empower researchers to make informed experimental choices.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The foundational step in assessing an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely used colorimetric method for this purpose.[5][6]
Principle of the MTT Assay: The assay's principle is rooted in cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[5][6] A decrease in signal indicates a reduction in cell viability, reflecting the cytotoxic or cytostatic effects of the test compound.
Experimental Workflow for Anticancer Compound Screening
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.
Western Blot Analysis of Apoptosis-Related Proteins
Principle of the Assay: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. [7]By probing for key proteins in the apoptotic pathway, one can confirm the mechanism of action. Based on literature for similar furanone derivatives, which suggest activation of caspase-3, it is logical to investigate proteins upstream and downstream of this executioner caspase. [1][8]Key targets include:
-
Cleaved Caspase-3: The active form of caspase-3, a definitive marker of apoptosis. * Cleaved PARP: Poly (ADP-ribose) polymerase-1 (PARP) is a DNA repair enzyme that is a primary substrate for active caspase-3. Its cleavage is a hallmark of apoptosis. [7]* Bcl-2 Family Proteins: These proteins are critical regulators of the intrinsic apoptotic pathway. Analyzing the ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) can reveal how the pathway is initiated.
Protocol 5: Western Blot Analysis
Materials and Reagents:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells in 6-well or 10 cm plates with the compound. After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes. [9]2. Protein Quantification: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay. [9]3. SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5-10 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6. Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C. [9]7. Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9]8. Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. [9]Use β-actin as a loading control to ensure equal protein loading across lanes.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. [Link]
-
The Annexin V Apoptosis Assay - KUMC. [Link]
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In vitro assays and techniques utilized in anticancer drug discovery - Semantic Scholar. [Link]
-
Caspase 3/7 Activity - Protocols.io. [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]
-
Cell Cycle Tutorial Contents. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Determination of Caspase Activation by Western Blot - PubMed - NIH. [Link]
-
Caspase 3/7 activity assay - Bio-protocol. [Link]
-
Cell Cycle Analysis. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. [Link]
-
Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - MDPI. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. [Link]
-
5-Hydroxy-2(5H)-furanone - Wikipedia. [Link]
-
5-Hydroxy-4-Methyl-2(5H)Furanone | 40834-42-2 - J&K Scientific. [Link]
-
5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. [Link]
-
(PDF) Natural and Synthetic Furanones with Anticancer Activity - ResearchGate. [Link]
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Derivatization of 5-hydroxy-4-methylfuran-2(5H)-one for biological screening
Application Note & Protocol
Topic: Strategic Derivatization of 5-Hydroxy-4-methylfuran-2(5H)-one for Biological Screening Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Furanone Scaffold as a Privileged Structure
The furanone ring system is a core structural motif in numerous natural products and pharmacologically active compounds, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound (CAS: 40834-42-2), a substituted butenolide, represents a particularly attractive starting scaffold for medicinal chemistry campaigns.[4] Its molecular formula is C₅H₆O₃ and it has a molecular weight of 114.10 g/mol .[4] The molecule possesses two key reactive sites: a secondary hydroxyl group at the C5 position and an α,β-unsaturated lactone (cyclic ester) system. These functional groups serve as versatile handles for chemical modification, allowing for the systematic synthesis of derivative libraries to explore structure-activity relationships (SAR).
The strategic derivatization of such scaffolds is a cornerstone of modern drug discovery.[5] By modifying a lead compound, researchers can enhance its potency, improve selectivity, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[6] This application note provides a detailed guide on the strategic derivatization of this compound, complete with validated protocols and a workflow for subsequent biological screening.
Strategic Planning for Derivatization
The chemical architecture of this compound offers two primary vectors for modification. The choice of which site to modify and the types of chemical moieties to introduce are critical decisions that should be guided by the therapeutic target and the desired physicochemical properties of the final compounds.
-
Modification at the C5-Hydroxyl Group: The hydroxyl group is the most accessible site for derivatization. Its modification can significantly impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds.
-
Esterification: Forming esters is a classic method to mask the polar hydroxyl group and introduce a wide array of functionalities. The resulting esters can act as prodrugs, being hydrolyzed in vivo to release the active parent compound, or the ester moiety itself can contribute to target binding. Fischer esterification provides a direct route for this conversion.[7][8]
-
Etherification: The formation of an ether linkage provides a more metabolically stable alternative to an ester. This strategy allows for the introduction of diverse alkyl or aryl substituents to probe steric and electronic requirements within a target's binding pocket.
-
-
Modification of the Lactone Ring: The lactone is an electrophilic cyclic ester. Reactions at this site result in a more profound structural alteration of the core scaffold.
-
Ring-Opening Reactions: Nucleophilic attack at the ester carbonyl by amines or alcohols can lead to ring-opening, yielding linear hydroxy-amides or hydroxy-esters, respectively.[9][10] This transformation fundamentally changes the shape and functionality of the molecule, converting a planar ring system into a flexible linear chain, which can access entirely new binding modes.
-
The diagram below illustrates the key strategic points for chemical modification on the parent scaffold.
Caption: Key derivatization points on the this compound scaffold.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for creating a small, diverse library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Parallel Synthesis of a C5-Ester Library via Acylation
Principle: This protocol utilizes the reaction between the C5-hydroxyl group and a panel of acyl chlorides to generate a library of esters. Pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This method is highly amenable to parallel synthesis formats.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.5 eq)
-
A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, isobutyryl chloride) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To an array of oven-dried reaction vials, add this compound (e.g., 57 mg, 0.5 mmol, 1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (2.5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add anhydrous pyridine (60 µL, 0.75 mmol, 1.5 eq) to each vial and stir the mixture for 5 minutes at room temperature.
-
Acyl Chloride Addition: In separate, labeled vials, add the desired acyl chloride (0.6 mmol, 1.2 eq) to each reaction mixture dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterization: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation and Causality: The use of anhydrous conditions is critical as acyl chlorides readily react with water. The basic workup with NaHCO₃ removes any unreacted acidic starting materials and byproducts. Successful derivatization is confirmed by the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the added acyl group in the ¹H NMR spectrum.
Protocol 2: Lactone Ring-Opening via Aminolysis
Principle: This protocol describes the nucleophilic attack of an amine on the lactone's carbonyl carbon, leading to the formation of a stable, linear N-substituted-4-hydroxy-3-methylbutenamide. This reaction creates a significant change in the molecular scaffold.
Materials:
-
This compound (1.0 eq)
-
Ethanol or Tetrahydrofuran (THF)
-
A selection of primary or secondary amines (e.g., benzylamine, morpholine) (2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (114 mg, 1.0 mmol, 1.0 eq) in ethanol (5 mL).
-
Amine Addition: Add the desired amine (2.0 mmol, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess amine. Then, wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide by flash column chromatography or recrystallization, if applicable.
-
Characterization: Analyze the product by NMR and mass spectrometry. Successful ring-opening will be indicated by the loss of the characteristic lactone carbonyl stretch in the IR spectrum and the appearance of amide N-H and C=O signals.
Self-Validation and Causality: Using a slight excess of the amine helps drive the reaction to completion. The acidic wash is essential for removing the unreacted basic amine, simplifying purification. The profound structural change is easily verifiable by comparing the NMR spectra of the product and starting material.
Workflow for Biological Screening of Derivative Library
Once a library of derivatives has been synthesized and characterized, the next phase is to evaluate their biological activity using a systematic, high-throughput approach.[11][12]
Caption: Integrated workflow from scaffold derivatization to biological hit validation.
Workflow Steps:
-
Library Plating: Prepare master plates by dissolving each purified derivative in 100% DMSO to a stock concentration (e.g., 10 mM). Store these plates at -20°C or -80°C.
-
Assay Development: Select and optimize a biological assay relevant to the desired therapeutic area. For anticancer screening, a cell viability assay like MTT or CellTiter-Glo using a panel of human cancer cell lines is standard.[13] For antimicrobial screening, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is used.
-
Primary Screening: Screen the entire library at a single, high concentration (e.g., 10-50 µM) to identify initial "hits" that show significant activity. This step is designed for speed and identifying any compound with a potential effect.[14]
-
Hit Confirmation and Secondary Screening: Re-test the initial hits to eliminate false positives. Confirmed hits are then subjected to secondary screening, where they are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate dose-response curves.[13]
-
Potency Determination: From the dose-response curves, calculate key potency metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzymatic or cellular assays, or the MIC for antimicrobial assays.
Data Presentation and SAR Analysis
The quantitative data from synthesis and screening should be organized to facilitate easy comparison and the elucidation of structure-activity relationships.
Table 1: Hypothetical Data for a C5-Ester Derivative Library Screened for Anticancer Activity
| Compound ID | R-Group Structure | Yield (%) | IC₅₀ (µM) vs. A549 Lung Cancer Cells |
| Parent | -H | N/A | > 100 |
| DERIV-01 | -C(O)CH₃ | 85 | 75.2 |
| DERIV-02 | -C(O)Ph | 78 | 12.5 |
| DERIV-03 | -C(O)CH(CH₃)₂ | 81 | 45.8 |
| DERIV-04 | -C(O)c-C₃H₅ | 75 | 22.1 |
| DERIV-05 | -C(O)CH₂Ph | 69 | 8.9 |
Interpretation: From this hypothetical data, initial SAR insights can be drawn. For instance, derivatizing the hydroxyl group is essential for activity (Parent vs. Derivatives). Aromatic esters (DERIV-02, DERIV-05) appear to confer greater potency than small aliphatic esters (DERIV-01, DERIV-03). The benzyl ester (DERIV-05) is the most potent, suggesting that a flexible aromatic ring may be beneficial for binding to the biological target. This analysis guides the next round of synthesis to further probe the SAR and optimize the lead compound.
Conclusion
This compound is a valuable and versatile scaffold for the development of biologically active small molecules. Through targeted derivatization of its hydroxyl and lactone functionalities, diverse chemical libraries can be rapidly generated. The protocols and workflows detailed in this note provide a robust framework for synthesizing these libraries and screening them to identify novel hit compounds. The subsequent analysis of quantitative screening data is the critical final step, enabling data-driven lead optimization and accelerating the journey from a simple chemical scaffold to a potential therapeutic candidate.
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High throughput screening of small molecule library: procedure, challenges and future. (2016). SpringerPlus. [Link]
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5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2. (2025). Chemsrc. [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.). National Institutes of Health (NIH). [Link]
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Reversible ring‐opening reactions of the lactone ring in the polymer chain of PEVL synthesized from radical polymerization. (n.d.). ResearchGate. [Link]
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Fully Automatized Optimization of Ring-Opening Reactions in Lactone Derivatives via Two-Step Machine Learning. (2023). ACS Publications. [Link]
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High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]
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5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. [Link]
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A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates... (n.d.). PubMed. [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. [Link]
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2.8: Ring-Opening Polymerization. (2021). Chemistry LibreTexts. [Link]
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Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). ResearchGate. [Link]
-
Dansylation of hydroxyl and carboxylic acid functional groups. (2001). DigitalCommons@UNO. [Link]
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CHEMICAL DERIVATIZATION OF PHYTOCHEMICALS: A CONSTANT SOURCE OF NEW DRUG MOLECULES. (n.d.). IIP Series. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). National Institutes of Health (NIH). [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). National Institutes of Health (NIH). [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations... (n.d.). PubMed Central. [Link]
-
chemical derivatization techniques: Topics. (n.d.). Science.gov. [Link]
-
Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025). JoVE. [Link]
-
Preparation of esters via Fischer esterification (video). (n.d.). Khan Academy. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Toxico-pedia. [Link]
-
Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. (2025). ResearchGate. [Link]
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5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. (2026). Medium. [Link]
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5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023). ChemRxiv. [Link]
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-
(PDF) Synthesis and biological activities of furan derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. [Link]
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The application of chemical derivatization to clinical drug analysis. (n.d.). PubMed. [Link]
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Topic: Experimental Setup for Studying the Reaction Kinetics of 5-hydroxy-4-methylfuran-2(5H)-one
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
5-hydroxy-4-methylfuran-2(5H)-one is a pivotal intermediate and flavor compound, notably formed during the Maillard reaction in thermally processed foods.[1][2] Its presence and stability are critical to the final sensory profile of products ranging from roasted coffee to baked goods.[3] Understanding the kinetics of its formation and degradation is therefore essential for controlling and optimizing food quality, as well as for assessing the stability of related furanone structures in various chemical and pharmaceutical contexts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust experimental setup for studying the reaction kinetics of this furanone, with a focus on its degradation under varying pH and temperature conditions. The protocols herein are designed to be self-validating, emphasizing causality and technical accuracy to ensure trustworthy and reproducible results.
Introduction and Scientific Rationale
This compound, a substituted butenolide, belongs to a class of compounds that contribute significantly to the desirable caramel-like, sweet, and savory notes in cooked foods.[4] These furanones are primarily generated through the complex cascade of non-enzymatic browning reactions known as the Maillard reaction, which occurs between amino acids and reducing sugars.[5] The kinetic landscape of the Maillard reaction is notoriously complex, with numerous parallel and sequential steps.[1] Isolating and studying the stability of key intermediates like this compound provides a more tractable approach to understanding the overall process.
Why Study Its Kinetics? The stability of this furanone directly impacts flavor longevity and profile. Its degradation can lead to the loss of desirable aromas or the formation of off-flavors. From a drug development perspective, the furanone ring is a pharmacophore present in various natural products and bioactive compounds, making the stability of such structures under physiological conditions a critical parameter.[6]
This guide focuses on the hydrolytic degradation of this compound, a common and critical reaction pathway. The lactone ring is susceptible to ring-opening, a reaction whose rate is highly dependent on pH and temperature. By systematically varying these parameters, we can determine the reaction order, rate constants (k), and the activation energy (Ea), providing a complete kinetic profile of the molecule's stability.
Experimental Design: Causality and Core Principles
A successful kinetics study hinges on a design that isolates the variable of interest while controlling all others. Our approach is to monitor the disappearance of the reactant, this compound, over time using High-Performance Liquid Chromatography (HPLC).
2.1. The Reaction Model: Pseudo-First-Order Kinetics The hydrolysis of the furanone in an aqueous buffer can be represented as: Furanone + H₂O → Ring-Opened Product
In a buffered aqueous solution, the concentration of water is vast and essentially constant. Therefore, its contribution to the rate law can be merged with the rate constant, simplifying the analysis to a pseudo-first-order model. The rate law becomes: Rate = k'[Furanone] where k' is the pseudo-first-order rate constant. This is a crucial simplification, as it allows us to determine the rate constant by plotting the natural logarithm of the furanone concentration versus time, which should yield a straight line with a slope of -k'.
2.2. Parameter Selection and Justification
-
Temperature: The Maillard reaction is highly temperature-dependent.[3] We will study the degradation at a range of temperatures (e.g., 60°C, 70°C, 80°C, and 90°C) relevant to food processing conditions like pasteurization and baking. This allows for the construction of an Arrhenius plot (ln(k') vs. 1/T) to calculate the activation energy, which describes the temperature sensitivity of the reaction.
-
pH: Lactone hydrolysis is catalyzed by both acid and base. Therefore, pH is a critical variable. We will use a series of well-defined buffer systems (e.g., citrate for pH 3 & 5, phosphate for pH 7) to investigate stability under acidic, neutral, and mildly alkaline conditions. This helps identify conditions of maximum stability.
-
Analytical Method: Reverse-Phase HPLC with UV detection is the chosen method. Its high specificity and sensitivity allow for the accurate quantification of the target furanone even in the presence of degradation products. A C18 column is ideal for retaining this moderately polar analyte.
Materials and Instrumentation
Proper preparation begins with high-quality materials. All reagents should be analytical grade or higher, and solvents should be HPLC grade.
| Category | Item | Specifications |
| Target Analyte | This compound | Purity ≥97%[7][8] |
| Solvents | Acetonitrile (ACN) | HPLC Grade |
| Water | Deionized, 18.2 MΩ·cm | |
| Buffer Reagents | Sodium Citrate Dihydrate | ACS Grade |
| Citric Acid, Anhydrous | ACS Grade | |
| Sodium Phosphate Monobasic | ACS Grade | |
| Sodium Phosphate Dibasic | ACS Grade | |
| Hydrochloric Acid (HCl) | ACS Grade (for pH adjustment) | |
| Sodium Hydroxide (NaOH) | ACS Grade (for pH adjustment) | |
| Instrumentation | HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| HPLC Column | C18, 5 µm particle size, 4.6 x 150 mm | |
| Analytical Equipment | Analytical Balance (± 0.1 mg), Calibrated pH Meter, Thermostatted Water Bath or Dry Block Heater, Vortex Mixer | |
| Labware | Class A Volumetric Flasks, Micropipettes, HPLC Vials with Septa |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Objective: To prepare accurate stock and buffer solutions.
-
Trustworthiness Check: Use of Class A volumetric glassware and an analytical balance is mandatory for accuracy. Calibrate the pH meter before use with standard buffers.
-
Analyte Stock Solution (1000 mg/L):
-
Accurately weigh 25.0 mg of this compound standard.
-
Transfer quantitatively to a 25-mL Class A volumetric flask.
-
Dissolve and bring to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This mixed solvent ensures solubility and compatibility with the HPLC mobile phase.
-
Stopper and mix thoroughly. Store at 4°C in an amber vial.[7]
-
-
Buffer Preparation (0.1 M):
-
Citrate Buffer (pH 5.0): Dissolve 21.0 g of citric acid monohydrate in ~900 mL of deionized water. Adjust pH to 5.0 using 1 M NaOH. Transfer to a 1-L volumetric flask and bring to volume with water.
-
Phosphate Buffer (pH 7.0): Dissolve 13.8 g of sodium phosphate monobasic in ~900 mL of deionized water. Adjust pH to 7.0 using 1 M NaOH. Transfer to a 1-L volumetric flask and bring to volume with water.
-
Note: Prepare other pH values as needed following standard buffer preparation protocols.
-
Protocol 2: Kinetic Run Execution
-
Objective: To collect concentration vs. time data for the furanone degradation at a specific temperature and pH.
-
Self-Validation System: Each time point is an independent sample. Running the entire experiment in triplicate ensures the reproducibility of the calculated rate constant.
-
Setup: Place a sealed 20-mL vial containing 9.9 mL of the desired buffer (e.g., pH 7.0 Phosphate Buffer) into a water bath or dry block heater set to the target temperature (e.g., 80°C). Allow at least 20 minutes for thermal equilibration.
-
Reaction Initiation (t=0): Using a calibrated micropipette, add 100 µL of the 1000 mg/L furanone stock solution to the pre-heated buffer. This results in an initial concentration of 10 mg/L. Immediately start a stopwatch and vortex the mixture for 3 seconds.
-
Sampling: At predefined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 500 µL aliquot from the reaction vial.
-
Quenching: Immediately transfer the aliquot into an HPLC vial containing 500 µL of cold (4°C) mobile phase. This dilution and rapid cooling effectively halts the reaction. The t=0 sample should be taken and quenched immediately after initiation.
-
Analysis: Once all samples are collected, analyze them via HPLC according to Protocol 3.
Caption: Experimental workflow for the kinetic analysis of this compound.
Protocol 3: HPLC Analysis Method
-
Objective: To reliably quantify the concentration of the furanone in each collected sample.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Standard for retaining moderately polar organic molecules. |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | Acid improves peak shape. Gradient elution is not necessary for this isocratic analysis. |
| Composition | 20% B | Provides adequate retention and a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
| Detection | UV-Vis at 220 nm | Furanones typically exhibit strong absorbance in this UV region. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting degradation products. |
Protocol 4: Data Analysis and Interpretation
-
Calibration Curve: Prepare a series of standards (e.g., 1, 2.5, 5, 10, 20 mg/L) from the stock solution. Inject each and plot the peak area against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the peak areas of the kinetic samples into concentrations.
-
Determine Reaction Order: For each kinetic run (a specific pH and temperature), create a table of concentration [C] vs. time (t). Plot the following:
-
Zero-Order: [C] vs. t
-
First-Order: ln[C] vs. t
-
Second-Order: 1/[C] vs. t The plot that yields the most linear result (highest R² value) indicates the order of the reaction. For pseudo-first-order kinetics, the ln[C] vs. t plot will be linear.
-
-
Calculate the Rate Constant (k'): The slope of the linear ln[C] vs. t plot is equal to -k'. Therefore, k' = -slope. The units of k' will be time⁻¹ (e.g., min⁻¹ or s⁻¹).
-
Determine Activation Energy (Ea):
-
Repeat the kinetic runs to determine k' at several different temperatures (e.g., 333 K, 343 K, 353 K, 363 K).
-
Plot ln(k') versus 1/T (where T is the absolute temperature in Kelvin).
-
According to the Arrhenius equation, the slope of this plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
Calculate the activation energy: Ea = -slope * R.
-
Caption: Simplified reaction pathway showing the hydrolysis of the furanone lactone ring.
Concluding Remarks and Best Practices
This application note provides a robust framework for investigating the reaction kinetics of this compound. The trustworthiness of the results depends critically on meticulous experimental practice. Always ensure temperature and pH control are stable throughout the kinetic run. The use of an internal standard in the HPLC analysis can further enhance precision by correcting for variations in injection volume. By following these protocols, researchers can generate high-quality kinetic data to model the stability of this important furanone, enabling better control over food processing and providing foundational knowledge for its application in other scientific domains.
References
-
van Boekel, M. A. J. S. (2001). Kinetic aspects of the Maillard reaction: a critical review. Nahrung/Food, 45(3), 150-159. [Link]
-
Martins, S. I., Jongen, W. M., & Van Boekel, M. A. (2001). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373. [Link]
-
Baisier, W. M., & Labuza, T. P. (1992). Maillard browning kinetics in a liquid model system. Journal of Agricultural and Food Chemistry, 40(5), 707-713. [Link]
-
Lund, M. N., & Ray, C. A. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry, 65(23), 4537–4552. [Link]
-
van Boekel, M. A. J. S. (2006). The Maillard reaction in food processing. In Dietary supplements (pp. 9-33). Humana Press. [Link]
- Google Patents. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
Chemistry LibreTexts. (2023). Maillard Reactions in Foods. [Link]
-
Whitfield, F. B. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews, 74(3), 257-293. [Link]
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Cambridge Core. (1999). The naturally occurring furanones: formation and function from pheromone to food. [Link]
-
Semantist. (1999). The naturally occurring furanones: formation and function from pheromone to food. [Link]
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National Institutes of Health (NIH). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]
-
Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. [Link]
-
ACS Publications. (1998). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. [Link]
-
National Institutes of Health (NIH). (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. [Link]
-
Cambridge Open Engage. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. [Link]
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Application Notes & Protocols: 5-hydroxy-4-methylfuran-2(5H)-one as a Versatile Chiral Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 5-hydroxy-4-methylfuran-2(5H)-one, a highly valuable and versatile chiral building block in modern organic synthesis. We will delve into its synthesis, inherent reactivity, and strategic application as a chiral intermediate for constructing complex molecular architectures, particularly in the fields of natural product synthesis and pharmaceutical development.
Introduction: The Strategic Value of a Compact Chiral Synthon
This compound (CAS 40834-42-2) is a substituted butenolide that has garnered significant attention as a C5 synthon.[1] Its structure, featuring a lactone ring, a hemiacetal at the C5 position, a methyl-substituted double bond, and a crucial stereocenter, makes it a powerful tool for asymmetric synthesis.[2] The presence of these multiple functional groups within a compact framework allows for a diverse range of chemical transformations, enabling the stereocontrolled introduction of complexity.[2]
This intermediate is particularly prized for its ability to serve as a precursor to complex fragments found in retinoids, carotenoids, and various furanone-containing natural products.[1][3] Its utility stems from the differential reactivity of its functional groups, which can be selectively manipulated to achieve desired synthetic outcomes. This guide will provide both the conceptual framework and practical protocols for leveraging this potent chiral intermediate in your research.
Key Structural Features and Reactivity
The synthetic potential of this compound is rooted in its structure. The hemiacetal at C5 is the most reactive site, readily participating in substitutions, while the α,β-unsaturated lactone system is susceptible to conjugate additions.
Caption: Key reactive sites of this compound.
Synthesis of Racemic this compound
Several methods for the synthesis of this furanone have been reported. A robust and high-yielding approach involves the reaction of glyoxylic acid hydrate with propionaldehyde, catalyzed by an amine base like morpholine.[4] This method provides the target compound with good purity after distillation. Another common industrial method involves the cyclization of alkyl β-formylcrotonates in the presence of aqueous hydrochloric acid.[1]
Protocol 1: Synthesis from Glyoxylic Acid and Propionaldehyde
This protocol is adapted from a reported high-yield synthesis.[4] The causality behind this one-pot reaction lies in an initial amine-catalyzed aldol condensation between the enolate of propionaldehyde and glyoxylic acid, followed by acid-catalyzed cyclization and dehydration to form the butenolide ring.
Materials:
-
Glyoxylic acid hydrate (1.0 eq)
-
Ethanol
-
Morpholine (2.0 eq)
-
Propionaldehyde (1.0 eq)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve glyoxylic acid hydrate (e.g., 46.0 g, 0.5 mol) in ethanol (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add morpholine (e.g., 87.1 g, 1.0 mol) dropwise while vigorously stirring, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Add propionaldehyde dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction solution under reduced pressure to remove the ethanol.
-
To the resulting residue, add a hydrochloric acid solution and stir to facilitate the cyclization.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (120-150 °C / 1-2 mmHg) to yield 5-hydroxy-4-methyl-2(5H)-furanone as a brownish-yellow semi-solid.[4][5]
Expected Yield: ~91%[4]
Core Application: A Chiral Relay for Stereoselective Synthesis
The true power of this compound is realized when it is used in its enantiomerically pure form. Enantioselective synthesis of the furanone can be achieved through various methods, including asymmetric dihydroxylation approaches.[3] Once the chiral furanone is obtained, its C5 stereocenter acts as a control element for subsequent transformations.
The general workflow involves the stereoselective displacement of the C5 hydroxyl group (or a more reactive derivative) by a nucleophile. This establishes a new, more complex chiral center with a defined stereochemical relationship to the original C5 carbon.
Caption: General workflow for using the furanone as a chiral intermediate.
Protocol 2: Stereoselective C5-Alkoxylation (Illustrative)
This protocol illustrates the derivatization of the C5 hydroxyl group, a common first step in leveraging the chiral center. The resulting 5-alkoxy derivative is often a more stable, yet still reactive, intermediate for subsequent C-C bond-forming reactions.
Materials:
-
(R)- or (S)-5-hydroxy-4-methyl-2(5H)-furanone (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, large excess to act as solvent)
-
Acid catalyst (e.g., Amberlyst-15, catalytic amount)
-
Dichloromethane (DCM) for workup
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of enantiomerically pure 5-hydroxy-4-methyl-2(5H)-furanone in the desired alcohol (e.g., methanol), add a catalytic amount of a solid acid catalyst like Amberlyst-15.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. The formation of the less polar alkoxy derivative should be observed.
-
Upon completion, filter off the acid catalyst and wash it with a small amount of the alcohol.
-
Concentrate the filtrate under reduced pressure to remove the excess alcohol.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the 5-alkoxy-4-methyl-2(5H)-furanone.
Causality and Trustworthiness: The use of a mild acid catalyst and an alcohol solvent drives the equilibrium towards the formation of the acetal (the 5-alkoxy derivative). This reaction typically proceeds with retention of configuration at the C5 center. The protocol is self-validating through standard analytical techniques (TLC, NMR, chiral HPLC) to confirm product formation and enantiomeric purity.
Applications in Target-Oriented Synthesis
The true measure of a chiral intermediate is its successful application in the synthesis of complex molecules. Furanone derivatives are key components in many biologically active compounds.[6]
-
Natural Products: The furanone core is present in natural products like quercus lactones and maritolide.[3] Synthetic strategies towards these molecules often rely on the stereocontrolled elaboration of a chiral furanone precursor.
-
Pharmaceuticals: The structural motif is of interest in medicinal chemistry due to its presence in compounds with potential antioxidant, anti-inflammatory, and anticancer activities.[] For instance, substituted furanones have been investigated for their ability to inhibit bacterial biofilm formation.[6]
Data Summary Table
The following table summarizes the key physical and chemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 40834-42-2 | [2] |
| Molecular Formula | C₅H₆O₃ | [5] |
| Molecular Weight | 114.10 g/mol | [2] |
| Appearance | Light brown to brown solid/semi-solid | [2][5] |
| Boiling Point | ~328 °C at 760 mmHg (Predicted) | [2] |
| Density | ~1.35 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DMSO, Methanol (Slightly) | [5][] |
| Storage | 2-8 °C, sealed in dry conditions | [5][8] |
Conclusion
This compound is a powerful and versatile chiral intermediate whose value lies in the dense packing of reactive functional groups around a key stereocenter. Its accessibility through scalable synthetic routes and the predictable, high-fidelity transfer of its stereochemical information make it an indispensable tool for the modern synthetic chemist. The protocols and strategies outlined in this guide provide a robust starting point for researchers aiming to incorporate this synthon into their programs for the efficient and elegant construction of complex chiral molecules.
References
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)
- Enantioselective Synthesis of a Furan Lignan (+)-Sylvone - PubMed. J Org Chem. 2015 Oct 16;80(20):10359-63.
- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH.
- 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 - ChemicalBook.
- 5-Hydroxy-4-methyl 2(5H) furanone | 40834-42-2 | FH46372 - Biosynth.
- 5-Hydroxy-4-methyl-2(5H)
- Asymmetric Dihydroxylation of Vinyl Sulfones: Routes to Enantioenriched ??-Hydroxyaldehydes and the Enantioselective Syntheses of Furan-2(5H)-ones.
- Asymmetric synthesis of 5-(1-hydroxyalkyl)
- Synthesis of Desacyl Furanmonogones A and B | Organic Letters - ACS Public
- 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals | Catalysis | ChemRxiv | Cambridge Open Engage.
- CAS 40834-42-2 5-Hydroxy-4-methyl-2(5H)-furanone - BOC Sciences.
- This compound | 40834-42-2 - Sigma-Aldrich.
- Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annul
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - NIH.
- 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.
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Application Notes and Protocols for Testing the Cytotoxicity of Furanone Derivatives
Introduction: The Double-Edged Sword of Furanone Derivatives
Furanone derivatives, a class of heterocyclic organic compounds, represent a significant area of interest in drug discovery and development. Their diverse biological activities range from anti-cancer and anti-inflammatory to antimicrobial properties. However, this therapeutic potential is often shadowed by concerns about their cytotoxicity. Understanding the cytotoxic profile of novel furanone derivatives is paramount for identifying promising therapeutic candidates and ensuring their safety. The toxicity of these compounds is frequently linked to their metabolic activation into reactive species, which can lead to oxidative stress, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[1]
This comprehensive guide provides a multi-faceted approach to assessing the cytotoxicity of furanone derivatives. We will delve into the rationale behind selecting appropriate cell lines and a combination of assays to build a complete cytotoxic profile. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.
I. Foundational Considerations: Setting the Stage for Accurate Cytotoxicity Assessment
Before initiating any cytotoxicity study, several key factors must be addressed to ensure the integrity and relevance of the data.
A. Strategic Selection of Cell Lines
The choice of cell lines is critical and should be guided by the therapeutic target of the furanone derivative.[2][3][4]
-
Cancer Cell Lines: For anti-cancer drug development, a panel of cell lines representing different tumor types is recommended. For instance, studies on furanone derivatives have utilized non-small cell lung cancer (A549), colon cancer (HCT-116), and breast cancer (T-47D) cell lines.[5][6] The NCI-60 panel offers a standardized set of 60 human cancer cell lines for broad screening.[3][6]
-
Normal, Non-Transformed Cell Lines: To assess selective toxicity, it is crucial to include non-cancerous cell lines. For example, the BEAS-2B cell line (normal lung epithelium) can be used as a control for A549 cells to determine if the furanone derivative specifically targets cancer cells.[5] Similarly, HEK293 (human embryonic kidney) cells are often used as a general control for cytotoxicity.[7][8]
-
Target-Relevant Cell Lines: If the furanone derivative is intended for a specific tissue or organ, the corresponding cell lines should be used. For example, for compounds intended to treat liver diseases, hepatocarcinoma cell lines like HepG2 would be relevant.[2]
B. Compound Solubilization and Vehicle Controls
Many furanone derivatives are poorly soluble in aqueous solutions and are often dissolved in dimethyl sulfoxide (DMSO).
-
Stock Solutions: Prepare high-concentration stock solutions of the furanone derivatives in 100% DMSO.
-
Working Concentrations: When preparing working concentrations in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells, typically between 0.1% and 0.5%.[9][10] It is crucial to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for each cell line used.
-
Vehicle Control: All experiments must include a vehicle control group, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[1] This allows for the differentiation of compound-induced cytotoxicity from any effects of the solvent.
II. A Multi-Assay Approach to Deconstruct Cytotoxicity
A single assay is often insufficient to fully characterize the cytotoxic mechanism of a compound. Therefore, a battery of tests targeting different cellular processes is recommended. This approach provides a more complete picture of how a furanone derivative affects cell health.
Workflow for Comprehensive Cytotoxicity Assessment
Caption: Experimental workflow for assessing furanone derivative cytotoxicity.
III. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing key cytotoxicity assays.
A. Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][11][12] This provides an indication of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
B. Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity and cytolysis.[1][2][13]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Controls: It is essential to include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells treated with a lysis buffer provided in the kit).
C. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Caspase-3 and Caspase-7 are key executioner caspases. This assay uses a luminogenic substrate to measure their activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with furanone derivatives as described in the MTT protocol.
-
Assay Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gently shaking the plate and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
IV. Mechanistic Insights: The Furanone-Induced Apoptotic Pathway
Several studies suggest that furanone derivatives induce cytotoxicity primarily through the intrinsic (mitochondrial) pathway of apoptosis.[7][8][13][14]
Caption: Proposed signaling pathway for furanone-induced apoptosis.
This pathway involves:
-
Induction of Oxidative Stress: Furanone derivatives can lead to an increase in reactive oxygen species (ROS).[13][14]
-
Mitochondrial Disruption: The elevated ROS levels can damage the mitochondria, leading to a loss of the mitochondrial membrane potential.[7][8]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[7]
-
Caspase Activation: Cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[7][13]
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8]
V. Data Analysis and Interpretation
A. Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxicity. It represents the concentration required to inhibit cell growth by 50%.
Procedure using GraphPad Prism: [12][15][16][17][18]
-
Data Entry: Enter the concentrations of the furanone derivative in the X column and the corresponding percentage of cell viability (relative to the vehicle control) in the Y columns.
-
Nonlinear Regression: From the analysis options, select "Nonlinear regression (curve fit)".
-
Dose-Response Model: Choose the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.
-
IC50 Determination: The software will calculate the IC50 value, which can be found in the results table.
B. Interpreting the Collective Data
By combining the results from the different assays, a comprehensive understanding of the cytotoxic mechanism can be achieved.
| Assay | Endpoint Measured | Interpretation of Positive Result |
| MTT | Metabolic Activity | Decrease in cell viability and/or proliferation. |
| LDH | Membrane Integrity | Cell membrane damage, indicative of necrosis or late apoptosis. |
| Caspase-3/7 | Apoptosis | Induction of programmed cell death.[7][8] |
-
High MTT decrease, High LDH release, Low Caspase activity: Suggests the primary mode of cell death is necrosis.
-
High MTT decrease, Low LDH release, High Caspase activity: Indicates that apoptosis is the predominant mechanism of cell death.
-
High MTT decrease, High LDH release, High Caspase activity: Suggests a mixed mode of cell death, with both apoptosis and secondary necrosis occurring.
VI. Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Compound Precipitation in Media | Poor aqueous solubility of the furanone derivative. | Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration is non-toxic.[9] |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors. | Use a multichannel pipette for consistency; Ensure a single-cell suspension before seeding. |
| MTT Results Do Not Correlate with Other Assays | The compound may affect mitochondrial respiration without directly killing the cells. | Complement with assays that measure different endpoints, such as LDH release or direct cell counting. |
| Low Signal in Caspase Assay | The time point of measurement is not optimal; The compound induces necrosis rather than apoptosis. | Perform a time-course experiment to identify the peak of caspase activity; Confirm the mode of cell death with an apoptosis/necrosis staining assay. |
VII. Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of furanone derivative cytotoxicity. By employing a multi-assay approach and carefully considering the experimental design, researchers can obtain reliable and comprehensive data. This will enable the identification of promising therapeutic candidates with favorable safety profiles and a deeper understanding of their mechanisms of action, ultimately accelerating the drug development process.
References
-
Title: Cytotoxicity evaluation and apoptosis-inducing effects of furanone analogues in insect cell line SL2 Source: Taylor & Francis Online URL: [Link]
-
Title: Cytotoxicity evaluation and apoptosis-inducing effects of furanone analogues in insect cell line SL2 Source: Taylor & Francis Online URL: [Link]
-
Title: IC50 Calculation Using GraphPad Prism | Nonlinear Regression Source: YouTube URL: [Link]
-
Title: Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation Source: PubMed URL: [Link]
-
Title: Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation Source: ResearchGate URL: [Link]
-
Title: (PDF) Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo Source: ResearchGate URL: [Link]
-
Title: Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo Source: PMC - NIH URL: [Link]
-
Title: Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity Source: PubMed URL: [Link]
-
Title: Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Source: ResearchGate URL: [Link]
-
Title: How to determine an IC50 Source: GraphPad URL: [Link]
-
Title: Is it possible to find IC50 in Graph Pad Prism from cell viability data? Source: ResearchGate URL: [Link]
-
Title: How to easily calculate the IC50 of a drug using Graphpad Prism Source: YouTube URL: [Link]
-
Title: Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells Source: National Library of Medicine URL: [Link]
-
Title: Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Source: PubMed URL: [Link]
-
Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]
-
Title: How to explain LDH assay and MTT assay results? Source: ResearchGate URL: [Link]
-
Title: Effect of furanone C-30 on LasR solubility. Source: ResearchGate URL: [Link]
-
Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: NIH URL: [Link]
-
Title: Activities of caspase-8, caspase-3 and LDH were analyzed by Western... Source: ResearchGate URL: [Link]
-
Title: A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay Source: MDPI URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC - NIH URL: [Link]
-
Title: Solubility of compounds slightly soluble or insoluble in DMSO? Source: ResearchGate URL: [Link]
-
Title: Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds Source: ResearchGate URL: [Link]
-
Title: Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds Source: Bentham Science Publisher URL: [Link]
Sources
- 1. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the purification of 5-hydroxy-4-methylfuran-2(5H)-one
An Application Guide to the Purification of 5-hydroxy-4-methylfuran-2(5H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed methodologies and expert insights into the purification of this compound, a valuable heterocyclic building block. Targeting researchers and professionals in synthetic chemistry and drug development, this guide outlines robust protocols for silica gel column chromatography, vacuum distillation, and preliminary purification via liquid-liquid extraction. The document emphasizes the rationale behind procedural steps, discusses common impurities arising from synthesis, and details analytical techniques for purity verification. The aim is to equip scientists with the necessary knowledge to obtain high-purity this compound, crucial for its application in further chemical synthesis and research.
Introduction: The Importance of Purity
This compound is a substituted butenolide that serves as a key intermediate in the synthesis of various organic molecules, including as a precursor for biologically active compounds.[1][2][3] Its utility as a versatile four-carbon platform chemical is also gaining recognition.[3] The presence of impurities, such as isomeric byproducts, unreacted starting materials, or decomposition products, can significantly hinder subsequent reaction yields, introduce unwanted side products, and complicate kinetic studies. Therefore, achieving high purity is a critical, non-negotiable step in its preparation.
This guide moves beyond simple step-by-step instructions to explain the underlying principles of each purification choice, empowering the researcher to adapt and troubleshoot these methods effectively. We will address the most common purification challenges associated with this compound and present validated protocols for achieving high levels of purity.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below. The compound's semi-solid nature at room temperature, slight solubility in polar protic solvents, and good solubility in ethyl acetate directly inform the choice of chromatographic and extraction systems.[1][2] Its thermal sensitivity, evidenced by the use of high-vacuum distillation, is a critical consideration to prevent degradation.[1][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₃ | [6][7][8] |
| Molecular Weight | 114.10 g/mol | [6][8] |
| Appearance | Light brown to brown solid or brownish-yellow semi-solid | [1][2][9] |
| Boiling Point | 113 °C @ 0.05 Torr; 328.1 °C @ 760 mmHg | [1][6][10] |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in Ethyl Acetate | [1][2][10] |
| Storage Conditions | 2-8°C, sealed in a dry environment, potentially under nitrogen | [1][8][9] |
Common Impurities and Purification Challenges
Purification is dictated by the impurity profile, which is a direct consequence of the synthetic route.
-
Isomeric Byproducts: The reduction of citraconic anhydride can yield both the desired 4-methyl isomer and the 3-methyl isomer (5-hydroxy-3-methylfuran-2(5H)-one).[1][2] These isomers exhibit very similar polarities, with reported TLC Rf values of 0.15 and 0.16 respectively, making their separation by chromatography challenging.[1][2]
-
Alkoxy Byproducts: Synthesis from alkyl β-formylcrotonates can generate 5-methoxy- or 5-ethoxy-4-methyl-2(5H)-furanone as a significant byproduct.[4] Fortunately, this impurity can be converted back to the desired product by heating with dilute hydrochloric acid.[4]
-
Unreacted Starting Materials & Reagents: Depending on the synthesis, impurities may include citraconic anhydride, glyoxylic acid, or propionaldehyde.[1][5]
-
Thermal Degradation: The compound's lactone and hemiacetal functionalities suggest potential sensitivity to heat and strong acidic or basic conditions, leading to decomposition products.[4][11] This necessitates the use of vacuum distillation for purification by boiling point.[5]
The primary challenge lies in the efficient removal of structurally similar isomers without causing degradation of the target compound.
Purification Protocols
Based on established synthetic procedures, a multi-step purification strategy is recommended, typically involving an initial extractive workup followed by a high-resolution technique like column chromatography or vacuum distillation.
Protocol 1: Preliminary Purification via Liquid-Liquid Extraction
This protocol is a crucial first step following reaction quenching to remove inorganic salts, water-soluble reagents, and highly polar impurities.
Principle: This technique separates compounds based on their differential solubility between an aqueous phase and an immiscible organic solvent. This compound, being moderately polar, preferentially partitions into an organic solvent like ethyl acetate from the aqueous reaction mixture.[1][2]
Step-by-Step Methodology:
-
Quenching: Following synthesis, the reaction mixture is typically quenched by adding 1M HCl solution.[1][2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL for a ~1.5 g scale reaction).[1][2] Combine the organic layers.
-
Washing: Wash the combined organic phase with a saturated NaCl solution (brine). This step helps to remove residual water and some water-soluble impurities from the organic layer.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2][5]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a yellow or brown oil/semi-solid.[1][2]
Caption: Liquid-liquid extraction workflow for initial workup.
Protocol 2: High-Purity Isolation by Silica Gel Column Chromatography
This is the most effective method for separating the target compound from its close-boiling and isomeric impurities.
Principle: Column chromatography separates molecules based on their differential adsorption onto a solid stationary phase (silica gel) while being carried through by a liquid mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer, effecting separation.
Step-by-Step Methodology:
-
Column Packing: Prepare a glass column with silica gel (slurry packed using the mobile phase is recommended for best resolution). The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product from Protocol 4.1 in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., pure ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin elution with the mobile phase: Petroleum Ether / Ethyl Acetate (80:20, v/v) .[1][2] This ratio is critical; a higher proportion of ethyl acetate will increase the elution speed of all compounds, potentially compromising separation.
-
Monitoring & Fraction Collection: Monitor the separation using Thin-Layer Chromatography (TLC) with the same eluent system.[1][2] The reported Rf value for this compound is approximately 0.15 .[1][2] Collect fractions of the eluate.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.
Caption: Workflow for purification by silica gel chromatography.
Protocol 3: Purification by Vacuum Distillation
This method is suitable for larger scales or for removing non-volatile or significantly higher-boiling impurities. It is often used after an initial extractive workup.
Principle: Distillation separates liquids based on differences in their boiling points. Performing this under vacuum lowers the boiling point, allowing the compound to vaporize at a much lower temperature, thus preventing thermal decomposition.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.
-
Heating: Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling. Heat the flask gently using an oil bath.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-2 mmHg .[5]
-
Distillation: Slowly increase the temperature of the oil bath. The product is reported to distill between 120-150 °C at this pressure.[5]
-
Collection: Collect the fraction that distills within the expected temperature range in a pre-weighed receiving flask.
-
Completion: Once the distillation is complete, carefully and slowly release the vacuum before turning off the heat to prevent bumping of the residue or air rushing into the hot apparatus.
Purity Assessment and Characterization
Post-purification, the identity and purity of this compound must be confirmed.
Purity Confirmation:
-
TLC: A single spot on a TLC plate using the 80:20 petroleum ether/ethyl acetate system is a good indicator of purity.
-
Gas Chromatography (GC): A purity of >98% has been reported using GC analysis.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative purity data.[3]
Structural Confirmation: The following data can be used to confirm the chemical structure of the purified product.
| Analysis Type | Expected Result | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 2.11 (d, 3H), 5.87 (m, 1H), 6.03 (s, 1H), 6.25 (s, 1H) | [5] |
| ¹³C NMR (acetone-d₆) | δ (ppm): 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃) | [1][2] |
| Mass Spec. (EI) | m/z (%): 114 ([M]⁺, 2), 86 (61), 69 (100), 68 (82), 39 (93) | [1][2] |
Conclusion
The successful purification of this compound is readily achievable through a systematic approach that begins with an efficient liquid-liquid extraction, followed by a high-resolution technique such as silica gel chromatography or vacuum distillation. The choice between chromatography and distillation will depend on the specific impurity profile, the scale of the reaction, and the available equipment. By applying the detailed protocols and understanding the principles outlined in this guide, researchers can consistently obtain this valuable chemical intermediate in high purity, ensuring the success of subsequent applications.
References
-
5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2 | Chemsrc . Chemsrc. URL: [Link]
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents. Google Patents.
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.
-
5-Hydroxy-2(5H)-furanone - Wikipedia . Wikipedia. URL: [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals - ResearchGate . ResearchGate. URL: [Link]
Sources
- 1. 5-HYDROXY-4-METHYL-2(5H)FURANONE CAS#: 40834-42-2 [m.chemicalbook.com]
- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 5. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 6. 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2 | Chemsrc [chemsrc.com]
- 7. 5-Hydroxy-4-Methyl-2(5H)Furanone | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 40834-42-2 [sigmaaldrich.com]
- 10. 40834-42-2 CAS MSDS (5-HYDROXY-4-METHYL-2(5H)FURANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-hydroxy-4-methylfuran-2(5H)-one
Welcome to the technical support resource for the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one (γ-hydroxy-β-methylbutenolide). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is presented in a practical question-and-answer format to directly address issues you may encounter.
Section 1: Overview of Primary Synthesis Routes
The successful synthesis of this compound hinges on the careful selection of a synthetic route and precise control over reaction parameters. Two primary high-yield methods are prevalent in the literature.
-
Aldol Condensation Route: This approach involves the reaction of glyoxylic acid hydrate with propionaldehyde, typically using a base catalyst like morpholine. The reaction proceeds through an aldol-type condensation followed by cyclization. This method is noted for its high reported yields (up to 91.5%) and straightforward procedure.[1]
-
Cyclization of β-Formylcrotonate: This route utilizes an alkyl β-formylcrotonate precursor, which is treated with aqueous hydrochloric acid at elevated temperatures (90-110 °C) to induce cyclization.[2] A key feature of this process is the formation of a 5-alkoxy-4-methyl-2(5H)-furanone byproduct, which can be hydrolyzed back to the desired product in a subsequent or concurrent step to maximize the overall yield.[2]
The choice of route often depends on the availability and cost of starting materials. The following sections will address common issues applicable to both routes, with specific advice where appropriate.
Section 2: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis and purification of this compound.
Category 1: Low or Inconsistent Yield
Question: My final yield is significantly lower than reported in the literature. What are the most likely causes?
Answer: Low yield is a multifaceted issue that can originate from starting material quality, suboptimal reaction conditions, or losses during workup.[3] A systematic approach is required for diagnosis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Glyoxylic Acid: Use glyoxylic acid hydrate that is fresh and has been stored properly. It can degrade over time.
-
Propionaldehyde: This aldehyde is volatile and prone to oxidation to propionic acid. Use freshly distilled propionaldehyde for best results.
-
Alkyl β-formylcrotonate: Ensure the precursor is pure. Impurities from its synthesis can carry through and inhibit the cyclization.
-
-
Reaction Conditions:
-
Temperature Control: For the glyoxylic acid route, the initial addition of morpholine and propionaldehyde should be done at low temperatures (0-5 °C) to control the exothermic reaction and prevent side reactions.[1] For the β-formylcrotonate route, the temperature must be high enough (90-110 °C) to drive cyclization but excessive heat can cause decomposition.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint. Stopping too early results in incomplete conversion, while extended reaction times can lead to product degradation.[3]
-
-
Byproduct Formation (β-Formylcrotonate Route):
-
A primary cause of apparent low yield in this route is the formation of a stable 5-alkoxy-4-methyl-2(5H)-furanone byproduct.[2] Analysis of the crude reaction mixture by GC or NMR is essential to quantify this.
-
Solution: This byproduct can be converted to the desired 5-hydroxy product by heating it with dilute aqueous HCl.[2] This step is critical for achieving a high overall yield and can be performed on the isolated byproduct or by extending the initial reaction time with sufficient HCl present.
-
Question: The reaction seems to stall and does not go to completion. What can I do?
Answer: Reaction stalling is often due to catalyst deactivation, insufficient reagent concentration, or reaching an equilibrium state under the current conditions.
-
Check Catalyst Loading: In the glyoxylic acid route, ensure the morpholine is used in the correct molar ratio (typically 1-2 equivalents to glyoxylic acid).[1] In the acid-catalyzed cyclization, ensure the concentration of HCl is sufficient (0.6 to 1.2 mol per mol of substrate is recommended).[2]
-
Drive Equilibrium: For the cyclization reaction, which involves the elimination of water or alcohol, removing the volatile component by distillation (if feasible under the reaction conditions) can help drive the reaction to completion.
-
Solubilizer Addition: In the β-formylcrotonate route, the starting material may form an emulsion rather than a true solution. The addition of a small amount of a solubilizer like methanol (0.01 to 1 mol per mol of substrate) can significantly improve the reaction rate and yield by creating a more homogeneous reaction mixture.[2]
Category 2: Product Purity and Side Reactions
Question: My final product is impure. What are the common contaminants and how can I remove them?
Answer: Impurities can include unreacted starting materials, isomeric byproducts, or degradation products. The purification strategy depends on the nature of the impurity.
| Impurity Type | Likely Source Route | Identification Method | Recommended Purification Method |
| 5-alkoxy-4-methyl-2(5H)-furanone | β-Formylcrotonate | GC-MS, ¹H NMR | 1. Acid hydrolysis to convert to product.[2]2. Fractional vacuum distillation. |
| 5-hydroxy-3-methylfuran-2(5H)-one | Citraconic anhydride[4] | ¹H NMR, GC-MS | Careful silica gel column chromatography (e.g., petroleum ether/ethyl acetate eluent).[4] |
| Unreacted Starting Materials | Both | TLC, GC-MS | Vacuum distillation or column chromatography. |
| Polymeric/Degradation Products | Both (especially with excess heat) | Baseline on NMR, high boiling residue | Distillation is effective as these are typically non-volatile.[2] |
Purification Protocols:
-
Vacuum Distillation: This is the most effective method for removing non-volatile impurities and separating the product from higher-boiling byproducts. A typical reported condition is 120-150 °C at 1-2 mmHg.[1]
-
Column Chromatography: Essential if isomeric impurities are present. The polarity of this compound allows for good separation on silica gel. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar mixture (e.g., 80:20 petroleum ether/ethyl acetate) is a good starting point.[4]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the furanone ring? The mechanism depends on the route. For the β-formylcrotonate route, it is an acid-catalyzed intramolecular cyclization. The acid protonates the aldehyde carbonyl, which is then attacked by the enol tautomer of the ester, followed by elimination of alcohol to form the lactone ring. Kinetic studies on similar furanone formations confirm that the reaction often involves multiple steps, with cyclization being rate-determining.[5]
Q2: How should I best monitor the reaction progress? Gas Chromatography (GC) is an excellent quantitative method, especially for the β-formylcrotonate route, as it can resolve the starting material, the alkoxy byproduct, and the final hydroxy product, allowing for precise determination of conversion.[2] For qualitative, at-a-glance monitoring, Thin Layer Chromatography (TLC) using a moderately polar eluent and a suitable stain (e.g., potassium permanganate) is effective.
Q3: Is the product stable? What are the optimal storage conditions? The product is a solid or semi-solid at room temperature.[4] It is relatively stable, but like many lactones, it can be sensitive to strong acids or bases, which can catalyze ring-opening. It is best stored in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent slow degradation.[4]
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis from Glyoxylic Acid Hydrate[1]
Reaction Scheme: Glyoxylic Acid Route
Caption: Synthesis via Aldol-type condensation and cyclization.
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve glyoxylic acid hydrate (0.5 mol) in ethanol (200 mL). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Under vigorous stirring, add morpholine (1.0 mol) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes after addition is complete.
-
Aldehyde Addition: Add propionaldehyde (0.55 mol, slight excess) dropwise, again maintaining a temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates consumption of the limiting reagent.
-
Workup: Concentrate the reaction solution under reduced pressure. To the residue, add a hydrochloric acid solution and stir to neutralize and facilitate cyclization.
-
Purification: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by vacuum distillation (120-150 °C / 1-2 mmHg) to yield the final product.
Protocol 2: Synthesis from Methyl β-Formylcrotonate[2]
-
Reaction Setup: Combine methyl β-formylcrotonate (1.0 mol), 5% aqueous hydrochloric acid (approx. 1.8 mol HCl), and methanol (0.1 mol) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 98 °C) with vigorous stirring. The initial emulsion should become a clear solution within 15-30 minutes.
-
Monitoring and Hydrolysis: Reflux for 2-4 hours. Monitor the reaction by GC to track the disappearance of the starting material and the ratio of the 5-methoxy byproduct to the 5-hydroxy product. To maximize yield, continue refluxing until the 5-methoxy byproduct is minimized.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional vacuum distillation to isolate the 5-hydroxy-4-methyl-2(5H)-one.
References
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. [Link]
-
Effect of different substituents on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones: a kinetics and mechanism study - RSC Publishing. [Link]
Sources
- 1. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 5. Effect of different substituents on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones: a kinetics and mechanism study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Side reactions and byproducts in the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one
Welcome to the technical support center for the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile butenolide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound can be approached through several pathways. Each route, while effective, has its own set of potential side reactions and byproducts. This section is structured to address specific issues you might encounter based on your chosen synthetic method.
Route 1: Cyclization of Alkyl β-Formylcrotonates
This method involves the acid-catalyzed cyclization of a starting material like methyl or ethyl β-formylcrotonate. While capable of high yields, a key challenge is the formation of an alkoxy byproduct.
Problem: Low yield of the desired this compound and the presence of a significant, less polar byproduct.
Probable Cause: In the presence of an alcohol (from the ester or as a solvent/solubilizer), a competing reaction forms the 5-alkoxy-4-methyl-2(5H)-furanone byproduct.[1] This occurs when the alcohol attacks the carbocation intermediate at the C5 position instead of water.
Solution:
-
Minimize Alcohol Content: If using an alcohol as a co-solvent, use the minimum amount necessary to achieve solubility.[1]
-
Byproduct Conversion: The 5-alkoxy byproduct can be converted back to the desired product. After the initial reaction, the crude product containing the byproduct can be heated with dilute hydrochloric acid to hydrolyze the alkoxy group to a hydroxyl group.[1]
Experimental Protocol for Byproduct Conversion:
| Step | Action | Details |
| 1 | Isolate Crude Product | After the initial cyclization, remove the bulk of the solvent and water under reduced pressure. |
| 2 | Acid Hydrolysis | To the crude mixture, add a 5-10% aqueous solution of hydrochloric acid. |
| 3 | Heating | Heat the mixture to 90-100°C and monitor the reaction by TLC or GC-MS until the alkoxy byproduct is consumed. |
| 4 | Work-up and Purification | Cool the reaction mixture, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by vacuum distillation or column chromatography. |
Route 2: Reduction of Citraconic Anhydride
This synthetic approach utilizes a selective reducing agent to transform citraconic anhydride into the target molecule. The primary challenge here is controlling the regioselectivity of the reduction.
Problem: Isolation of a mixture of isomers: the desired this compound and the undesired 5-hydroxy-3-methylfuran-2(5H)-one.
Probable Cause: The reducing agent can attack either of the two carbonyl groups of the citraconic anhydride, leading to the formation of the two constitutional isomers. The selectivity is often dependent on the steric and electronic environment of the carbonyls and the nature of the reducing agent.
Solution:
-
Choice of Reducing Agent: The use of a sterically hindered reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), can favor the formation of the desired 4-methyl isomer.[2]
-
Temperature Control: Maintaining a low reaction temperature (e.g., -30°C to -15°C) during the addition of the reducing agent can enhance the selectivity of the reaction.[2]
-
Purification: Careful purification by silica gel column chromatography is often necessary to separate the two isomers. A solvent system such as petroleum ether/ethyl acetate is typically effective.[2]
Route 3: Condensation of Glyoxylic Acid and Propionaldehyde
This route involves a condensation reaction, likely proceeding through an aldol-type mechanism followed by cyclization. The main challenges are preventing self-condensation and other side reactions of the aldehyde.
Problem: Low yield and the formation of a complex mixture of byproducts, potentially including polymers.
Probable Cause: Propionaldehyde can undergo self-condensation under the reaction conditions. Additionally, other side reactions can be promoted by the reaction conditions, leading to a variety of byproducts. A Chinese patent suggests using morpholine to direct the reaction.[3]
Solution:
-
Control of Stoichiometry and Addition: The slow, controlled addition of propionaldehyde to the reaction mixture containing glyoxylic acid and morpholine can minimize its self-condensation.[3]
-
Temperature Management: Maintaining a low temperature during the initial condensation step can help to control the reaction rate and reduce the formation of unwanted byproducts.
-
Use of Morpholine: Morpholine likely acts as an enamine-forming catalyst, which can favor the desired cross-condensation over self-condensation. Ensure the correct stoichiometry of morpholine is used as described in the patent literature.[3]
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish or yellowish semi-solid, is this normal?
A1: Yes, this is a common observation. This compound is often described as a brownish-yellow semi-solid.[2] The color can be due to minor impurities or the inherent nature of the compound. Further purification by methods such as crystallization or multiple chromatographic separations may yield a purer, less colored product.
Q2: I am having difficulty with the final purification. What are the best practices?
A2: Purification can indeed be challenging. Here are some tips:
-
Vacuum Distillation: For the synthesis from alkyl β-formylcrotonates, vacuum distillation is an effective method for purification on a larger scale.[1]
-
Column Chromatography: For smaller scales and for separating isomers (as in the citraconic anhydride route), silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is recommended.[2]
-
TLC Analysis: Before attempting a large-scale purification, optimize the separation on a TLC plate to find the ideal solvent system. The Rf values of the product and major byproducts are often very close.
Q3: Can the target molecule degrade during work-up or purification?
A3: Yes, butenolides can be sensitive to harsh conditions. Prolonged exposure to strong acids or bases, as well as high temperatures, can lead to degradation or polymerization. It is advisable to use moderate temperatures during solvent removal and to neutralize any acidic or basic catalysts during the work-up procedure.
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Synthetic pathways to this compound and major byproducts.
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals - ResearchGate. Available at: [Link]
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents.
Sources
Overcoming solubility issues of 5-hydroxy-4-methylfuran-2(5H)-one in biological assays
Welcome to the technical support center for 5-hydroxy-4-methylfuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges in biological assays. As Senior Application Scientists, we have compiled this guide based on established principles of formulation science and extensive laboratory experience.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often encounter difficulties in dissolving this compound in aqueous buffers used for biological assays. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.
Initial Assessment: Why is my compound not dissolving?
This compound is a small molecule with a furanone core structure. While it possesses a hydroxyl group that can contribute to some degree of polarity, the overall molecule has limited aqueous solubility. Chemical databases describe it as being slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2][3] Poor solubility in aqueous media is a common challenge for many organic compounds in drug discovery and can lead to inaccurate and irreproducible results in biological assays.[4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and solubilization of this compound for biological experiments.
Preparation of Stock Solutions
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on available data and common laboratory practice for poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[1][2][3] While complete solubility data is not extensively published, it is known to be slightly soluble in DMSO. For most in vitro cell-based assays, preparing a 10 mM to 50 mM stock solution in 100% DMSO is a standard starting point.[4]
Q2: How do I prepare a stock solution in DMSO?
A2: Preparing a stock solution requires accuracy to ensure reproducible experimental results.[5][6]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Determine the Molecular Weight (MW): The molecular weight of this compound is 114.10 g/mol .[7]
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 114.10 g/mol * 1000 mg/g = 1.141 mg
-
-
Weighing the compound: Accurately weigh 1.141 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation occurs.[8]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9][10] Protect from light if the compound is known to be light-sensitive.
Q3: My compound is not dissolving in DMSO even at a low concentration. What should I do?
A3: If you face solubility issues even in 100% DMSO, consider the following:
-
Purity of the compound: Impurities can affect solubility. Ensure you are using a high-purity grade of the compound.
-
Water content in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds. Use anhydrous DMSO and handle it in a dry environment.
-
Alternative Solvents: If DMSO fails, other organic solvents compatible with your assay can be tested. These include ethanol, dimethylformamide (DMF), or a green alternative like Cyrene™.[11][12][13] However, the compatibility and toxicity of these solvents in your specific biological system must be validated.
Preparation of Working Solutions and Final Assay Concentration
Q4: How do I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium?
A4: This is a critical step where precipitation often occurs. The key is to dilute the DMSO stock solution sufficiently so that the final concentration of DMSO in the assay is low and the compound remains in solution.
Protocol for Preparing Working Solutions:
-
Determine the final desired concentration of the compound in your assay.
-
Calculate the required dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would need a 1:1000 dilution.
-
Perform serial dilutions if necessary. For high dilution factors, it is more accurate to perform one or more intermediate dilutions in DMSO or your assay buffer.
-
Final dilution step: Add the small volume of the DMSO stock solution (or intermediate dilution) to the larger volume of your aqueous buffer or medium with vigorous mixing or vortexing. This rapid dispersion helps to prevent the compound from precipitating out of solution.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies significantly between cell lines.[14][15]
-
General recommendation: For most cell lines, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%.[16][17] Many sensitive cell lines may require concentrations as low as 0.1%.[14][15]
-
Cytotoxicity testing: It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.[18][19][20] This involves treating cells with different concentrations of DMSO alone and assessing cell viability.
Q6: My compound precipitates when I add it to the aqueous buffer. How can I prevent this?
A6: Precipitation upon dilution is a clear indication of poor aqueous solubility. Here are some strategies to overcome this:
-
Decrease the final compound concentration: Your desired concentration may be above the solubility limit in the final assay buffer.
-
Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might keep the compound in solution.[16]
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility better than a single solvent.[21][22]
-
pH adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[23][24][25][26][27] Investigate the pKa of this compound to see if adjusting the pH of your buffer could improve its solubility.
-
Use of solubilizing agents: For challenging compounds, advanced formulation techniques may be necessary.
Advanced Solubilization Techniques
Q7: What are cyclodextrins and can they help with the solubility of my compound?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[28][29] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility and stability.[30][31][32]
Types of Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[30]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing properties.
Q8: How do I use cyclodextrins to dissolve my compound?
A8: A common method is to prepare a stock solution of the compound-cyclodextrin complex.
Protocol for Preparing a Solution with HP-β-CD:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Mix thoroughly: Stir or sonicate the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution: Use a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Data Summary and Visualization
Table 1: Recommended Solvent Systems and Tolerated Concentrations
| Solvent/System | Recommended Starting Concentration | Maximum Tolerated Concentration in Cell Culture (General) | Notes |
| DMSO | 10-50 mM (stock) | 0.1% - 0.5% (final) | Cell line dependent, always perform a vehicle control.[14][15][16] |
| Ethanol | Test for solubility | < 0.5% (final) | Can be toxic to some cells, requires vehicle control. |
| HP-β-CD | Varies (complex) | Varies, generally low toxicity | Can significantly improve aqueous solubility.[30] |
| SBE-β-CD | Varies (complex) | Varies, generally low toxicity | Effective for many poorly soluble compounds. |
Diagram 1: Decision-Making Workflow for Solubilizing this compound
Caption: Decision-making workflow for solubilization.
Diagram 2: Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing a working solution.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
- Lohani, S., & Verma, A. (2014). Cyclodextrins in delivery systems: Applications. Journal of pharmacy & bioallied sciences, 6(2), 79.
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El-Temsahy, M. M., & El-Azzazy, O. M. (2015). The drug encapsulation in cyclodextrins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
- Kuroda, K., Komori, T., Ishibashi, K., Uto, T., Kobayashi, I., Kadokawa, R., ... & Hirata, E. (2021). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. ACS medicinal chemistry letters, 3(11), 919-923.
- Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC medicinal chemistry, 11(1), 111-117.
-
RSC Publishing. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
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ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of immunological methods, 119(2), 203-210.
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Hentzer, M., Wu, H., Andersen, J. B., Riedel, K., Rasmussen, T. B., Bagge, N., ... & Givskov, M. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO journal, 22(15), 3803-3815.
-
ResearchGate. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
- Jain, S., & Patel, N. (2012). “Mixed-solvency approach”–Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics (AJP)
-
CORE. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
LookChem. (n.d.). 5-HYDROXY-4-METHYL-2(5H)FURANONE. Retrieved from [Link]
- Siddhardha, B., & Sudheer, P. (2016). 2 (5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Journal of biosciences, 41(2), 227-236.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Martínez-Carranza, N., Cruz-Jacobo, I., Rojas-Zamora, J. S., Quintanar, H., García-Contreras, R., González-Pedrajo, B., & Merino-Vázquez, M. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8558.
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
-
Semantic Scholar. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
Sources
- 1. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE CAS#: 40834-42-2 [m.chemicalbook.com]
- 3. 40834-42-2 CAS MSDS (5-HYDROXY-4-METHYL-2(5H)FURANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. enfanos.com [enfanos.com]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 20. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. [PDF] Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) | Semantic Scholar [semanticscholar.org]
- 28. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Optimization of reaction conditions for the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one
Technical Support Center: Synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one
Welcome to the technical support guide for the synthesis of this compound. This molecule, a key building block and pharmacophore in medicinal chemistry, presents unique challenges in its synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the reaction conditions, troubleshoot common issues, and ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What is the most common and reliable starting material for this synthesis?
A1: The most frequently cited starting material is 2-methylmaleic anhydride, also known as citraconic anhydride.[3] This cyclic anhydride provides the core furanone ring structure. The key transformation is a regioselective reduction of one of the carbonyl groups. An alternative route involves the cyclization of alkyl β-formylcrotonates.[4]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields are typically traced back to three main areas:
-
Reagent Quality: The reducing agent (e.g., Sodium Borohydride) must be fresh and anhydrous. Over time, hydrides can be deactivated by atmospheric moisture.
-
Reaction Temperature: The reduction of the anhydride is exothermic. If the temperature is not controlled (typically kept low, e.g., 0-5 °C), over-reduction or side reactions can occur.
-
Moisture Contamination: Anhydrous conditions are critical. Any water present will quench the reducing agent and can lead to unwanted hydrolysis of the starting anhydride.[5]
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A3: The most common side products are the fully reduced diol (from over-reduction of both carbonyls) and the isomeric lactone, where the other carbonyl group is reduced.[6] The relative position of the methyl group influences the electrophilicity of the adjacent carbonyl, but mixtures are common if conditions are not optimized.[6] Additionally, incomplete reaction will leave starting anhydride, and hydrolysis can form citraconic acid.[7]
Q4: The final product appears as a brownish, semi-solid oil, making purification difficult. Is this normal?
A4: Yes, the crude product is often a brownish-yellow semi-solid or oil.[8] Purification is essential. The high polarity of the hydroxyl group makes standard normal-phase silica gel chromatography challenging.[9][10] Techniques like reversed-phase HPLC or careful distillation under high vacuum are often more effective.[11][12]
Detailed Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| No Product Formation (TLC shows only starting material) | 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) has degraded due to age or improper storage. | 1. Action: Use a newly opened bottle of the reducing agent or test its activity on a simple ketone (e.g., acetone). Rationale: Metal hydrides are highly reactive with moisture and oxygen; their potency diminishes over time.[13] |
| 2. Incorrect Solvent: Use of a protic solvent (other than for dissolving NaBH₄) or a solvent that reacts with the hydride. | 2. Action: Ensure the primary reaction solvent (e.g., THF, Dioxane) is anhydrous. Rationale: Protic solvents will rapidly quench the hydride reagent before it can react with the anhydride. | |
| Low Yield with Significant Byproduct Formation | 1. Over-reduction: The reaction temperature was too high, or an excess of a strong reducing agent (like LiAlH₄) was used.[14] | 1. Action: Maintain strict temperature control (0-5 °C) during hydride addition. Use a milder or sterically hindered reducing agent. Use NaBH₄ which is less reactive than LiAlH₄.[15] Rationale: Lower temperatures moderate the reaction rate, improving selectivity for the reduction of a single carbonyl group. |
| 2. Non-regioselective Reduction: The hydride attacks both carbonyls without preference, leading to a mixture of isomeric lactones.[6] | 2. Action: Modify the reducing agent (e.g., use a bulkier hydride like Lithium tri-tert-butoxyaluminum hydride) or change the solvent to influence coordination and steric hindrance. Rationale: Steric and electronic factors dictate which carbonyl is preferentially attacked. Modifying these can steer the reaction towards the desired isomer.[6] | |
| Product is Contaminated and Difficult to Purify | 1. High Polarity: The hydroxyl group leads to streaking on normal-phase silica gel. | 1. Action: Use reversed-phase (C18) column chromatography with a water/acetonitrile or water/methanol gradient.[12] Acidifying the mobile phase slightly (e.g., with 0.1% formic acid) can improve peak shape.[12][16] |
| 2. Thermal Instability: The product may degrade at high temperatures during solvent removal or distillation. | 2. Action: Concentrate the product in vacuo at low temperatures (< 40 °C). If distillation is necessary, use a high-vacuum system (e.g., Kugelrohr) to lower the boiling point.[11] | |
| 3. Acid/Base Sensitivity: The lactone ring can be susceptible to opening under harsh pH conditions during workup. | 3. Action: Use a buffered or mild aqueous workup (e.g., saturated ammonium chloride solution instead of strong acids). Ensure pH remains near neutral. |
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis starting from citraconic anhydride.
Objective: To synthesize this compound via regioselective reduction.
Materials:
-
Citraconic anhydride (2-methylmaleic anhydride)[3]
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add citraconic anhydride (1.0 eq). Dissolve the anhydride in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (0.5-0.7 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: Adding the hydride slowly is critical to control the exothermic reaction and prevent over-reduction. Using a slight sub-stoichiometric amount of NaBH₄ helps to avoid the formation of the diol byproduct.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting anhydride.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C until gas evolution ceases.
-
Self-Validation Check: The quench neutralizes excess hydride and hydrolyzes borate complexes. A controlled quench prevents a rapid temperature increase.
-
-
Workup & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a bath temperature below 40 °C.
-
Purification: The resulting crude oil can be purified by high-vacuum distillation or, preferably, by column chromatography.[8][11] For chromatography, a reversed-phase C18 column is recommended for best results.[12]
Visualization of Workflow & Logic
Experimental Workflow Diagram
The following diagram outlines the critical steps from starting material to final product analysis.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield outcomes.
Caption: Decision tree for troubleshooting low yield in furanone synthesis.
References
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (n.d.). Google Patents.
- ChemicalBook. (n.d.). 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2.
- Reddit. (n.d.). Help with purification of furanones. r/chemhelp.
- Kayser, M. M., & Morand, P. (1978). Reduction of cyclic anhydrides. II. Factors affecting regioselectivity of attack on the carbonyl group by metal hydrides. Canadian Journal of Chemistry, 56(11), 1524-1531.
- Shteinkholde, I., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(1), 1.
- ChemicalBook. (n.d.). 5-hydroxy-4-methyl-2(5h)furanone(40834-42-2) 1H NMR.
- ChemScene. (n.d.). This compound.
- BLDpharm. (n.d.). 40834-42-2|this compound.
- Organic Chemistry Portal. (n.d.). Butenolide synthesis.
- Bloomfield, J. J., & Lee, S. L. (1967). Control of lithium aluminum hydride reduction of cyclic dicarboxylic acid anhydrides to produce .gamma.-lactones or diols. The Journal of Organic Chemistry, 32(12), 3919-3924.
- G-Biosciences. (n.d.). Citraconic Anhydride for reversible blocking of primary amines.
- Raines, R. T., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. PMC.
- Raines, R. T., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8569-8572.
- Yu, J.-Q., et al. (2020). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC.
- Chemistry For Everyone. (2023, June 27). What Are Cyclic Anhydrides? [Video]. YouTube.
- The Analytical Scientist. (2016, September 19). Purification of polar compounds.
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?
- Alcaide, B., & Almendros, P. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Catalysis, 7(5), 3346-3363.
- SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
- CN104387347B - 2-methyl maleic anhydride and the preparation method of double (citraconimidomethyl) benzene of 1,3-. (n.d.). Google Patents.
- Sigma-Aldrich. (n.d.). This compound | 40834-42-2.
- Chad's Prep. (n.d.). Hydride Reduction.
- Sigma-Aldrich. (n.d.). Citraconic anhydride 98 616-02-4.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Wikipedia. (n.d.). Citraconic acid.
- Organic Syntheses. (n.d.). Itaconic Anhydride and Itaconic Acid.
Sources
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Citraconic Anhydride for reversible blocking of primary amines [gbiosciences.com]
- 4. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Citraconic acid - Wikipedia [en.wikipedia.org]
- 8. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 16. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability of 5-hydroxy-4-methylfuran-2(5H)-one under different storage conditions
Welcome to the Technical Support Center for 5-hydroxy-4-methylfuran-2(5H)-one (CAS 40834-42-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental and storage conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound, a substituted furanone, is primarily influenced by temperature, pH, light, and the presence of oxidizing agents.[1][2] As a lactone with a hydroxyl group, it is susceptible to hydrolysis, oxidation, and thermal degradation.[3][4] Understanding these factors is critical for maintaining the compound's purity and reactivity in your experiments.
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[5][6] It is also advisable to protect the compound from light.[1][7] Storing it as a dry solid is preferable to in-solution storage to minimize hydrolysis and other degradation pathways.
Q3: My compound has changed color from light brown to a darker shade. What could be the cause?
A color change in your sample of this compound, which is typically a light brown to brown solid, often indicates degradation.[4][8] This could be due to oxidation from exposure to air, light-induced degradation, or reactions with impurities. It is crucial to re-analyze the purity of the compound before use if any change in physical appearance is observed.
Q4: I am dissolving this compound in an aqueous buffer for my experiment. How does pH affect its stability in solution?
The stability of furanone derivatives in aqueous solutions can be pH-dependent.[9] Lactones, in general, are susceptible to hydrolysis, which is catalyzed by both acids and bases.[3] While specific data for this compound is limited, it is advisable to prepare fresh solutions and use them promptly. For a related compound, 2,5-dimethyl-4-hydroxy-3[2H]-furanone, instability was observed across a pH range of 2.0-8.0.[9] It is recommended to conduct preliminary stability tests at your experimental pH to determine the compound's viability over the course of your assay.
Q5: Can I heat my reaction mixture containing this compound?
Caution should be exercised when heating this compound. While its boiling point is high, thermal degradation can occur at elevated temperatures, leading to the formation of byproducts.[4] The specific temperature tolerance will depend on the solvent and other components in the reaction mixture. It is recommended to perform thermal stress studies as part of your experimental optimization.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause 1: Compound Degradation. The active concentration of your compound may be decreasing over time due to instability in your assay medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
If possible, analyze the concentration of the compound in your assay medium at the beginning and end of the experiment using a validated analytical method like HPLC or ¹H NMR.[10]
-
Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions (temperature, pH, media components).
-
-
-
Possible Cause 2: Interaction with Media Components. Components in your cell culture or assay buffer could be reacting with the furanone.
-
Troubleshooting Steps:
-
Incubate this compound in the assay medium without the biological component (e.g., cells or enzyme) and analyze for degradation products.
-
Simplify the assay medium if possible to identify any interfering substances.
-
-
Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS).
-
Possible Cause: Degradation during sample preparation or analysis.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure that the solvents used for sample preparation are of high purity and do not promote degradation. Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during extraction or dilution.
-
Optimize Analytical Method:
-
Temperature: Lower the temperature of the injector port (for GC) or the column oven to minimize on-column degradation.
-
Mobile Phase: For HPLC, ensure the pH of the mobile phase is compatible with the compound's stability.
-
A QuEChERS-like extraction method followed by GC-MS/MS analysis has been used for the determination of related furanones in food matrices.[11]
-
-
-
Issue 3: Low yield in a synthetic reaction where this compound is a reactant.
-
Possible Cause 1: Impure Starting Material. The purity of your this compound may be lower than stated.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Instability under Reaction Conditions. The reaction conditions (e.g., temperature, pH, catalyst) may be causing the degradation of your starting material.
-
Troubleshooting Steps:
-
Perform a control reaction without the other reactants to assess the stability of this compound under the reaction conditions.
-
Consider running the reaction at a lower temperature or for a shorter duration.
-
Screen for alternative catalysts or solvents that are milder.
-
-
Experimental Protocols
Forced Degradation Study Workflow
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13][14][15]
Caption: Workflow for a forced degradation study.
Data Summary: Factors Affecting Stability
| Condition | Potential Effect on this compound | Recommended Mitigation |
| Elevated Temperature | Can lead to thermal decomposition.[16] | Store at 2-8°C.[5] Avoid unnecessary heating in experiments. |
| Acidic/Basic pH | Catalyzes hydrolysis of the lactone ring.[3] | Prepare aqueous solutions fresh. Buffer solutions to a neutral pH if possible. |
| Light Exposure | May cause photolytic degradation. | Store in amber vials or protect from light.[1][7] |
| Oxygen/Oxidizing Agents | Can lead to oxidative degradation. | Store under an inert atmosphere.[6] Avoid contact with strong oxidizing agents.[1] |
| Humidity/Moisture | Promotes hydrolysis. | Store in a desiccator or with a desiccant. Keep containers tightly sealed. |
References
-
Grokipedia. (n.d.). Lactone. Retrieved from [Link]
-
DRM CHEM. (n.d.). Storage conditions. Retrieved from [Link]
-
Cimini, D. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]
-
European Food Research and Technology. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 24). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides in Cereals and Feedingstuff. (2024, June 21). 2(5H)‐furanone in food (meat, cheese and fish). Retrieved from [Link]
-
MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 40834-42-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurl-pc.eu [eurl-pc.eu]
- 12. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran | MDPI [mdpi.com]
Troubleshooting guide for the chromatographic separation of furanone isomers
Welcome to the technical support center for the chromatographic separation of furanone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the separation of these structurally similar compounds. The following content is structured to offer direct, actionable solutions to specific issues you may encounter during your experiments.
Troubleshooting Guide: Navigating Separation Challenges
The separation of furanone isomers can be complex due to their similar physicochemical properties. This section provides a logical, step-by-step approach to troubleshoot common issues, from poor resolution to inconsistent retention times.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving common problems in the chromatographic separation of furanone isomers.
Caption: Troubleshooting workflow for furanone isomer separation.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of chromatographic methods for furanone isomer separation.
Method Development & Optimization
Q1: What is the best starting point for separating non-chiral furanone isomers?
A1: For non-chiral furanone isomers, reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust starting point.[1] A C18 column is a versatile choice for separating moderately polar to nonpolar furanone derivatives. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol.[1] Adjusting the ratio of the organic solvent to water is the primary means of controlling retention and improving separation.[1][2]
Q2: How can I improve the separation of very polar furanone isomers?
A2: If your furanone isomers are highly polar and exhibit poor retention in reversed-phase systems, normal-phase HPLC (NP-HPLC) is a suitable alternative.[1] In NP-HPLC, a polar stationary phase, such as silica, is used with a non-polar mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like isopropanol or ethyl acetate.[1]
Q3: My furanone isomers are chiral. What is the recommended approach for their separation?
A3: For the separation of furanone enantiomers, chiral HPLC is the most effective method.[1][3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective for the chiral resolution of furanones.[1][3] These separations are often performed in normal-phase mode using a mobile phase of an n-alkane and an alcohol.[1][3]
Q4: What role does the mobile phase pH play in the separation of furanone isomers?
A4: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable furanone isomers. For acidic or basic furanones, adjusting the mobile phase pH to suppress ionization can lead to better retention and more symmetrical peaks. The addition of modifiers like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution.[1][4]
Q5: Can Gas Chromatography (GC) be used to separate furanone isomers?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile furanone isomers.[5][6][7][8] The choice of the GC column is critical; for chiral separations, a cyclodextrin-based stationary phase is often employed.[5] For thermally unstable furanone derivatives, Supercritical Fluid Chromatography (SFC) can be a milder alternative to GC.[5][9]
Troubleshooting Specific Issues
Q6: I am observing poor resolution between my furanone isomer peaks. What should I do?
A6: Poor resolution is a common challenge. Here's a systematic approach to address it:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent to the aqueous phase in RP-HPLC, or the polar modifier in NP-HPLC.[2][3] Small, incremental changes can have a significant impact on selectivity.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. For instance, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column for aromatic furanones due to pi-pi interactions.[10]
-
Adjust Temperature: Lowering the temperature can sometimes improve chiral recognition and resolution on a chiral stationary phase.[3][5]
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will increase analysis time.[2][3]
Q7: My retention times are drifting from one injection to the next. What is causing this?
A7: Retention time instability is often due to one of the following:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods.[11]
-
Mobile Phase Inconsistency: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3][11] Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.[3]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention.[3]
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and lead to inconsistent flow rates.[12][13]
Q8: My peaks are tailing. How can I improve the peak shape?
A8: Peak tailing can be caused by several factors:
-
Secondary Interactions: Active sites on the column packing material can interact with polar functional groups on the furanone isomers, causing tailing. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to mask these active sites.[1][14]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[11]
-
Mismatched Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.[12]
-
Contaminated Column: A contaminated guard or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[11][12]
Experimental Protocols & Data
Starting Conditions for Furanone Isomer Separation
The following table provides recommended starting conditions for various chromatographic techniques used in the separation of furanone isomers.
| Technique | Stationary Phase | Mobile Phase | Detection | Application Notes |
| RP-HPLC | C18 (e.g., Zorbax ODS)[1] | Acetonitrile/Water or Methanol/Water with 0.1% Formic/Phosphoric Acid[1][4] | UV (e.g., 280 nm, 290 nm)[1] | Good for a wide range of furanone derivatives. Adjust organic content to control retention. |
| NP-HPLC | Silica[1] | Hexane/Isopropanol or Hexane/Ethyl Acetate[1] | UV | Ideal for highly polar furanones not well-retained in RP-HPLC. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak)[1][3] | n-Hexane/Isopropanol or n-Hexane/Ethanol[1][3] | UV (e.g., 254 nm)[1] | The gold standard for separating furanone enantiomers. |
| GC-MS | Per-O-methyl-beta-cyclodextrin[5] | Helium carrier gas | Mass Spectrometry (MS) | Suitable for volatile furanone isomers and their enantiomeric separation. |
Detailed Experimental Protocol: Chiral HPLC Separation of Dihydro-4-hydroxy-2(3H)-furanone Isomers
This protocol provides a step-by-step methodology for the chiral separation of dihydro-4-hydroxy-2(3H)-furanone isomers, a common building block in pharmaceutical synthesis.[3]
1. Sample Preparation:
- Dissolve the racemic furanone mixture in the mobile phase.
- Filter the solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard analytical HPLC system with a UV detector.
- Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H).[3]
- Mobile Phase: A starting composition of 90:10 (v/v) n-hexane:isopropanol is recommended.[3]
- Flow Rate: 0.5 - 1.0 mL/min.
- Temperature: 25°C (controlled by a column oven).
- Detection: UV at a suitable wavelength.
3. Method Optimization:
- If resolution is poor, systematically decrease the percentage of isopropanol in the mobile phase (e.g., to 8%, then 5%).[3]
- Evaluate the effect of temperature by running the separation at different temperatures (e.g., 15°C, 25°C, 35°C).[3]
4. Data Analysis:
- Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).
References
-
Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. [Link]
-
Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
GC-MS/MS spectra of the tautomer 2-[2-13 C]ethyl-... ResearchGate. [Link]
-
Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. ResearchGate. [Link]
-
Determination of the Strong Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Its Analogues by GC-ITD-MS-MS. PubMed. [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]
-
Separation of Isomers. Pyvot Tech. [Link]
-
Effect of composition of mobile phase on the separation of standards... ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
2(5H)-Furanone. NIST WebBook. [Link]
-
Stereochemical study of a novel tautomeric furanone, homofuraneol. PubMed. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
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- 4. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imreblank.ch [imreblank.ch]
- 9. researchgate.net [researchgate.net]
- 10. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
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- 13. phenomenex.com [phenomenex.com]
- 14. hplc.eu [hplc.eu]
How to prevent the degradation of 5-hydroxy-4-methylfuran-2(5H)-one during experiments
A Guide to Preventing Degradation During Experiments
Welcome to the Technical Support Center for 5-hydroxy-4-methylfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability of this compound throughout your experimental workflows. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound.
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and light. The lactone ring in the furanone structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures can accelerate the rate of degradation, and exposure to light, particularly UV light, can lead to photolytic degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent plays a critical role in the stability of furanone compounds. Polar protic solvents, such as water and alcohols (e.g., methanol, ethanol), can participate in the hydrolysis of the lactone ring, leading to degradation.[2][3] Polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are generally preferred as they have a stabilizing effect on furan derivatives and do not participate in hydrogen bonding to the same extent, thus reducing the risk of solvolysis.[2][4]
Q4: Can this compound degrade due to oxidation?
A4: Yes, furanone compounds can be susceptible to oxidative degradation, especially in the presence of transition metals like copper.[5] This can lead to the generation of reactive oxygen species (ROS), which can further damage the molecule.[5] It is advisable to use metal-free systems where possible or consider the use of chelating agents if metal contamination is a concern.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid loss of compound activity in aqueous buffer.
-
Potential Cause: pH-mediated hydrolysis. The pH of your buffer may be too acidic or too basic, accelerating the opening of the lactone ring.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution immediately before use.
-
Adjust to Neutral pH: If possible for your experimental system, adjust the buffer to a pH between 6.5 and 7.5.
-
Consider a Different Buffer System: Some buffer components can catalyze hydrolysis. If problems persist, consider switching to a different, non-nucleophilic buffer system at a neutral pH.
-
Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use to minimize the time it is exposed to potentially unfavorable pH conditions.
-
Issue 2: Inconsistent results when using different solvent systems.
-
Potential Cause: Solvent-mediated degradation. Protic solvents like methanol or ethanol may be reacting with your compound.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If your experimental design allows, dissolve the compound in a polar aprotic solvent such as high-purity DMSO or DMF.[2]
-
Minimize Water Content: When using organic solvents, ensure they are anhydrous to prevent hydrolysis.
-
Perform a Solvent Stability Study: To confirm the best solvent, you can conduct a small-scale stability study by dissolving the compound in different candidate solvents and monitoring its purity over time using an appropriate analytical method like HPLC.
-
Issue 3: Degradation observed even under recommended storage conditions.
-
Potential Cause: Light exposure or oxidation. Even at low temperatures, light and oxygen can contribute to degradation over time.
-
Troubleshooting Steps:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[6]
-
Inert Atmosphere: For long-term storage of the solid compound or solutions in organic solvents, consider storing under an inert atmosphere of nitrogen or argon to minimize oxidation.[7]
-
Consider Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. The use of antioxidants has been shown to be effective for other furanones.[8]
-
Experimental Protocols
To ensure the integrity of this compound in your experiments, follow these detailed protocols for handling, storage, and solution preparation.
Protocol 1: Long-Term Storage of Solid Compound
-
Container: Store the solid compound in a tightly sealed amber glass vial.
-
Atmosphere: For maximum stability, flush the vial with an inert gas like nitrogen or argon before sealing.
-
Temperature: Store the vial at 2-8°C.[9]
-
Desiccation: Store the vial in a desiccator to protect it from moisture.
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF.
-
Weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount of the compound quickly in a low-humidity environment.
-
Dissolution: Add the chosen solvent to the solid and vortex gently until fully dissolved.
-
Storage of Stock Solution:
-
Store the stock solution in small aliquots in tightly sealed amber vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
Before use, thaw the aliquot at room temperature and vortex gently to ensure homogeneity.
-
Protocol 3: Preparation of Working Solutions in Aqueous Media
-
Timing: Prepare aqueous working solutions immediately before use.
-
Buffer Preparation: Use a freshly prepared buffer adjusted to a neutral pH (6.5-7.5).
-
Dilution: Add the required volume of the stock solution to the aqueous buffer and mix thoroughly.
-
Use: Use the freshly prepared working solution promptly to minimize the risk of hydrolysis.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the main degradation pathways and a recommended experimental workflow.
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Quantitative Data Summary
The following table summarizes key parameters for maintaining the stability of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2-8°C | To slow down potential degradation reactions.[9] |
| Storage Temperature (Solution) | -20°C to -80°C | To minimize degradation in solution over time. |
| Recommended Solvents for Stock | Anhydrous DMSO, Anhydrous DMF | Polar aprotic solvents have a stabilizing effect and prevent hydrolysis.[2] |
| Aqueous Solution pH | 6.5 - 7.5 | To minimize acid or base-catalyzed hydrolysis of the lactone ring. |
| Light Exposure | Avoid | To prevent photolytic degradation.[6] |
| Atmosphere (Long-Term Storage) | Inert (Nitrogen or Argon) | To prevent oxidation.[7] |
References
-
Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
-
Kasai, H., et al. (2007). Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA. Food and Chemical Toxicology, 45(7), 1258-62. [Link]
-
Frontiers in Chemistry. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]
-
MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. [Link]
-
Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]
-
PubMed. (n.d.). Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ChemRxiv. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]
Sources
- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
Challenges in the scale-up synthesis of 5-hydroxy-4-methylfuran-2(5H)-one
Welcome to the technical support center for the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthesis.
I. Overview of Synthesis and Key Challenges
This compound, a versatile building block, is crucial in the synthesis of various complex molecules, including retinoids and other biologically active compounds.[1][2] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, primarily related to reaction control, byproduct formation, and product isolation.
The most common synthetic routes involve the cyclization of precursors like alkyl β-formylcrotonates or reactions involving glyoxylic acid and propionaldehyde.[1][3] While these methods can be effective at a lab scale, increasing the reaction volume often leads to unforeseen complications.
Common Scale-Up Challenges:
-
Exothermic Reactions: Poor heat dissipation can lead to runaway reactions and the formation of degradation products.
-
Byproduct Formation: The formation of isomers and alkoxy derivatives can complicate purification and reduce overall yield.[1]
-
Product Instability: The target molecule can be sensitive to acidic or basic conditions and elevated temperatures, leading to degradation.
-
Purification Difficulties: The polarity and potential for isomerization of this compound can make purification by distillation or chromatography challenging.
Below is a workflow diagram illustrating the typical synthesis and the points where challenges often arise.
Caption: General workflow for the synthesis of this compound, highlighting key stages and potential challenges.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
FAQ 1: My reaction yield is significantly lower upon scale-up. What are the likely causes?
Answer: A drop in yield during scale-up is a common problem and can often be attributed to several factors that are less pronounced at a smaller scale.
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. If the reaction is exothermic, localized hot spots can form, leading to the degradation of both reactants and the product.
-
Troubleshooting:
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.
-
Controlled Reagent Addition: Add reagents dropwise or in portions to control the rate of reaction and heat generation.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For larger vessels, consider mechanical overhead stirrers.
-
Cooling System: Have an ice bath or cooling system on standby to quickly quench the reaction if the temperature rises uncontrollably.
-
-
-
Inadequate Mixing: As the reaction volume increases, achieving homogenous mixing becomes more difficult. Poor mixing can lead to localized high concentrations of reactants or catalysts, promoting side reactions.
-
Troubleshooting:
-
Appropriate Stirrer: Use a mechanical stirrer with a paddle or anchor design suitable for the viscosity and volume of your reaction mixture.
-
Baffles: In larger reactors, baffles can be used to improve mixing efficiency and prevent vortex formation.
-
-
-
Changes in Reaction Kinetics: The concentration of reactants and the efficiency of mass transfer can change upon scale-up, altering the reaction kinetics and potentially favoring side reactions.
FAQ 2: I am observing a significant amount of a byproduct, identified as 5-methoxy-4-methyl-2(5H)-furanone. How can I minimize its formation and what should I do if it has already formed?
Answer: The formation of the 5-methoxy (or other 5-alkoxy) byproduct is a well-documented issue, particularly when using alcoholic solvents or reagents in the presence of an acid catalyst.[1]
-
Minimizing Formation:
-
Solvent Choice: If possible, use a non-alcoholic solvent. However, if an alcohol is necessary for solubility, use the minimum amount required.
-
Catalyst Concentration: Carefully control the concentration of the acid catalyst. Higher concentrations can promote the formation of the alkoxy byproduct.
-
Water Content: The presence of water is crucial for hydrolyzing any alkoxy intermediates back to the desired hydroxy product. Ensure that your aqueous acid solution is of the correct concentration. A patent on this synthesis suggests that using dilute aqueous hydrochloric acid is advantageous.[1]
-
-
Remediation of the Alkoxy Byproduct: If a significant amount of the 5-alkoxy byproduct has formed, it can be converted to the desired 5-hydroxy product.
-
Protocol for Hydrolysis:
-
Isolate the crude product mixture containing the 5-alkoxy byproduct.
-
Treat the mixture with dilute aqueous hydrochloric acid (e.g., 5-10% HCl).
-
Heat the mixture to reflux for a period of 1-3 hours, monitoring the conversion by a suitable analytical method (e.g., GC or TLC).
-
Work up the reaction as usual to isolate the this compound. This process can significantly improve the overall yield.[1]
-
-
FAQ 3: My final product is a brownish, semi-solid material, and I am struggling with its purification by distillation. What are my options?
Answer: The physical state of this compound is often described as a brownish-yellow semi-solid.[4] Purification can indeed be challenging due to its properties.
-
Challenges in Distillation:
-
Thermal Instability: The compound can degrade at high temperatures, leading to charring and reduced yield.
-
Co-distillation: Impurities with similar boiling points can be difficult to separate.
-
-
Troubleshooting and Alternative Purification Methods:
-
Vacuum Distillation: This is the preferred method to lower the boiling point and minimize thermal degradation. Ensure a good vacuum (e.g., <1 mbar) is achieved.[1]
-
Fractional Distillation: Use a fractionating column to improve the separation of components with close boiling points.
-
Column Chromatography: If distillation is not effective, silica gel column chromatography can be a viable alternative.
-
Recommended Eluent System: A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v).[4] The polarity can be adjusted based on the separation observed by TLC.
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be an effective purification method. This may require some screening of different solvents and solvent mixtures.
-
Below is a decision tree to guide your purification strategy.
Caption: Decision tree for the purification of this compound.
FAQ 4: I am concerned about the stability of the final product during storage. What are the recommended storage conditions?
Answer: this compound can be sensitive to environmental factors, and proper storage is crucial to maintain its purity and integrity.
-
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, typically between 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis or other moisture-related degradation.
-
Light: Protect from light, as it can potentially catalyze degradation reactions.
-
By following these storage guidelines, you can ensure the long-term stability of your synthesized this compound.
III. Summary of Key Parameters
The following table summarizes the key physical and chemical properties of this compound for quick reference.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [6] |
| Molecular Weight | 114.10 g/mol | [6] |
| CAS Number | 40834-42-2 | [5] |
| Physical Appearance | Brownish-yellow semi-solid | [4] |
| Boiling Point | ~328 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8 °C | [5] |
IV. References
-
Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. Google Patents.
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]
-
5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2. Chemsrc. [Link]
-
Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv, Cambridge Open Engage. [Link]
-
5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. National Institutes of Health. [Link]
-
The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR. [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. [Link]
-
A Guide to Water Purification. Princeton University. [Link]
Sources
- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 4. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 5. This compound | 40834-42-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Method Development for the Enantioselective Synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one
Welcome to the technical support center for the enantioselective synthesis of 5-hydroxy-4-methylfuran-2(5H)-one. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common experimental challenges. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic route with confidence.
The γ-butenolide motif, particularly in enantiomerically pure form, is a core structure in numerous natural products and serves as a vital chiral building block for complex molecules.[1][2] The synthesis of this compound, a substituted butenolide, presents unique challenges in controlling stereoselectivity. This guide addresses these challenges head-on.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.
Low Enantioselectivity (ee)
Q1: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low or near racemic. What are the primary causes and how can I fix this?
A1: Low enantioselectivity is the most frequent challenge in asymmetric catalysis. It indicates that the catalyst is either not effectively controlling the stereochemical outcome or that a non-selective background reaction is competing. A systematic approach is essential for diagnosis.
Causality Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for diagnosing low enantioselectivity.
Detailed Solutions:
-
Catalyst and Ligand Integrity: The chiral catalyst is the heart of the reaction; its state is paramount.
-
Purity: Impurities can poison the catalyst or act as catalysts for a racemic background reaction. Ensure the chiral ligand and metal source (if applicable) are of the highest purity. Small deviations can cause a significant drop in ee.[3]
-
Catalyst Pre-formation: The active chiral complex must be properly formed before the substrates are introduced. It is best practice to stir the metal salt and the chiral ligand together in the solvent for a set period (e.g., 15-60 minutes) before adding the starting materials. This ensures the desired chiral environment is established.[3]
-
Moisture and Air: Many organometallic catalysts and some organocatalysts are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.[4] Water can hydrolyze the catalyst or interfere with its Lewis acidity, diminishing stereocontrol.
-
-
Reaction Conditions: Enantioselectivity is often highly sensitive to the reaction environment.
-
Temperature: Lowering the reaction temperature is often the most effective way to improve enantioselectivity. A lower temperature increases the energy difference (ΔΔG‡) between the two diastereomeric transition states, favoring the formation of one enantiomer. Try running the reaction at 0 °C, -20 °C, or even lower.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence the catalyst's conformation and, therefore, its selectivity. If a standard solvent like DCM or Toluene gives poor results, a solvent screen is warranted.[5][6]
-
Concentration: The rate of the catalyzed reaction versus the uncatalyzed background reaction can be concentration-dependent. Varying the concentration may improve the ratio of these rates in favor of the desired asymmetric pathway.
-
-
Substrate Quality: Impurities in the starting materials can have a detrimental effect. Acidic or basic impurities, for instance, can neutralize or interfere with the catalyst, especially in organocatalysis where the catalyst itself may be a Brønsted acid or base.[4]
Low Reaction Yield & Side Product Formation
Q2: I have optimized the enantioselectivity, but my chemical yield is poor, and I observe multiple side products on my TLC/LCMS. What's happening?
A2: Low yields are typically due to incomplete conversion, product decomposition, or competing reaction pathways.
Potential Causes & Solutions:
-
Side Reactions: The furanone core is reactive and can participate in undesired pathways.
-
Isomerization: Depending on the starting materials and conditions, you may form the constitutional isomer, 5-hydroxy-3-methyl-2(5H)-one.[7] Modifying the catalyst or reaction conditions may be necessary to improve regioselectivity.
-
Decomposition: The product, a hemiacetal, can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or decomposition. Ensure the workup procedure is mild and that the product is not exposed to harsh pH for extended periods.
-
Byproduct Formation: A common byproduct in some racemic syntheses is the 5-alkoxy-4-methyl-2(5H)-furanone, formed if an alcohol solvent is used with acid catalysis. This can sometimes be converted to the desired product by heating with dilute acid.[8]
-
-
Incomplete Conversion:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Check for potential inhibitors among your reagents and ensure the reaction atmosphere is inert.
-
Reaction Time: Monitor the reaction progress by TLC or ¹H NMR to ensure it has reached completion. Some highly selective reactions are slow and require extended reaction times.
-
-
Purification Issues:
-
Volatility/Stability: The product may be volatile or unstable on silica gel. Consider alternative purification methods like vacuum distillation or using a less acidic stationary phase like deactivated silica or alumina.[9] A crude NMR can help determine if the product is being lost during workup or purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the enantioselective synthesis of this furanone?
A1: The synthesis of chiral butenolides is a mature field, with two dominant strategies: organocatalysis and transition-metal catalysis.[2][10]
-
Organocatalysis: This approach uses small, chiral organic molecules to induce stereoselectivity. It is often lauded for its operational simplicity and low toxicity.[11] Common strategies include:
-
Transition-Metal Catalysis: This involves a chiral complex formed from a metal center (e.g., Cu, Ag, Rh, Sc) and a chiral ligand. These systems are often highly efficient and selective.[10][12] For example, a chiral N,N'-dioxide/Sc(III) complex has been shown to be effective in the vinylogous conjugate addition of butenolide to chromones.[12]
Q2: How do I choose the correct enantiomer of the catalyst to produce the desired (R)- or (S)-product?
A2: The choice of catalyst enantiomer directly dictates the product's absolute stereochemistry. In many well-studied catalytic systems, there is a predictable relationship. For instance, with Cinchona alkaloid-derived catalysts, pseudoenantiomers like quinine and quinidine often provide opposite enantiomers of the product. When using a new system, you may need to run small-scale trials with both catalyst enantiomers or consult literature precedents for analogous reactions to predict the outcome.
Q3: How is the enantiomeric excess (ee) of this compound typically determined?
A3: The most reliable and standard method for determining the ee of a chiral molecule is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers of your product. This differential interaction leads to a separation of the enantiomers, which appear as two distinct peaks in the chromatogram. The ratio of the areas of these two peaks is used to calculate the ee. A racemic sample (50:50 mixture) should always be injected first to identify the retention times of both enantiomers.[14]
Q4: Can I use Nuclear Magnetic Resonance (NMR) to determine ee?
A4: Standard ¹H or ¹³C NMR cannot distinguish between enantiomers. However, it is possible using a chiral solvating agent or a chiral derivatizing agent .
-
Chiral Solvating Agent: Adding a chiral molecule to your NMR sample can cause the enantiomers of your product to experience slightly different magnetic environments, leading to the splitting of a key signal into two.
-
Chiral Derivatizing Agent: Reacting your product with a chiral agent (like Mosher's acid chloride) creates a mixture of diastereomers. Diastereomers have different physical properties and will show distinct signals in a standard NMR spectrum, allowing for quantification. This method requires that the reaction goes to completion and that no kinetic resolution occurs.
Data & Protocols
Table 1: Comparison of Catalytic Approaches for Butenolide Synthesis
| Catalytic System Type | Common Catalysts/Ligands | Typical Solvents | Temp. (°C) | Key Advantages | Potential Issues | Ref. |
| Organocatalysis | Cinchona Alkaloids, Chiral Amines, Thioureas, Squaramides | Toluene, DCM, THF | -20 to 25 | Low toxicity, readily available, operationally simple | May require higher catalyst loading, sensitive to acidic/basic impurities | [5][11] |
| Metal Catalysis (Ag) | Ag(I) with Chiral Phosphine Ligands | AcOEt, DCM | 25 to 40 | High turnover, good stereoselectivity | Potential for competing catalyst complexes (e.g., L:Ag vs L2:Ag) affecting selectivity | [10] |
| Metal Catalysis (Sc) | Sc(III) with Chiral N,N'-Dioxide Ligands | Toluene, MTBE | 20 to 35 | Very low catalyst loading (as low as 1 mol%), high ee | Ligand synthesis can be complex, moisture sensitive | [12] |
General Experimental Protocol: Organocatalyzed Synthesis
This is a representative protocol based on common practices in the field. Specific substrate and catalyst combinations will require optimization.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Catalyst Preparation: To a dried reaction flask equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., a derivative of thiourea or a cinchona alkaloid, ~10 mol%).
-
Reaction Setup: Place the flask under a positive pressure of inert gas. Add the anhydrous solvent (e.g., Toluene, 0.1 M concentration) via syringe.
-
Substrate Addition: Add the furanone pronucleophile (1.2 equivalents) to the stirring catalyst solution. Then, add the electrophile (1.0 equivalent). For solid reagents, add them under a positive flow of inert gas.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C). Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Diagram: Principle of Asymmetric Induction
Caption: A chiral catalyst creates two different energy pathways for the enantiomers.
References
-
Zhang, J., Schmalz, H. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]
-
Pu, L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Publications. [Link]
-
Yan, L., et al. (2013). Catalytic Asymmetric Synthesis of γ-Butenolides by Direct Vinylogous Reactions. Mini Reviews in Medicinal Chemistry. [Link]
-
Zhang, J., & Schmalz, H. G. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PubMed. [Link]
-
Carlone, A., et al. (2014). Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. Nature Communications. [Link]
-
Wang, B., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Organic Chemistry Frontiers. [Link]
-
Miki, K., et al. (2017). Organocatalyzed Synthesis of γ-Alkenyl Butenolides via Asymmetric Direct Vinylogous Conjugate Addition–Elimination of Substituted Furanone Derivatives to β-Phenylsulfonylenones. The Journal of Organic Chemistry. [Link]
-
Næsborg, L., et al. (2017). Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. Angewandte Chemie International Edition. [Link]
-
France, S. (n.d.). Enantioselective organocatalysis. Squarespace. [Link]
-
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Technical Support Center: Strategies to Enhance the Bioavailability of Furanone-Based Compounds
Introduction for the Researcher
Welcome to the technical support center for furanone-based compounds. Furanones, encompassing key structural classes like 2(5H)-furanones and 3(2H)-furanones, are versatile pharmacophores found in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] However, their progression from promising lead compounds to viable drug candidates is frequently hampered by poor oral bioavailability.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to function as a direct resource for you at the bench. We will dissect the primary causes of poor bioavailability in furanone compounds—poor aqueous solubility, rapid first-pass metabolism, and efflux transporter activity—and provide not just theoretical strategies, but actionable experimental protocols and the scientific rationale behind them. Our goal is to equip you with the knowledge to diagnose the specific bioavailability hurdles for your compound and to rationally design effective enhancement strategies.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the preclinical development of furanone-based compounds.
Q1: My furanone compound shows excellent in vitro activity but has very low and variable plasma concentrations after oral dosing in rats. What are the most likely causes?
A1: This is a classic and frequent challenge in drug development. For furanone-based compounds, the primary causes can be systematically categorized into three main areas: physicochemical limitations, metabolic instability, and membrane transport issues.
-
Poor Aqueous Solubility & Dissolution Rate: Most furanone derivatives are lipophilic and possess poor water solubility.[3] Since a drug must be in solution to be absorbed, this is often the primary rate-limiting step. Low solubility leads to insufficient dissolution in the gastrointestinal (GI) fluids, resulting in minimal drug concentration at the absorptive surface of the intestinal epithelium.
-
Metabolic Instability (First-Pass Metabolism): The furanone ring itself can be a liability. The furan moiety is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, particularly in the liver and intestinal wall.[4] This oxidation can lead to ring-opening, forming highly reactive and electrophilic intermediates like cis-enediones.[4][5] This not only rapidly clears the parent compound before it reaches systemic circulation but can also lead to the formation of toxic metabolites.[6][7]
-
Efflux Transporter Substrate: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), which is highly expressed on the apical surface of intestinal enterocytes.[8][9] Even if the compound dissolves and permeates the cell membrane, P-gp can effectively prevent it from reaching the bloodstream, creating a "futile cycling" effect.[10]
The flowchart below illustrates a logical workflow for diagnosing the primary barrier to your compound's bioavailability.
Part 3: Data Summary & Key Parameters
The following table summarizes expected outcomes from applying bioavailability enhancement strategies to furanone-based compounds, using published data from Rofecoxib and Furosemide as illustrative examples.
| Strategy | Model Compound | Key Finding | Cmax Improvement | AUC Improvement | Reference |
| Solid Dispersion | Rofecoxib | Solid dispersion with Hupu gum carrier | ~9.2x (76.8 vs 8.3 ng/mL) | Significant increase reported | [11] |
| Cyclodextrin Complex | Rofecoxib | Complexation with β-cyclodextrin | Statistically significant increase | Statistically significant increase | [12] |
| Nanosuspension | Furosemide* | Antisolvent precipitation method | ~2.3x | ~2.7x | [13][14] |
*Furosemide contains a furan ring and is a well-established model for poor solubility.
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Sahali-Sahly, Y., Balani, S. K., Lin, J. H., & Baillie, T. A. (1996). In vitro studies on the metabolic activation of the furanopyridine L-754,394, a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4. Chemical Research in Toxicology, 9(7), 1007–1012. [Link]
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Chavanpatil, M. D., Jain, P., Chaudhari, S., Shear, R., & Vavia, P. R. (2007). Enhancement of Oral Bioavailability of Rofecoxib Using β-Cyclodextrin. AAPS PharmSciTech, 8(4), E94. [Link]
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Mohan, A., Gounder, R., & Monikandan, D. (2013). Bioavailability and pharmacokinetic studies of rofecoxib solid dispersion. Current Drug Delivery, 10(4), 439-444. [Link]
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Hernández-Mesa, M., Salgado, A., & León, F. (2022). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Molecules, 27(19), 6537. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. Polycyclic Aromatic Compounds, 42(5), 2097-2111. [Link]
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Almurshedi, A. S., Al-Ghazali, M. A., & Al-Hassani, H. M. (2018). In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE). Saudi Pharmaceutical Journal, 26(8), 1163-1172. [Link]
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Romagnoli, R., Baraldi, P. G., & Salvadori, S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(11), 4381. [Link]
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van de Waterbeemd, H., Smith, D. A., & Jones, B. C. (2001). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. Journal of Computer-Aided Molecular Design, 15(3), 273-282. [Link]
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Wang, Y., & Ho, C. T. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 69(14), 4085-4095. [Link]
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El-Magd, W. S. A. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(12), 5030-5038. [Link]
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Wang, Y., & Ho, C. T. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 69(14), 4085-4095. [Link]
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Wang, L., et al. (2025). Plant cytochrome P450 enzymes for bioactive metabolites biosynthesis, growth regulation, and stress adaptation. Plant Physiology. [Link]
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Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
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Xie, Y., et al. (2020). Fabrication of Nanosuspensions to Improve the Oral Bioavailability of Total Flavones from Hippophae rhamnoides L. and their Comparison with an Inclusion Complex. AAPS PharmSciTech, 21(7), 253. [Link]
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Ikarashi, N., et al. (2021). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. BMC Complementary Medicine and Therapies, 21(1), 1-11. [Link]
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Almurshedi, A. S., Al-Ghazali, M. A., & Al-Hassani, H. M. (2018). In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE). ResearchGate. [Link]
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Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica, 15(7), 567-577. [Link]
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Schwab, W., & Roscher, R. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6956-6984. [Link]
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Parrott, N., & Lavé, T. (2021). Particle Forming Amorphous Solid Dispersions: A Mechanistic Randomized Pharmacokinetic Study in Humans. Pharmaceutics, 13(3), 401. [Link]
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Kumar, R., & Singh, V. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry, 171, 333-365. [Link]
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Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4124. [Link]
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Adams, D. J. (2004). The naturally occurring furanones: formation and function from pheromone to food. Food Chemistry, 88(3), 339-351. [Link]
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Semenyuta, I., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(16), 4991. [Link]
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Appiah-Opong, R., et al. (2021). In vitro inhibition of human cytochrome P450-mediated metabolism of marker substrates by natural products. ResearchGate. [Link]
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Saboo, S., et al. (2021). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. AAPS PharmSciTech, 22(5), 1-16. [Link]
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O'Loughlin, E., et al. (2017). 2(5H)-Furanone Derivatives as Inhibitors of Staphylococcal Biofilms. BioNanoScience, 7(1), 196-203. [Link]
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Zhang, Y., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. AAPS PharmSciTech, 21(6), 1-15. [Link]
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Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877-881. [Link]
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Liu, C., et al. (2018). Effects of solid dispersion and self-emulsifying formulations on the solubility, dissolution, permeability and pharmacokinetics of isorhamnetin, quercetin and kaempferol in total flavones of Hippophae rhamnoides L. Journal of Pharmacy and Pharmacology, 70(8), 1063-1073. [Link]
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Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. International Journal of Pharmaceutics, 510(1), 1-20. [Link]
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Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
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Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 11(10), 1471-1474. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5-hydroxy-4-methylfuran-2(5H)-one (HMFONE) Using a Reference Standard
Introduction: The "Why" Behind Quantifying HMFONE
5-hydroxy-4-methylfuran-2(5H)-one (HMFONE) is a furanone derivative that can be of significant interest in various scientific domains. It may arise as a degradation product in pharmaceutical formulations, a component in food chemistry, or an intermediate in chemical synthesis.[1] Accurate and reliable quantification is therefore critical. In drug development, for instance, tracking the formation of such compounds is essential for stability studies and ensuring the safety and efficacy of the final product.[2]
The foundation of any reliable quantitative analysis is a rigorously validated analytical method. Method validation provides documented evidence that a procedure is "fit for purpose," meaning it delivers results that are accurate, precise, and specific for the intended application.[3][4] This guide will focus on validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse technique in many analytical laboratories, using a certified reference standard.
The entire validation process is governed by internationally harmonized guidelines, primarily those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for validation procedures.[5][6][7][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) align with these principles, emphasizing a lifecycle approach to analytical methods.[7][9][10][11]
The Cornerstone of Quantification: The Reference Standard
A validation cannot proceed without a well-characterized reference standard. This is not merely a high-purity sample of HMFONE; it is the anchor for all quantitative measurements. A certified reference standard provides a known purity and identity, against which all samples, including quality control (QC) and unknown samples, are measured. Its use is fundamental to establishing accuracy. The European Medicines Agency (EMA) guidelines underscore the importance of properly sourced and stored reference standards for bioanalytical method validation, a principle that extends to all pharmaceutical analysis.[12]
The Analytical Method Validation Workflow
Method validation is a systematic process. It begins with a clear definition of the method's intended use—its Analytical Target Profile (ATP)—and proceeds through a series of experiments designed to challenge the method's performance. The relationship between these steps is crucial for building a complete picture of the method's capabilities.
Caption: Conceptual diagram showing specificity by comparing chromatograms. (Note: Images are placeholders for actual chromatogram representations).
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response (peak area). This is fundamental for calculating concentrations in unknown samples. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated. [13]For a drug substance assay, the typical range is 80% to 120% of the test concentration.
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh the HMFONE reference standard and dissolve it to create a concentrated stock solution (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels spanning the desired range (e.g., for a 50 µg/mL nominal concentration, prepare standards at 40, 45, 50, 55, and 60 µg/mL, which corresponds to 80-120%).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).
-
Acceptance Criteria:
-
Coefficient of determination (R²) ≥ 0.999.
-
The y-intercept should be minimal relative to the response at 100% concentration.
-
A visual inspection of the plot should show a linear relationship.
Table 1: Illustrative Linearity Data for HMFONE
| Concentration (µg/mL) | Injection 1 Peak Area | Injection 2 Peak Area | Injection 3 Peak Area | Mean Peak Area |
|---|---|---|---|---|
| 40.0 | 478950 | 480100 | 479550 | 479533 |
| 45.0 | 539800 | 540500 | 541200 | 540500 |
| 50.0 | 599500 | 601000 | 600250 | 600250 |
| 55.0 | 660100 | 659800 | 661100 | 660333 |
| 60.0 | 719500 | 721000 | 720250 | 720250 |
| Regression Results | y = 11995x + 580 | R² = 0.9998 | | |
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically assessed by a recovery study, where a known amount of analyte is added to a sample matrix (spiked placebo) and the method is used to determine how much is recovered. [6]This directly tests for biases in the method.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo solution with the HMFONE reference standard at a minimum of three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine prepared samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level. [14] Table 2: Illustrative Accuracy (Recovery) Data
Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) 80% 40.0 39.8 99.5 80% 40.0 40.1 100.3 80% 40.0 39.6 99.0 Mean (80%) 99.6 100% 50.0 50.2 100.4 100% 50.0 49.7 99.4 100% 50.0 50.4 100.8 Mean (100%) 100.2 120% 60.0 59.5 99.2 120% 60.0 60.6 101.0 120% 60.0 59.9 99.8 | Mean (120%) | | | 100.0 |
Precision
Expertise & Experience: Precision expresses the random error of a method—the closeness of agreement among a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions.
-
Intermediate Precision: Assesses the influence of within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent test samples of HMFONE at 100% of the nominal concentration.
-
Analyze all six samples on the same day with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day, using a different HPLC system if available.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements and for all measurements combined.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Table 3: Illustrative Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
|---|---|---|
| n | 6 | 6 |
| Mean Conc. (µg/mL) | 50.1 | 49.8 |
| SD | 0.35 | 0.41 |
| %RSD (Repeatability) | 0.70% | 0.82% |
| Overall (n=12) | Mean: 49.95, SD: 0.40, %RSD: 0.80% | |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [13]These are not always required for a drug substance assay but are critical for impurity or degradation product quantification. They are often estimated based on the signal-to-noise ratio (S/N) of the response.
Experimental Protocol (based on S/N):
-
Prepare Dilute Solutions: Prepare progressively more dilute solutions of HMFONE.
-
Analysis: Inject these solutions and determine the concentration that yields a specific S/N ratio.
-
Evaluation:
-
LOD: The concentration that results in an S/N ratio of approximately 3:1.
-
LOQ: The concentration that results in an S/N ratio of approximately 10:1. The precision and accuracy should also be confirmed at the LOQ level.
-
Table 4: Illustrative LOD and LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise (S/N) |
|---|---|---|
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Robustness
Expertise & Experience: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters. [6]This provides confidence that the method will perform consistently during routine use where minor fluctuations are inevitable.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary (e.g., column temperature ±2°C, mobile phase pH ±0.2 units, flow rate ±10%).
-
Analysis: Analyze a system suitability solution or a standard solution while making these small, deliberate changes to the method parameters.
-
Evaluation: Assess the impact of these changes on key analytical results, such as peak retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability criteria (e.g., tailing factor, resolution) should still be met under all varied conditions.
-
The change in peak area should be minimal (e.g., %RSD < 2.0%).
Comparison with Alternative Methods
While the validated HPLC-UV method is robust and widely applicable, it is important to understand its position relative to other techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile furan derivatives, GC-MS is a powerful alternative, often coupled with headspace or solid-phase microextraction (SPME) for sample introduction. [15][16]GC-MS offers exceptional specificity due to mass fragmentation patterns and can achieve very low detection limits. [17][18][19]However, it may require derivatization for less volatile compounds and the instrumentation can be more complex to operate and maintain than HPLC-UV.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection specificity of mass spectrometry. It would be the method of choice if ultimate sensitivity is required or if HMFONE needs to be quantified in a highly complex matrix (e.g., biological fluids) where UV detection would lack specificity.
The choice between these methods depends on the specific requirements of the analysis—the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of a drug product, the validated HPLC-UV method often provides the optimal balance of performance, cost, and ease of use.
Conclusion
This guide has detailed the systematic validation of an HPLC-UV method for the quantification of this compound using a reference standard. By following the principles laid out in international guidelines and applying sound scientific rationale to each experimental step, we have demonstrated how to build a comprehensive data package that proves the method is specific, linear, accurate, precise, and robust. [4][5][20]This validated method is now fit for its intended purpose and can be confidently deployed for routine analysis, ensuring the generation of reliable and trustworthy data for critical decision-making in research and drug development.
References
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. Available from: [Link]
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A Comparative Spectroscopic and Structural Elucidation Guide to Synthesized 5-hydroxy-4-methylfuran-2(5H)-one
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of 5-hydroxy-4-methylfuran-2(5H)-one, a valuable furanone derivative.[1][2] We will explore the spectroscopic data that validates its structure and compare it with potential isomeric alternatives, offering a robust framework for researchers in the field.
The furanone motif, a five-membered heterocyclic ring containing an oxygen atom and a ketone group, is a core component of many natural products and pharmaceuticals.[3][4] Specifically, this compound serves as a key intermediate in various synthetic pathways.[5] Its precise characterization is therefore of paramount importance to ensure the integrity of subsequent research and development efforts.
I. Synthesis and Structural Confirmation Workflow
The synthesis of this compound can be achieved through various methods, one of which involves the reaction of glyoxylic acid hydrate with propionaldehyde in the presence of morpholine.[6] Another approach involves the cyclization of alkyl β-formylcrotonates.[7] Following synthesis and purification, a multi-technique spectroscopic approach is essential for unequivocal structural elucidation. The logical workflow for this process is outlined below.
Caption: Workflow for the synthesis and structural confirmation of this compound.
II. Spectroscopic Data of Synthesized this compound
The following tables summarize the key spectroscopic data obtained for the synthesized and purified this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.25 | s | 1H | H5 |
| 6.03 | s | 1H | OH |
| 5.87 | m | 1H | H3 |
| 2.11 | d | 3H | CH₃ |
Causality: The choice of a high-field NMR (500 MHz) provides better signal dispersion, which is crucial for resolving the multiplets and obtaining accurate coupling constants. CDCl₃ is a standard solvent for many organic molecules, and its residual peak can be used for calibration.[3] The assignments are based on established chemical shift ranges and multiplicity patterns for similar furanone structures.[6]
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 171.30 | C2 (C=O) |
| 166.65 | C4 |
| 118.68 | C3 |
| 100.25 | C5 |
| 13.15 | CH₃ |
Causality: ¹³C NMR provides direct information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The downfield shift of C2 is characteristic of a carbonyl carbon in a lactone.[8] The assignments are further confirmed by 2D NMR experiments like HSQC, which correlates proton and carbon signals.
Table 3: IR and Mass Spectrometry Data
| Technique | Key Observations | Interpretation |
| IR (Infrared) | ~3400 cm⁻¹ (broad), ~1740 cm⁻¹ (strong), ~1650 cm⁻¹ (medium) | O-H stretch (hydroxyl), C=O stretch (lactone), C=C stretch (alkene) |
| MS (Mass Spec) | m/z 114 [M]⁺, 86, 69, 41 | Molecular ion peak confirms the molecular weight (114.10 g/mol ).[9] Fragmentation pattern is consistent with the proposed structure.[1] |
Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups.[10] The presence of the hydroxyl, lactone carbonyl, and alkene stretches provides strong evidence for the gross structure. Mass spectrometry confirms the molecular weight and provides fragmentation data that can be used to piece together the molecular structure.[11]
III. Comparative Analysis with an Isomeric Alternative: 5-hydroxy-3-methylfuran-2(5H)-one
To ensure the regiochemistry of the methyl group is correctly assigned, a comparison with a potential isomer, 5-hydroxy-3-methylfuran-2(5H)-one, is crucial.
Table 4: Comparative ¹H NMR Data
| Feature | Synthesized Compound (4-methyl) | Isomeric Alternative (3-methyl) | Rationale for Differentiation |
| Olefinic Proton | Multiplet (m) at ~5.87 ppm | Singlet (s) | In the 4-methyl isomer, the olefinic proton (H3) is coupled to the methyl group protons, resulting in a multiplet. In the 3-methyl isomer, the olefinic proton (H4) would not have adjacent protons to couple with, appearing as a singlet. |
| Methyl Group | Doublet (d) at ~2.11 ppm | Singlet (s) or doublet with small coupling | The methyl group in the 4-methyl isomer is coupled to the olefinic proton (H3), resulting in a doublet. In the 3-methyl isomer, the methyl group would be attached to a quaternary carbon and would likely appear as a singlet or a doublet with a very small long-range coupling constant. |
This comparative analysis of the ¹H NMR data provides a clear distinction between the two isomers, confirming the position of the methyl group at C4 in the synthesized compound.
IV. Experimental Protocols
A. Synthesis of this compound [6]
-
Dissolve glyoxylic acid hydrate (0.5 mol) in ethanol (200 ml) and cool the solution to 0 °C in an ice bath.
-
Under constant stirring, slowly add morpholine (1.0 mol), ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Add propionaldehyde (0.6 mol) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Add a hydrochloric acid solution and stir for 1 hour.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Causality: The use of morpholine acts as a catalyst for the initial condensation reaction. The subsequent acidification facilitates the cyclization and lactonization to form the furanone ring. Each step is designed to control the reaction conditions and maximize the yield and purity of the final product.
B. Spectroscopic Analysis [3]
-
NMR Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H and ¹³C NMR Acquisition : Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. Use the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) for chemical shift calibration.
-
IR Spectroscopy : Obtain the IR spectrum using an ATR-FTIR spectrometer by placing a small amount of the sample directly on the ATR crystal.
-
Mass Spectrometry : Analyze the sample using an electron ionization (EI) mass spectrometer to obtain the mass spectrum.
V. Logical Relationships in Structural Elucidation
The following diagram illustrates the logical connections between the different spectroscopic data points that lead to the final structural confirmation.
Caption: Logical flow from raw spectroscopic data to the confirmed chemical structure.
VI. Conclusion
The comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides self-validating and consistent evidence for the successful synthesis of this compound. The comparative analysis with a potential isomer further solidifies the structural assignment. This guide provides researchers with a robust framework and the necessary experimental details to confidently synthesize and characterize this important chemical intermediate.
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A Comparative Guide to the Antioxidant Potential of Furanone Derivatives for Researchers and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry and drug discovery, the quest for novel antioxidant compounds remains a critical endeavor. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Furanone derivatives, a class of heterocyclic organic compounds, have emerged as a promising scaffold for the development of potent antioxidant agents due to their diverse pharmacological activities.[1] This guide provides a comprehensive comparative analysis of the antioxidant potential of various furanone derivatives, supported by experimental data, detailed methodologies, and an exploration of their structure-activity relationships. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance their research in this field.
The Chemical Rationale: Why Furanones Show Antioxidant Promise
The antioxidant activity of furanone derivatives is intrinsically linked to their chemical structure. The presence of a furanone ring, often substituted with hydroxyl groups, allows these compounds to effectively scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3][4][5] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. The SET mechanism involves the transfer of an electron to the free radical, forming a more stable species. The ionization potential of the antioxidant is a key determinant in this process.
Comparative Antioxidant Activity: A Quantitative Overview
To provide a clear and objective comparison, the following table summarizes the antioxidant activity of a selection of furanone derivatives from various studies, primarily expressed as IC50 values obtained from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency.
| Furanone Derivative | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source(s) |
| 2-(p-hydroxyphenyl styryl)-furan | DPPH | ~40 | - | - | [2] |
| 2-(p-aminophenyl styryl)-furan | DPPH | >150 | - | - | [2] |
| 2-(p-nitrophenyl styryl)-furan | DPPH | >150 | - | - | [2] |
| Edaravone Derivative (L4) | DPPH | 2.94 µg/mL | Ascorbic Acid | - | [6] |
| Edaravone Derivative (L6) | DPPH | 5.84 µg/mL | Ascorbic Acid | - | [6] |
| Edaravone Derivative (L7) | DPPH | 4.38 µg/mL | Ascorbic Acid | - | [6] |
| 3,3-disubstituted-3H-benzofuran-2-one (9) | DPPH | rIC50: 0.31 | Trolox | rIC50: 0.23 | [7] |
| 3,3-disubstituted-3H-benzofuran-2-one (15) | DPPH | rIC50: 0.27 | Trolox | rIC50: 0.23 | [7] |
| 3,3-disubstituted-3H-benzofuran-2-one (18) | DPPH | rIC50: 0.18 | Trolox | rIC50: 0.23 | [7] |
| 3,3-disubstituted-3H-benzofuran-2-one (20) | DPPH | rIC50: 0.24 | Trolox | rIC50: 0.23 | [7] |
Note: The direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. "rIC50" refers to the relative IC50 value.
Structure-Activity Relationship: Decoding Antioxidant Efficacy
The antioxidant potential of furanone derivatives is not uniform and is significantly influenced by the nature and position of substituents on the furanone ring. Key structural features that govern antioxidant activity include:
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups is paramount for antioxidant activity. They act as hydrogen donors, and their number and position are critical. For instance, 2-(p-hydroxyphenyl styryl)-furan shows significantly higher antioxidant activity than its counterparts with amino or nitro groups at the same position.[2]
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as hydroxyl and methoxy groups, can enhance antioxidant activity by stabilizing the resulting radical after hydrogen or electron donation.[8]
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, like nitro groups, tend to decrease antioxidant activity by destabilizing the radical cation formed during the SET mechanism.[2]
-
Steric Hindrance: The position of bulky substituents can influence the accessibility of the radical center, thereby affecting the rate of reaction with free radicals.
Visualizing the Antioxidant Mechanism
The primary mechanisms by which furanone derivatives exert their antioxidant effects can be visualized as follows:
Caption: Primary antioxidant mechanisms of furanone derivatives.
Experimental Protocols for Assessing Antioxidant Potential
To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is pale yellow.
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.[9]
-
Preparation of Test Samples: Dissolve the furanone derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.[9]
-
Reaction Setup: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well. Include a control well containing only the solvent and DPPH solution.[10]
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12]
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Preparation of Test Samples: Prepare serial dilutions of the furanone derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent.[12]
-
Reaction Setup: In a 96-well microplate, add a small volume of each sample dilution to the wells. Then, add a larger volume of the diluted ABTS•+ working solution to each well.[12]
-
Incubation: Incubate the microplate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[12]
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.[12]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
Step-by-Step Protocol:
-
Cell Culture: Culture human hepatocarcinoma (HepG2) cells in an appropriate medium and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the HepG2 cells in a 96-well microplate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and wash the cells with PBS. Treat the cells with various concentrations of the furanone derivatives and a standard (e.g., quercetin) for 1 hour.
-
Probe Loading: Wash the cells with PBS and then add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well. Incubate for a specific period to allow for cellular uptake and deacetylation of the probe.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at specified intervals over a period of time.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
Conclusion and Future Directions
Furanone derivatives represent a versatile and promising class of compounds with significant antioxidant potential. This guide has provided a comparative overview of their activity, elucidated the key structure-activity relationships, and detailed robust experimental protocols for their evaluation. The presented data underscores the importance of the substitution pattern on the furanone scaffold in dictating antioxidant efficacy.
Future research in this area should focus on the synthesis of novel furanone derivatives with optimized substituent patterns to enhance their antioxidant activity and bioavailability. Furthermore, while in vitro assays provide valuable initial screening data, it is crucial to progress promising candidates to more complex biological systems, including cell-based assays and in vivo models, to validate their therapeutic potential. The continued exploration of furanone chemistry will undoubtedly contribute to the development of new and effective antioxidant-based therapies for a range of human diseases.
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In vivo efficacy of 5-hydroxy-4-methylfuran-2(5H)-one versus established anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive in vivo comparison of the therapeutic potential of the furanone class of compounds, represented by the mycotoxin Patulin, against the established alkylating agent Dacarbazine in a preclinical melanoma model. The objective is to furnish researchers and drug development professionals with a detailed, data-driven analysis to inform future research and development of novel anticancer agents.
Introduction: The Therapeutic Potential of the Furanone Scaffold
The furanone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with diverse biological activities. The inherent reactivity and structural features of furanones make them intriguing candidates for anticancer drug development. This guide focuses on the in vivo efficacy of this class, using Patulin as a case study, to understand its potential relative to a standard-of-care chemotherapeutic agent.
Comparative In Vivo Efficacy: Patulin vs. Dacarbazine in a Murine Melanoma Model
To provide a direct comparison of in vivo antitumor activity, we will analyze data from studies utilizing the syngeneic B16F10 melanoma mouse model. This model is a well-established and widely used platform for preclinical melanoma research.
Data Summary
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Reference |
| Patulin | Balb/c Mice | B16F10 Melanoma | Intraperitoneal injection for 20 days | Statistically significant tumor regression | Induces apoptosis via p53 and Bax upregulation, and Bcl2 downregulation.[1] |
| Dacarbazine | C57BL/6 Mice | B16F10 Melanoma | Intraperitoneal injection | Significant tumor growth inhibition | Demonstrates efficacy in reducing tumor volume, often used as a benchmark in preclinical melanoma studies.[2][3][4][5][6][7][8][9] |
Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of Patulin and Dacarbazine are mediated through distinct molecular mechanisms. Understanding these differences is crucial for identifying potential combination therapies and overcoming resistance.
Patulin: A Multi-pronged Attack on Cancer Cells
Patulin, a mycotoxin produced by several species of fungi, exhibits anticancer activity through the induction of apoptosis and inhibition of key signaling pathways.[10][11][12][13] Its proposed mechanisms include:
-
Induction of Oxidative Stress: Patulin can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.[11][14]
-
Modulation of Apoptotic Pathways: It upregulates the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl2.[1] This shifts the cellular balance towards programmed cell death.
-
Inhibition of NF-κB and Wnt Pathways: Patulin has been shown to inhibit the nuclear translocation of p65, a key component of the NF-κB pathway, and to modulate the Wnt signaling pathway, both of which are crucial for cancer cell proliferation and survival.[10]
Diagram of Patulin's Proposed Mechanism of Action
Caption: Proposed mechanisms of Patulin-induced apoptosis.
Dacarbazine: An Alkylating Agent Disrupting DNA Replication
Dacarbazine (DTIC) is a classic alkylating agent that has been a mainstay in melanoma treatment for decades.[1][15][16] Its mechanism of action is well-characterized and involves:
-
Prodrug Activation: Dacarbazine is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes.[17][18]
-
DNA Alkylation: The active metabolite, a methyl diazonium ion, is a potent alkylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[17]
-
Inhibition of DNA Replication: The resulting DNA adducts disrupt the normal DNA structure, leading to errors in DNA replication and transcription. This triggers cell cycle arrest and, ultimately, apoptosis.[17]
Diagram of Dacarbazine's Mechanism of Action
Caption: Mechanism of action of the alkylating agent Dacarbazine.
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The following protocols provide a standardized framework for conducting in vivo efficacy studies of novel anticancer compounds. These methodologies are designed to ensure reproducibility and generate robust, comparable data.
B16F10 Murine Melanoma Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing a B16F10 xenograft model to evaluate the in vivo efficacy of a test compound.
Workflow Diagram
Caption: Workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Cell Culture: B16F10 murine melanoma cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Viability: Cells are harvested at 80-90% confluency using trypsin-EDTA. Cell viability is assessed using a trypan blue exclusion assay and should be >95%.
-
Animal Preparation: Immunocompetent Balb/c or C57BL/6 mice (6-8 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A suspension of 1 x 10^6 B16F10 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Test Compound Group: Administer the furanone derivative (e.g., Patulin) at a predetermined dose and schedule via an appropriate route (e.g., intraperitoneal injection).
-
Positive Control Group: Administer the established anticancer drug (e.g., Dacarbazine) at a clinically relevant dose and schedule.
-
Vehicle Control Group: Administer the vehicle used to dissolve the test compounds.
-
-
Data Collection:
-
Tumor volume and body weight are measured 2-3 times per week.
-
Animal health and behavior are monitored daily.
-
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and photographed.
-
A portion of the tumor tissue is fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Another portion can be snap-frozen for molecular analysis (e.g., Western blotting, qPCR).
-
Conclusion and Future Directions
This guide demonstrates that furanone-based compounds, exemplified by Patulin, exhibit significant in vivo anticancer activity, warranting further investigation. While Dacarbazine remains a clinical benchmark, the distinct mechanism of action of furanones presents an opportunity for developing novel therapeutic strategies, potentially in combination with existing drugs to enhance efficacy and overcome resistance. Future research should focus on synthesizing and screening novel furanone derivatives with improved efficacy and reduced toxicity profiles. In vivo studies in patient-derived xenograft (PDX) models would provide a more clinically relevant assessment of their therapeutic potential.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Dacarbazine? Retrieved from [Link]
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PubMed. (2011, November 23). [Dacarbazine, a chemotherapeutic against metastatic melanoma and a reference drug for new treatment modalities]. Retrieved from [Link]
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YouTube. (2025, February 5). Pharmacology of Dacarbazine (Methyl triazeno imidazole carboxamide, MTIC) ; Mechanism of action. Retrieved from [Link]
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PubMed. (n.d.). The potential effect of patulin on mice bearing melanoma cells: an anti-tumour or carcinogenic effect?. Retrieved from [Link]
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MDPI. (n.d.). Lung Cancer Chemopreventive Activity of Patulin Isolated from Penicillium vulpinum. Retrieved from [Link]
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PubMed. (n.d.). Patulin induces colorectal cancer cells apoptosis through EGR-1 dependent ATF3 up-regulation. Retrieved from [Link]
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Medscape. (n.d.). Dacarbazine dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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NIH. (n.d.). Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model. Retrieved from [Link]
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NIH. (n.d.). In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). In allografts with B16F10 cells, combination treatment with Dacarbazine.... Retrieved from [Link]
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Ovid. (n.d.). Effect of dacarbazine (DTIC) against intravenously injected B16F10 melanoma cells. Retrieved from [Link]
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MDPI. (n.d.). Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model. Retrieved from [Link]
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Altogen Labs. (n.d.). B16 Allograft Syngeneic Model: Subcutaneous and Metastatic. Retrieved from [Link]
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NIH. (n.d.). Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model. Retrieved from [Link]
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PubMed. (n.d.). In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine. Retrieved from [Link]
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PubMed. (2025, December 24). Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model. Retrieved from [Link]
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Anticancer Research. (n.d.). A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma. Retrieved from [Link]
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ASH Publications. (2007, November 16). Patulin, a Mycotoxin, Has Potent Cytotoxic Activity on Actue Lymphoblastic Leukemia and Induce Apoptosis through Intrinsic and Extrinsic Pathways. Retrieved from [Link]
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Reaction Biology. (n.d.). Melanoma model: B16-F10 - syngeneic – orthotopic. Retrieved from [Link]
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Melior Discovery. (n.d.). The B16F10 Tumor Model for Melanoma. Retrieved from [Link]
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NIH. (2025, December 24). Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model. Retrieved from [Link]
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PubMed. (2019, March 4). Combination therapy with dacarbazine and statins improved the survival rate in mice with metastatic melanoma. Retrieved from [Link]
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CORE. (2010, December 22). PTD4-apoptin protein and dacarbazine show a synergistic antitumor effect on B16-F1 melanoma in vitro and. Retrieved from [Link]
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International Journal of Chemical Studies. (2022, April 7). Patulin: A potentially harmful food contaminant. Retrieved from [Link]
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ResearchGate. (n.d.). Whole Body Microwave Irradiation for Improved Dacarbazine Therapeutical Action in Cutaneous Melanoma Mouse Model. Retrieved from [Link]
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University Hospital Southampton. (2015, February 1). Chemotherapy Protocol - SKIN CANCER - DACARBAZINE. Retrieved from [Link]
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A Researcher's Guide to the Cross-Reactivity and Specificity of 5-hydroxy-4-methylfuran-2(5H)-one in Biological Assays
In the dynamic landscape of drug discovery and chemical biology, the precise characterization of small molecules is paramount. This guide provides an in-depth technical comparison of 5-hydroxy-4-methylfuran-2(5H)-one (HMFONE), a non-halogenated furanone, with other relevant compounds. We will delve into its specificity and potential for cross-reactivity in various biological assays, offering a critical perspective for researchers in pharmacology, microbiology, and drug development.
Introduction to this compound (HMFONE) and the Furanone Family
Furanones are a class of lactones that have garnered significant attention for their diverse biological activities. While halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-documented for their potent inhibition of bacterial quorum sensing (QS), the biological profile of their non-halogenated counterparts, such as HMFONE, is less extensively characterized. HMFONE is a small molecule with potential applications in studying a range of biological processes, including neurological ailments and malignant tumors, and has been noted for its antioxidant, anti-inflammatory, and anticancer activities[1].
The core of this guide will be a critical examination of HMFONE's performance in key biological assays, with a focus on distinguishing its specific, intended effects from potential off-target activities and assay interference. Understanding this distinction is crucial for the accurate interpretation of experimental data and the successful development of furanone-based therapeutics.
The Primary Target: Quorum Sensing Inhibition
The most well-established biological activity of the furanone class is the disruption of quorum sensing, the cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.
Mechanism of Quorum Sensing Inhibition
Furanones are structural mimics of N-acylhomoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. They are thought to act as competitive inhibitors, binding to LuxR-type transcriptional regulators and preventing the binding of native AHLs. This disrupts the signaling cascade that leads to the expression of virulence factors and biofilm-associated genes.
Caption: Competitive inhibition of quorum sensing by HMFONE.
Comparative Efficacy of Quorum Sensing Inhibitors
While specific IC50 values for HMFONE in quorum sensing inhibition assays are not widely reported in the literature, we can draw comparisons with other well-characterized furanones and QS inhibitors.
| Compound | Target Organism | Assay Type | IC50/Effective Concentration | Reference |
| Halogenated Furanone (C-30) | Pseudomonas aeruginosa | Pyocyanin Production | 5 µM | |
| Halogenated Furanone (C-56) | Pseudomonas aeruginosa | Biofilm Formation | 10 µM | |
| Patulin | Chromobacterium violaceum | Violacein Inhibition | ~10 µM | |
| 5-Hydroxymethylfurfural (HMF) | Pseudomonas aeruginosa | Biofilm Formation | Sub-MIC concentrations | |
| HMFONE (Predicted) | Various | QS Inhibition | Data not available | - |
Note: The efficacy of HMFONE as a QS inhibitor requires direct experimental validation. The data for HMF is included due to its structural similarity.
Assessing Specificity and Cross-Reactivity: A Multi-Assay Approach
A key challenge in drug development is ensuring that a compound's biological activity is specific to its intended target. Cross-reactivity with other cellular components can lead to off-target effects and toxicity. This section outlines a suite of assays to probe the specificity of HMFONE.
Cytotoxicity Profiling in Mammalian Cells
A primary indicator of a compound's specificity is its differential effect on prokaryotic versus eukaryotic cells. An ideal QS inhibitor should exhibit minimal toxicity to mammalian cells at concentrations where it effectively inhibits bacterial communication.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HMFONE and control compounds in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
Interpretation: A high IC50 value for HMFONE in mammalian cells, significantly greater than its effective concentration for QS inhibition, would indicate favorable specificity. Halogenated furanones have been reported to exhibit toxicity towards eukaryotic cells, a crucial point of comparison for the non-halogenated HMFONE.
Probing Off-Target Effects: Kinase and Receptor Binding Assays
To further investigate specificity, it is essential to screen HMFONE against common off-target classes, such as protein kinases and G-protein coupled receptors (GPCRs).
Caption: Workflow for an in vitro kinase inhibition assay.
A lack of significant inhibition across a panel of diverse kinases would suggest a favorable specificity profile for HMFONE.
Caption: Workflow for a radioligand receptor binding assay.
Screening HMFONE against a panel of common GPCRs and other receptors will provide valuable data on its potential for off-target binding.
Exploring Secondary Biological Activities: Potential for Cross-Reactivity
Beyond quorum sensing, furanones have been reported to possess other biological activities. While these may represent therapeutic opportunities, they also highlight the potential for cross-reactivity in different biological contexts.
Anti-inflammatory Properties
Some furanone derivatives have demonstrated anti-inflammatory effects. This activity can be assessed by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of HMFONE for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite, a stable product of NO, using a sodium nitrite standard curve. Calculate the percentage of NO inhibition.
Antioxidant Capacity
The antioxidant potential of HMFONE can be a contributing factor to its other biological activities. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify this property.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare solutions of fluorescein, AAPH, Trolox standards, and HMFONE in phosphate buffer.
-
Assay Setup: In a 96-well plate, add fluorescein and either Trolox standard, HMFONE, or buffer (blank).
-
Initiation of Reaction: Add AAPH to all wells to initiate the radical-generating reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence decay every minute for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample. Determine the ORAC value of HMFONE relative to the Trolox standard.
Conclusion and Future Directions
This compound represents an intriguing, yet under-characterized, member of the furanone family. While its primary anticipated activity is the inhibition of bacterial quorum sensing, this guide highlights the critical need for a comprehensive assessment of its specificity and potential for cross-reactivity.
Key Takeaways for Researchers:
-
Specificity is Not Assumed: The biological activity of HMFONE should not be presumed to be solely limited to quorum sensing inhibition.
-
A Multi-Assay Approach is Essential: A combination of cytotoxicity, off-target screening (e.g., kinase and receptor panels), and functional assays for other potential activities (e.g., anti-inflammatory, antioxidant) is necessary for a thorough characterization.
-
Context is Crucial: The interpretation of data must consider the concentrations at which different effects are observed. A significant therapeutic window between the desired activity and off-target effects is a key indicator of a promising lead compound.
Future research should focus on generating robust, quantitative data for HMFONE in a wide range of biological assays. Direct comparative studies with both halogenated and other non-halogenated furanones will be invaluable in elucidating the structure-activity relationships that govern both efficacy and specificity. Such a rigorous approach will be instrumental in determining the true therapeutic potential of HMFONE and guiding the development of the next generation of furanone-based drugs.
References
-
Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 54(1), 1-7. [Link]
-
Rasmussen, T. B., et al. (2004). Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum. BMC Microbiology, 4, 25. [Link]
-
Busi, S., et al. (2019). Anti-quorum sensing and anti-biofilm activity of 5-hydroxymethylfurfural against Pseudomonas aeruginosa PAO1: Insights from in vitro, in vivo and in silico studies. Microbiological Research, 227, 126291. [Link]
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Benchmarking the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one against alternative routes
An In-Depth Comparative Guide to the Synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one
Authored by: A Senior Application Scientist
Introduction: The Significance of a Versatile Furanone
This compound is a fascinating and synthetically valuable molecule. Belonging to the butenolide family, this compound serves as a crucial building block in organic synthesis and has garnered interest for its relationship to karrikinolides. Karrikinolides are a class of compounds found in plant-derived smoke that are potent stimulants for seed germination and seedling growth.[1][2][3] The structural motif of this compound is a key feature that imparts biological activity, making its efficient synthesis a topic of considerable importance for researchers in agrochemicals, natural product synthesis, and drug development.
This guide provides a comprehensive benchmark of prominent synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic of each pathway, offering field-proven insights into the advantages and limitations of each method. The objective is to equip researchers with the critical information needed to select the most appropriate synthetic strategy based on their specific goals, whether they be maximizing yield, utilizing readily available starting materials, or exploring novel bio-based pathways.
Benchmark Synthesis: Morpholine-Mediated Condensation of Glyoxylic Acid
One of the most efficient and high-yielding methods reported for the synthesis of this compound involves the condensation of glyoxylic acid hydrate and propionaldehyde, facilitated by morpholine.[4] This approach stands as a strong benchmark due to its impressive reported yields of over 90% and its reliance on simple, commercially available precursors.
Mechanistic Rationale
This reaction proceeds through a cascade of well-understood organic transformations. Morpholine, a secondary amine, acts as an organocatalyst. It first reacts with propionaldehyde to form an enamine intermediate. This enamine is a potent nucleophile that then attacks the carbonyl group of glyoxylic acid in an aldol-type addition. The subsequent steps involve intramolecular cyclization (lactonization) and dehydration to form the butenolide ring. The use of excess morpholine, as described in the patent, suggests it may also act as a substrate or a sequestering agent to drive the reaction to completion.[4]
Experimental Protocol
-
Step 1: Reagent Preparation: Glyoxylic acid hydrate (0.5 mol) is dissolved in ethanol (200 ml) and the solution is cooled to 0°C in an ice bath.
-
Step 2: Amine Addition: Under vigorous stirring, morpholine (1.0 mol) is added dropwise, ensuring the temperature is maintained below 5°C. The mixture is stirred for an additional 30 minutes post-addition.
-
Step 3: Aldehyde Addition: Propionaldehyde (0.6 mol) is then added to the reaction mixture.
-
Step 4: Reaction: The mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Step 5: Acidification & Workup: The reaction solution is concentrated under reduced pressure. A solution of hydrochloric acid is then added to facilitate the final cyclization and hydrolysis steps.
-
Step 6: Purification: The residue is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by vacuum distillation (120-150°C at 1-2 mmHg) to yield 5-hydroxy-4-methyl-2(5H)-furanone as a solid (m.p. 50-51°C).[4]
Workflow Diagram
Caption: Workflow for the Morpholine-Mediated Synthesis.
Alternative Route 1: Acid-Catalyzed Cyclization of Alkyl β-Formylcrotonate
An alternative and equally potent strategy involves the acid-catalyzed cyclization of an alkyl β-formylcrotonate precursor. This method is particularly attractive as it can achieve near-quantitative conversion and can be performed as a one-pot reaction.[5]
Mechanistic Rationale
The core of this synthesis is an intramolecular acetal formation followed by hydrolysis and lactonization. The starting material, an alkyl β-formylcrotonate, possesses both an aldehyde and an ester functionality. In the presence of aqueous acid (e.g., HCl), the aldehyde is protonated, activating it for nucleophilic attack by the oxygen of the ester group. This cyclization forms a 5-alkoxy intermediate. This intermediate can then be hydrolyzed under the acidic conditions to the desired 5-hydroxy-4-methyl-2(5H)-furanone. A key innovation in the cited patent is the discovery that adding a catalytic amount of alcohol (methanol or ethanol) can significantly increase the yield, likely by improving solubility and facilitating the reaction.[5]
Experimental Protocol
-
Step 1: Reaction Setup: Ethyl β-formylcrotonate (3.91 mol) is mixed with ethanol (0.39 mol) and 10% aqueous hydrochloric acid (1.4 kg).
-
Step 2: Cyclization: The mixture is heated to reflux for 2 hours.
-
Step 3: Workup: The reaction mixture is cooled to room temperature. Volatiles are removed by distillation.
-
Step 4: Final Conversion: The reaction mixture is heated at 90°C under reduced pressure for 2 hours to ensure complete conversion of any remaining intermediates to the final product.
-
Step 5: Isolation: The final product is isolated, with reported yields as high as 96% and purity of 96-98% by GC analysis.[5]
Workflow Diagram
Caption: Workflow for the Acid-Catalyzed Cyclization Route.
Alternative Route 2: Reductive Approach from Citraconic Anhydride
A mechanistically distinct route begins with citraconic anhydride, a readily available cyclic anhydride. This method employs a regioselective reduction to generate the desired furanone. However, this pathway suffers from significant drawbacks in terms of yield and selectivity.
Mechanistic Rationale
This synthesis relies on the partial reduction of one of the carbonyl groups of the anhydride to a hemiacetal. A bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3) is used to control the reduction and prevent over-reduction to the diol. The primary challenge of this route is regioselectivity. Citraconic anhydride is an unsymmetrical molecule, and the reducing agent can attack either of the two carbonyl groups. This leads to the formation of two isomeric products: the desired this compound and the undesired 5-hydroxy-3-methylfuran-2(5H)-one. Unfortunately, the major product is typically the undesired 3-methyl isomer.[6]
Experimental Protocol
-
Step 1: Reagent Preparation: A solution of citraconic anhydride (15.00 mmol) in anhydrous THF is prepared.
-
Step 2: Reduction: The solution is cooled to -30°C under a nitrogen atmosphere. A solution of LiAlH(t-BuO)3 (21.00 mmol) in anhydrous THF is added dropwise.
-
Step 3: Reaction: The reaction temperature is raised to -15°C and maintained for 3 hours before being allowed to warm to room temperature.
-
Step 4: Workup: The reaction is quenched, and the solvent is removed under reduced pressure.
-
Step 5: Purification: The crude product is purified by silica gel column chromatography. This separates the two isomers, yielding the desired 4-methyl product (7b) in a low 7% yield and the 3-methyl isomer (7a) in a 60% yield.[6]
Workflow Diagram
Caption: Workflow for the Reductive Route from Citraconic Anhydride.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.
| Parameter | Benchmark: Morpholine Route | Alternative 1: Cyclization Route | Alternative 2: Reductive Route |
| Overall Yield | >90%[4] | ~93-96%[5] | 7% (of desired isomer)[6] |
| Purity | 98-99% (after distillation)[4] | 96-98% (by GC)[5] | High (after chromatography) |
| Starting Materials | Glyoxylic acid, propionaldehyde | Alkyl β-formylcrotonate | Citraconic anhydride |
| Key Reagents | Morpholine, HCl | HCl, catalytic alcohol | LiAlH(t-BuO)3 |
| # of Steps | 1-2 (depending on definition) | 1 (from crotonate) | 1 |
| Purification | Vacuum Distillation | Distillation / Heating | Column Chromatography |
| Advantages | High yield, common starting materials | Extremely high yield, high purity | Uses a different class of starting material |
| Disadvantages | Use of morpholine, distillation | Requires synthesis of the crotonate starting material | Very low yield, poor regioselectivity, difficult purification |
Conclusion and Recommendations
This comparative analysis clearly demonstrates that for the efficient, high-yield production of this compound, the Morpholine-Mediated Condensation and the Acid-Catalyzed Cyclization routes are far superior to the reductive approach.
-
The Acid-Catalyzed Cyclization of Alkyl β-Formylcrotonate stands out as the premier choice for achieving the highest possible yield and purity, making it ideal for large-scale synthesis or when material throughput is the primary concern.[5] Its main prerequisite is the availability or synthesis of the β-formylcrotonate starting material.
-
The Morpholine-Mediated Condensation is a very strong benchmark and an excellent alternative.[4] Its use of fundamental building blocks like glyoxylic acid and propionaldehyde makes it highly accessible for most laboratories. The reported yields are outstanding and rival the cyclization method.
-
The Reductive Route from Citraconic Anhydride is not recommended for preparative synthesis due to its extremely poor yield of the desired product.[6] Its value is primarily academic, serving as an example of the challenges of regioselective reductions on unsymmetrical anhydrides.
Future research may focus on developing more efficient, catalytic, and potentially bio-based routes. For instance, leveraging platform chemicals like furfural, which can be oxidized to the parent 5-hydroxy-2(5H)-furanone, could open up sustainable pathways if an effective C4-methylation can be achieved.[7] However, based on current, validated methods, the cyclization and condensation routes provide the most reliable and efficient pathways for obtaining this valuable furanone derivative.
References
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
Synthesis, X-ray structure determination and germination studies on some smoke-derived karrikins. ResearchGate. [Link]
-
Plant-Derived Smoke and Karrikin 1 in Seed Priming and Seed Biotechnology. National Center for Biotechnology Information (PMC). [Link]
-
KARRIKINOLIDE – A PHYTOREACTIVE COMPOUND DERIVED FROM SMOKE WITH APPLICATIONS IN HORTICULTURE, ECOLOGICAL RESTORATION AND AGRICULTURE. International Society for Horticultural Science (ISHS). [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Center for Biotechnology Information (PMC). [Link]
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5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. [Link]
-
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates. ResearchGate. [Link]
-
Synthesis of 5-hydroxyfuran-2(5H)-one derivatives (microreview). ResearchGate. [Link]
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Karrikinolide. BioAustralis. [Link]
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5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
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- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different purification techniques for 5-hydroxy-4-methylfuran-2(5H)-one
An In-Depth Technical Guide
Head-to-Head Comparison of Purification Techniques for 5-hydroxy-4-methylfuran-2(5H)-one
Abstract: This guide provides a comprehensive analysis of the primary techniques for the purification of this compound, a key intermediate in chemical synthesis. We offer a head-to-head comparison of normal-phase column chromatography and vacuum distillation for the removal of synthetic impurities, and chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric resolution. The discussion is grounded in established experimental data and protocols, explaining the causality behind procedural choices to guide researchers, scientists, and drug development professionals in selecting the optimal purification strategy based on their specific objectives, including desired purity, scale, and cost-effectiveness.
Introduction to this compound
This compound, also known as γ-hydroxy-β-methylbutenolide, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[] It serves as a versatile building block, notably as an intermediate in the synthesis of retinoids like Isotretinoin.[][2] The molecule's utility stems from its reactive functional groups: a lactone ring, a hydroxyl group, and a carbon-carbon double bond.
The purity of this compound is paramount for its successful application in multi-step syntheses, where contaminants can lead to undesirable side reactions, lower yields, and complicate the purification of downstream products. Physically, it is a yellow to brown solid or semi-solid with a boiling point of 113 °C at 0.05 Torr, and it is slightly soluble in methanol and DMSO.[][2]
Crucially, the carbon at the 5-position (C5), bearing the hydroxyl group, is a chiral center. This means the molecule exists as a pair of enantiomers. In pharmaceutical applications, where enantiomers can have vastly different pharmacological and toxicological profiles, the ability to separate and quantify them is essential. This guide will therefore address both the purification of the racemic mixture from bulk impurities and the more specialized technique of chiral resolution.
Purification of Racemic this compound
Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. The two most common methods for purifying the racemic compound to a high degree of chemical purity are column chromatography and vacuum distillation.
Normal-Phase Column Chromatography
Column chromatography is a cornerstone technique for purification in a laboratory setting. It separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a moderately polar compound like this compound, normal-phase chromatography using silica gel is highly effective.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel (SiO₂) is used due to its polar nature, which allows it to interact strongly with polar functional groups like the hydroxyl group and the lactone carbonyl of the target molecule.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate) is employed. The optimal ratio is critical: too little polar solvent and the target compound will not move from the origin; too much, and it will elute too quickly with impurities. An 80:20 mixture of petroleum ether to ethyl acetate provides a suitable polarity to achieve separation, as demonstrated in the literature.[2] The compound, being more polar than many synthetic byproducts, will have a lower Retention Factor (Rf) and elute later.
-
Column Preparation: A glass column is packed with silica gel (slurry packed in the initial mobile phase, e.g., 95:5 petroleum ether:ethyl acetate) to create a uniform stationary phase bed.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, sample-impregnated silica is carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.
-
Elution: The column is eluted with the chosen mobile phase (e.g., petroleum ether/ethyl acetate = 80:20).[2] The flow rate is kept constant.
-
Fraction Collection: Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product (literature Rf values are approximately 0.15-0.16 in this system).[2]
-
Isolation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure (e.g., via a rotary evaporator) to yield the purified product.
Caption: Workflow for purification via silica gel column chromatography.
Vacuum Distillation
For thermally stable compounds, distillation is a powerful purification technique, especially on a larger scale. It separates substances based on differences in their boiling points. Given that this compound has a high atmospheric boiling point, vacuum distillation is required.
Causality of Experimental Choices:
-
Reduced Pressure (Vacuum): Applying a vacuum lowers the boiling point of the liquid. This is crucial for the target molecule to prevent thermal decomposition, which can occur at the high temperatures required for atmospheric distillation. The lactone ring and hydroxyl group can be sensitive to prolonged high heat.
-
Fractional Distillation: Using a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser enhances separation efficiency. The column provides a large surface area for repeated vaporization-condensation cycles, effectively separating compounds with close boiling points.
-
Apparatus Setup: A distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask) is assembled. All joints must be properly sealed to maintain a high vacuum. A cold trap is placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Charge the Flask: The crude product is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuation and Heating: The system is slowly evacuated to the desired pressure (e.g., 1-2 mmHg).[3] Once the vacuum is stable, the distillation flask is heated gently using an oil bath to achieve a steady distillation rate.
-
Fraction Collection: A forerun containing low-boiling impurities is collected first. The temperature at the still head is monitored closely. The main fraction is collected when the temperature stabilizes at the boiling point of the product at that pressure (e.g., 120-150 °C at 1-2 mmHg).[3]
-
Shutdown: Once the main fraction is collected, the heating is removed, and the system is allowed to cool before slowly re-introducing air.
Caption: Workflow for purification via fractional vacuum distillation.
Chiral Purification: Resolving Enantiomers
For pharmaceutical development, separating the two enantiomers of this compound is often necessary. Chiral HPLC is the gold standard for both analytical and preparative-scale enantioseparation.
Principle of Chiral HPLC: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP).[4] These diastereomeric complexes have different energies of formation and stability, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[4][5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and highly effective for a broad range of chiral compounds, including lactones.[6]
-
Column and Mobile Phase Selection: A screening process is typically performed. A good starting point would be an immobilized polysaccharide-based column (e.g., Chiralpak® series). Mobile phases are often simple mixtures of an alcohol (e.g., isopropanol or ethanol) and a non-polar modifier (e.g., hexane).
-
System Setup: An HPLC system equipped with the selected chiral column is equilibrated with the mobile phase until a stable baseline is achieved.
-
Sample Injection: A solution of the purified racemic this compound is injected onto the column.
-
Elution and Detection: The enantiomers are separated as they pass through the column and are detected by a UV detector. Two distinct peaks corresponding to the two enantiomers will be observed in the chromatogram.
-
Preparative Scale-Up: For isolation, the method can be scaled up to a preparative HPLC system with a larger column diameter. Fractions corresponding to each enantiomeric peak are collected separately. The solvent is then evaporated to yield the enantiomerically pure compounds.
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Head-to-Head Comparison Summary
The choice of purification technique is dictated by the specific goal, the required scale, and available resources.
| Parameter | Normal-Phase Chromatography | Vacuum Distillation | Chiral HPLC |
| Primary Objective | Removal of synthetic impurities (achiral) from racemic mixture. | Removal of non-volatile or very high-boiling impurities; bulk solvent removal. | Separation of enantiomers from a racemic mixture. |
| Purity Achievable | High chemical purity (>98% often achievable). | Good to high chemical purity (e.g., 98.9% reported). | High enantiomeric purity (>99% enantiomeric excess). |
| Typical Yield | Good (typically 60-80%), but losses on the column can occur. | Very high (>90% reported), especially on larger scales.[3][7] | Lower for preparative scale (often 50-70%) due to peak cutting and handling. |
| Scalability | Excellent for lab scale (mg to g); becomes cumbersome and expensive for industrial scale. | Excellent for both lab (g) and industrial scale (kg). | Lab scale (mg to g) is routine; industrial scale is possible but very expensive. |
| Cost & Complexity | Moderate cost (solvents, silica). Time-consuming and labor-intensive. | Low cost for equipment and energy. Technically straightforward once optimized. | Very high cost (specialized columns, HPLC system, large solvent volumes for prep). |
| Ideal Application | R&D labs, purification of small batches, removal of similarly polar impurities. | Post-synthesis workup, large-scale production where impurities have different boiling points. | Final purification step for pharmaceutical-grade material, analytical quality control. |
Conclusion and Recommendations
The purification of this compound requires a tailored approach based on the desired outcome.
-
For research and development purposes requiring high chemical purity of the racemic compound on a small scale, normal-phase column chromatography is the method of choice. It offers excellent resolving power for a wide range of impurities, although it is less practical for large quantities.
-
For large-scale or industrial production , vacuum distillation is superior.[3][7] It is a more economical, faster, and scalable method for achieving high chemical purity, provided the impurities have sufficiently different boiling points from the product. It is often the most practical method for bulk purification after synthesis.
-
For applications in drug development and asymmetric synthesis , where enantiomeric purity is critical, chiral HPLC is indispensable. While it is the most expensive and complex technique, it is the only method discussed that can resolve the R- and S-enantiomers to the high degree of purity required for pharmacological studies.
A logical workflow for producing an enantiomerically pure sample would involve an initial bulk purification of the crude racemic material by vacuum distillation, followed by enantiomeric resolution of the chemically pure racemate using preparative chiral HPLC.
References
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Cadart, T., et al. (2017). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules. [Link]
- Siegel, H., et al. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. U.S.
- Kim, J., et al. (2012). Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. U.S.
- Guest, D. & Kress, B. (1956). Purification of beta-lactones by aqueous alkali extraction. U.S.
- Wang, X., et al. (2014). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
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Foucault, A., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. In Chromatographic Science Series. [Link]
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Palai, Y. N., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
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Palai, Y. N., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. [Link]
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Salvador, E. (2016). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology. [Link]
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Padrón, J. M. & Padrón-Garcia, J. A. (2020). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules. [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica. [Link]
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- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
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- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 5-hydroxy-4-methylfuran-2(5H)-one (HMFONE)
Introduction: The Analytical Challenge of HMFONE
5-hydroxy-4-methylfuran-2(5H)-one (HMFONE) is a chiral furanone derivative with significance in diverse fields, from being a key flavor component in thermally processed foods to a potential impurity or metabolite in pharmaceutical formulations.[1][2] Its accurate and precise quantification is paramount for quality control, safety assessment, and pharmacokinetic studies. However, developing a robust analytical method is only the first step. To ensure that a method is truly reliable and transferable, it must undergo a rigorous inter-laboratory validation, often called a "round-robin" study.[3][4]
This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for HMFONE. We will compare two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and explain the critical validation parameters through the lens of established regulatory standards, such as the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[5][6][7][8][9]
Foundational Methodology: A Comparison of GC-MS and LC-MS/MS
The choice of analytical instrumentation is the most critical decision and is dictated by the physicochemical properties of HMFONE and the complexity of the sample matrix. HMFONE is a polar and relatively small molecule, which presents distinct challenges and advantages for both GC-MS and LC-MS/MS.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels in separating volatile and thermally stable compounds.
-
Principle: Samples are vaporized and separated based on their boiling points and interactions with a stationary phase inside a capillary column before being fragmented and detected by a mass spectrometer.
-
Causality for HMFONE: Direct injection of HMFONE is often problematic due to its polarity and potential for thermal degradation in the hot injector port. Therefore, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile silyl or acyl derivative.[12][13] This adds a step to sample preparation but can significantly improve peak shape and sensitivity.
-
Best Suited For: Cleaner matrices where the additional sample preparation step does not introduce significant variability.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse of modern bioanalysis, offering high sensitivity and specificity for a wide range of compounds in complex matrices.
-
Principle: The sample is dissolved in a liquid mobile phase and separated based on its affinity for a stationary phase (typically a C18 column for reversed-phase chromatography). The analyte is then ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides two stages of mass filtering for exceptional specificity.
-
Causality for HMFONE: LC-MS/MS can directly analyze HMFONE without derivatization, simplifying sample preparation.[14] Its high specificity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), is crucial for distinguishing HMFONE from structurally similar matrix components, a common challenge in biological fluids or complex food samples.[15]
-
Best Suited For: Complex matrices like plasma, urine, or food extracts, and when high sample throughput is required.[7][16]
-
The following diagram illustrates the chemical structure of the analyte at the core of our validation study.
Caption: Chemical structure of this compound (HMFONE).
Designing the Inter-Laboratory Validation Protocol
The primary objective of an inter-laboratory study is to establish the reproducibility of an analytical method.[3] This protocol design is grounded in the principles outlined in ICH Q2(R1).[6][9][17] The workflow involves a coordinating laboratory that prepares and distributes identical sample sets to multiple participating laboratories.
Caption: Workflow for a typical inter-laboratory analytical method validation study.
Step-by-Step Experimental Protocol
-
Preparation of Validation Samples (Coordinating Lab):
-
Procure a certified reference standard of HMFONE.
-
Prepare a bulk solution of the chosen matrix (e.g., human plasma, fruit juice, placebo formulation).
-
Spike the matrix with HMFONE to create validation standards at a minimum of five concentration levels, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Aliquot all samples into uniquely coded, sealed vials. Prepare at least three replicates of each sample for each participating lab.
-
Store all samples under specified conditions (e.g., -80°C) until shipment.
-
-
Distribution:
-
Ship sample sets on dry ice to participating laboratories along with the finalized analytical method protocol, a certified reference standard, and a reporting template.
-
-
Sample Analysis (Participating Labs):
-
Upon receipt, confirm sample integrity and store as specified.
-
Prepare a calibration curve using the provided reference standard according to the protocol.
-
Thaw and process the validation samples and QCs as per the protocol (e.g., protein precipitation for plasma, solid-phase extraction for juice).
-
Analyze the processed samples using the specified instrument (LC-MS/MS or GC-MS).
-
Quantify the blinded samples against the freshly prepared calibration curve.
-
-
Data Reporting:
-
Labs submit their raw data and calculated concentrations in the provided template to the coordinating lab.
-
Core Validation Parameters: A Comparative Assessment
The data from all labs are pooled and statistically analyzed to assess the method's performance against predefined acceptance criteria.
Specificity and Selectivity
This parameter ensures that the signal being measured is unequivocally from HMFONE.
-
Protocol: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time and mass transition of HMFONE.
-
Expert Insight: LC-MS/MS inherently offers superior selectivity due to the specificity of MRM transitions. For GC-MS, selectivity is more dependent on chromatographic separation, making it susceptible to co-eluting matrix components with similar mass fragments.
Linearity and Range
This establishes the concentration range over which the method is accurate and precise.
-
Protocol: Each lab prepares a calibration curve (minimum 5 non-zero standards) and analyzes it on three separate occasions. The coefficient of determination (r²) should be ≥ 0.99.
-
Data Summary:
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct) | Acceptance Criteria (ICH Q2 R1) |
| Typical Range | 2 - 500 ng/mL[12][13] | 0.5 - 500 ng/mL | Dependent on application |
| Correlation (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x² weighting | Appropriate for the data |
Accuracy and Precision
This is the cornerstone of inter-laboratory validation, demonstrating how close results are to the true value (accuracy) and to each other (precision). Precision is evaluated at three levels, as shown below.
Caption: Hierarchical relationship of precision measurements in method validation.
-
Protocol: Each lab analyzes QC samples (low, mid, high) in triplicate on three different days. Accuracy is expressed as percent recovery, while precision is the relative standard deviation (%RSD).
-
Data Summary (Hypothetical Inter-Lab Results):
| Parameter | Level | GC-MS | LC-MS/MS | Acceptance Criteria (FDA)[5] |
| Accuracy (% Recovery) | Low QC | 88 - 110% | 95 - 104% | 80 - 120% (LLOQ), 85 - 115% (other) |
| Mid QC | 91 - 108% | 97 - 103% | 85 - 115% | |
| High QC | 93 - 106% | 96 - 102% | 85 - 115% | |
| Precision (%RSD) | Repeatability | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Intermediate | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) | |
| Reproducibility | < 18% | < 10% | ≤ 15% (Guideline Goal) |
-
Expert Insight: The multi-step sample preparation for GC-MS (including derivatization) often leads to higher inter-laboratory variability (%RSD) compared to the more direct "dilute-and-shoot" or simple extraction methods used for LC-MS/MS.
Limit of Detection (LOD) and Quantification (LOQ)
LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Protocol: Determined based on the signal-to-noise ratio (S/N) of low-concentration standards (typically 3:1 for LOD and 10:1 for LOQ).
-
Data Summary:
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria |
| LOD | ~0.5 ng/mL[12] | ~0.1 ng/mL | S/N ≥ 3 |
| LOQ | ~2.0 ng/mL[12] | ~0.5 ng/mL | S/N ≥ 10; Accuracy/Precision criteria met |
Robustness
This is an indicator of the method's reliability during normal use.
-
Protocol: The coordinating lab intentionally introduces small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, different column batches) to assess the impact on the results.
-
Expert Insight: LC-MS/MS methods, particularly with stable isotope-labeled internal standards, tend to be more robust. The performance of GC-MS can be more sensitive to variations in derivatization time, temperature, and the activity of the GC liner.
Conclusion and Recommendations
An inter-laboratory validation study is the ultimate test of an analytical method's fitness for purpose. While both GC-MS and LC-MS/MS can be validated for the quantification of HMFONE, the data and underlying principles strongly favor LC-MS/MS for a multi-site study.
The primary advantages of LC-MS/MS that lead to superior inter-laboratory performance are:
-
Simplified Sample Preparation: The elimination of the derivatization step removes a significant source of potential variability.
-
Greater Specificity: The use of MRM reduces the likelihood of matrix interferences, leading to more consistent results across different laboratories and sample lots.
-
Higher Sensitivity: Lower LOQs are typically achievable, which is critical for applications requiring trace-level quantification.
-
Enhanced Robustness: The method is generally less susceptible to minor variations in experimental conditions.
By rigorously following a validation protocol grounded in regulatory guidelines like ICH Q2(R1), research organizations can develop a truly robust, transferable, and reliable method for the quantification of this compound, ensuring data integrity and comparability across different research and development sites.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][6]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][7]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][8]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][17]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][9]
-
Title: Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry Source: PubMed URL: [Link][12]
-
Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link][15]
-
Title: Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry Source: ResearchGate URL: [Link][13]
-
Title: Round Robin for validation of test methods and the implementation in the standards Source: ResearchGate URL: [Link][3]
-
Title: PHARMACEUTICAL ROUND ROBIN FOR QUANTITATIVE PHASE ANALYSES Source: International Centre for Diffraction Data URL: [Link][4]
-
Title: Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries Source: ResearchGate URL: [Link][14]
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- 12. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A comparative review of the synthetic pathways to substituted furanones
A Comparative Review of Synthetic Pathways to Substituted Furanones
The furanone scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmacologically active compounds.[1][2] Its presence in molecules exhibiting analgesic, anti-inflammatory, anticancer, and antimicrobial properties underscores the critical importance of efficient and versatile synthetic routes to access this core structure.[2][3] For researchers in drug discovery and development, the ability to selectively introduce substituents onto the furanone ring is paramount for modulating biological activity and optimizing pharmacokinetic profiles.
This guide provides an in-depth comparative analysis of prominent synthetic pathways to substituted furanones, moving beyond a mere listing of reactions to explore the mechanistic underpinnings and strategic considerations behind each approach. We will examine methodologies for constructing both 2(5H)- and 3(2H)-furanone isomers, with a focus on providing actionable data and field-proven insights to guide your synthetic planning.
I. Strategic Pathways to 2(5H)-Furanones (γ-Butenolides)
The 2(5H)-furanone, commonly known as the butenolide, is a widely encountered structural unit. Synthetic strategies often leverage cyclization of linear precursors or functionalization of a pre-formed furanone ring.
Intramolecular Cyclization of Acyclic Precursors
The construction of the lactone ring from an open-chain molecule is a cornerstone of butenolide synthesis. The choice of precursor and cyclization strategy dictates the achievable substitution patterns and overall efficiency.
a) Wittig-Type and Horner-Wadsworth-Emmons (HWE) Reactions:
This classical approach relies on the reaction of α-hydroxycarbonyl compounds with phosphorus ylides. The causality behind this strategy lies in the formation of a key betaine intermediate which, upon elimination of phosphine oxide, undergoes intramolecular cyclization to furnish the butenolide. Stabilized ylides, such as those with electron-withdrawing groups, are often employed to control reactivity.[3]
Experimental Protocol: Synthesis of a 2(5H)-Furanone via Intramolecular Wittig Reaction [3]
-
Preparation of the Ylide: To a stirred suspension of (carboethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (N₂), add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.
-
Reaction Initiation: Stir the resulting orange-red solution for 30 minutes at 0 °C. Add a solution of the chosen α-hydroxy ketone (1.0 eq) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the substituted 2(5H)-furanone.
b) Transition Metal-Catalyzed Annulation:
Modern organometallic chemistry offers powerful tools for butenolide synthesis. Palladium-catalyzed reactions, in particular, provide a facile route to 4-substituted 2(5H)-furanones.[4][5] A common strategy involves the Suzuki cross-coupling of a 4-halo or 4-tosyl-2(5H)-furanone with a boronic acid. The choice of a tosyl group over a triflate is often strategic, as the tosylated precursor can be more stable and easier to prepare in high yield.[4][5]
Logical Workflow: Palladium-Catalyzed Synthesis
Caption: Workflow for Pd-catalyzed Suzuki coupling.
II. Strategic Pathways to 3(2H)-Furanones
The 3(2H)-furanone core is another vital substructure found in numerous natural products. Syntheses typically involve the cyclization of functionalized linear precursors, often catalyzed by transition metals.[2]
Metal-Catalyzed Cycloisomerization Reactions
The cyclization of appropriately substituted alkynes is a highly effective and atom-economical strategy for constructing the 3(2H)-furanone ring.
a) Gold-Catalyzed Cyclization of γ-Hydroxyalkynones:
Gold catalysts are exceptionally effective in activating alkyne functionalities towards nucleophilic attack. In the synthesis of 3(2H)-furanones, a gold(I) or gold(III) catalyst promotes the intramolecular attack of a hydroxyl group onto a pendant alkyne. This method is valued for its mild reaction conditions and tolerance of various functional groups.[6]
Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted 3(2H)-Furanone [6]
-
Reactant Preparation: Dissolve the γ-hydroxyalkynone substrate (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere.
-
Catalyst Introduction: To this solution, add the gold catalyst, for instance, (p-CF₃C₆H₄)₃PAuCl (0.05 eq), along with a silver co-catalyst like AgOTf (0.05 eq) to generate the active cationic gold species in situ. The silver salt acts as a halide scavenger.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-4 hours. Monitor progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a short pad of Celite or silica gel to remove the catalyst residues, washing with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired substituted 3(2H)-furanone.
b) Rhodium/Palladium-Catalyzed Cascade Reactions:
For accessing highly substituted 3(2H)-furanones, particularly those with a C2-quaternary center, a binary catalytic system can be employed. A Rh(II)/Pd(0) combination can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters under mild conditions, demonstrating high chemo-, regio-, and stereoselectivity.[6]
Mechanism: Au(I)-Catalyzed Cycloisomerization
Caption: Simplified mechanism of Au(I)-catalyzed furanone synthesis.
III. Asymmetric Synthesis of Chiral Furanones
The synthesis of enantiomerically pure furanones is of paramount importance for pharmaceutical applications. Organocatalysis has emerged as a powerful, metal-free strategy to achieve high stereoselectivity.[7]
Organocatalyzed Michael Addition/Annulation:
Chiral organocatalysts, such as proline and its derivatives or Cinchona alkaloids, can effectively catalyze the asymmetric Michael addition of dicarbonyl compounds to enones, leading to the formation of chiral furanone precursors with high enantiomeric excess (ee%).[7][8] The catalyst operates by forming a transient chiral enamine or iminium ion, which directs the stereochemical outcome of the nucleophilic attack.
IV. Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to other functional groups.
| Synthetic Pathway | Primary Product | Key Advantages | Limitations | Typical Yields | Ref. |
| Intramolecular Wittig | 2(5H)-Furanone | Well-established, reliable for certain substitution patterns. | Stoichiometric phosphine oxide byproduct, can have limited atom economy. | 60-85% | [3] |
| Pd-Catalyzed Coupling | 4-Substituted 2(5H)-Furanone | Excellent for aryl/vinyl substitutions, high functional group tolerance. | Requires pre-functionalized furanone core, cost/toxicity of palladium. | 75-95% | [5] |
| Au-Catalyzed Cyclization | 3(2H)-Furanone | Very mild conditions, high atom economy, excellent functional group tolerance. | Cost of gold catalyst, requires specific alkyne precursors. | 70-98% | [6] |
| Base-Induced Cyclization of Sulfonium Salts | 5-Aryl-3(2H)-Furanone | Rapid (often <10 min), mild conditions, excellent yields. | Substrate scope may be limited to specific sulfonium salt precursors. | 85-99% | [1][6] |
| Organocatalytic Asymmetric Michael Addition | Chiral Furanone Precursors | Metal-free, high enantioselectivity, sustainable. | Catalyst loading can be high, may require longer reaction times. | 70-95% (ee >90%) | [7] |
Conclusion
The synthesis of substituted furanones has evolved significantly, with modern transition-metal and organocatalytic methods offering remarkable advantages in terms of efficiency, selectivity, and mildness of conditions over more classical approaches. Gold-catalyzed cycloisomerizations provide a highly effective route to 3(2H)-furanones, while palladium-catalyzed cross-coupling remains a premier method for functionalizing the 2(5H)-furanone core. For stereocontrolled synthesis, organocatalysis presents a powerful and sustainable alternative. The choice of pathway should be guided by a careful analysis of the target molecule's structure and the comparative data presented herein, enabling researchers to strategically and efficiently access these vital heterocyclic compounds.
References
-
Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]
-
Ye, J., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]
-
Omanakuttan, V. K., et al. (2020). Synthesis of 3(2H)‐Furanones: A Review. European Journal of Organic Chemistry. [Link]
-
Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry. [Link]
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Butenolide synthesis. Organic Chemistry Portal. [Link]
-
John, J., et al. (2020). Synthesis of 3(2H)‐Furanones: A Review. ResearchGate. [Link]
-
A catalytic asymmetric approach for the synthesis of 2,5‐disubstituted‐3(2H)‐furanones. ResearchGate. [Link]
-
De Souza, M. V. N. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry. [Link]
-
Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry. [Link]
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Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Open University of Catalonia. [Link]
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Safety Operating Guide
Proper Disposal of 5-hydroxy-4-methylfuran-2(5H)-one: A Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-hydroxy-4-methylfuran-2(5H)-one (CAS No. 40834-42-2), a furanone derivative utilized in various research applications. The procedures outlined herein are grounded in established safety principles and regulatory compliance, designed specifically for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is classified as a hazardous substance. The primary risks are associated with its potential toxicity and irritant properties.
A Safety Data Sheet (SDS) for a closely related furanone compound indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] While specific toxicity data for this compound is limited in the aggregated search results, its structural similarity to other furanones warrants a cautious approach.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] |
The hazard information is based on data for structurally similar furanone compounds and should be treated as a conservative estimate for this specific chemical.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The causality is simple: creating a barrier between the researcher and the hazardous material prevents accidental contact.
-
Eye Protection : Wear tight-sealing safety goggles or a face shield.[1] This is critical to prevent splashes from causing serious eye irritation.
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Ventilation : All handling and disposal procedures should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Disposal Workflow Decision Guide
The appropriate disposal route depends on the nature and quantity of the waste. This workflow diagram provides a logical decision-making process for laboratory personnel.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Procedures
Direct treatment of this chemical (e.g., acid-base neutralization) in the lab is not recommended without specific institutional approval and validation, as it may generate heat or unknown byproducts.[4] The most reliable and compliant method is collection for disposal by a licensed hazardous waste management service, coordinated through your institution's Environmental Health & Safety (EH&S) department.[1][5]
Procedure A: Disposal of Solid Contaminated Waste
This procedure applies to items such as gloves, weigh paper, and absorbent pads lightly contaminated with this compound.
-
Segregation : At the point of generation, place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container.
-
Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Disposal : Once the container is full, arrange for pickup by your institution's EH&S personnel.
Procedure B: Disposal of Liquid Waste
This procedure is for unused or waste solutions containing this compound.
-
Collection : Pour the liquid waste into a dedicated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).
-
Labeling : Affix a hazardous waste label to the container. Clearly write the full chemical name of all components and their approximate concentrations.
-
Storage : Secure the cap tightly. Store the container in secondary containment (e.g., a plastic tub) within a designated Satellite Accumulation Area to prevent spills.
-
Disposal : Do not overfill the container (leave at least 10% headspace). When ready, contact EH&S for collection.
Procedure C: Decontamination and Disposal of Empty Containers/Glassware
This procedure applies to "empty" containers that held the pure compound or glassware from experiments.
-
Triple Rinse : Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Self-Validation : This triple-rinse procedure is a standard practice designed to ensure that the container is decontaminated to a level where it no longer poses a significant chemical hazard.
-
-
Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as liquid hazardous waste, as described in Procedure B .
-
Glassware Disposal : After rinsing, the glassware can typically be disposed of in a designated "Broken Glass" or "Lab Glass" box.
-
Plastic/Metal Container Disposal : Puncture or deface the empty, rinsed container to prevent reuse. It can then typically be discarded in the normal laboratory trash. Confirm this practice with your institutional guidelines.
Regulatory Framework
In the United States, the management of hazardous waste in academic laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Many academic institutions operate under the Subpart K regulations (40 CFR part 262), which provide a more flexible set of standards for managing laboratory waste compared to industrial settings.[5][7] Key requirements include proper waste determination by trained professionals, timely removal of waste from labs, and the development of a Laboratory Management Plan.[5] It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and comply with their institution's specific waste management plan.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- 5-Hydroxy-4-methylfuran-2(5H)
- SAFETY DATA SHEET - Furan-2(5H)-one. Fisher Scientific.
- SAFETY DATA SHEET - 2-(5H)-Furanone. Fisher Scientific.
- Chemical Safety Data Sheet - 3-Hydroxy-4-methyl-5-ethyl-2(5H)furanone. ChemicalBook.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-hydroxy-4-methylfuran-2(5H)-one
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of 5-hydroxy-4-methylfuran-2(5H)-one (CAS No. 40834-42-2). The protocols outlined here are designed to be a self-validating system, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is a furanone derivative used in various research applications, including studies on the mutagenicity of related compounds.[1][2] While it is a valuable intermediate, its handling requires a comprehensive understanding of its potential hazards. The primary risks associated with this compound are irritation and acute toxicity upon exposure. A thorough risk assessment is the cornerstone of any effective safety plan.
The Globally Harmonized System (GHS) classifications for this chemical dictate the necessary protective measures. These are not arbitrary rules but direct responses to scientifically identified risks.
| Hazard Statement | Classification | Practical Implication & Required Protection |
| H302: Harmful if swallowed | Acute Toxicity, Oral | Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[3] Action: Prohibit eating, drinking, and smoking in the lab. Wear gloves to prevent hand-to-mouth transfer. |
| H315: Causes skin irritation | Skin Corrosion/Irritation | Direct contact can cause redness, inflammation, or chemical burns.[3] Action: Wear appropriate chemical-resistant gloves and a lab coat. A safety shower should be accessible.[4][5] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Splashes can cause significant, potentially lasting, eye damage.[3] Action: Wear safety goggles. In high-risk scenarios, supplement with a face shield. An eyewash station is mandatory.[4][5] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation | Inhaling vapors or aerosols can be harmful. Action: Handle within a certified chemical fume hood or in a well-ventilated area. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity | Inhalation may irritate the respiratory tract.[3] Action: Use engineering controls like a fume hood to minimize vapor concentration. If controls are insufficient, respiratory protection is required. |
This table summarizes the primary hazards associated with this compound, linking them directly to the rationale for specific personal protective equipment.
PPE Selection Workflow: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The following workflow provides a logical framework for determining the appropriate level of protection.
Caption: PPE selection workflow based on task-specific risk assessment.
Core Protocols: From Benchtop to Disposal
Adherence to standardized procedures is critical for mitigating risk. The following sections detail the step-by-step methodologies for handling this compound safely.
Engineering Controls: Your First Line of Defense
Before any PPE is worn, engineering controls must be in place. These are designed to remove the hazard at its source.
-
Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted inside a properly functioning chemical fume hood. This is the primary method to prevent inhalation exposure.[4][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[4]
-
Safety Stations: A certified and unobstructed safety shower and eyewash station must be readily accessible within the work area.[4][5][7]
Step-by-Step PPE for Routine Handling
For standard, small-scale operations (e.g., weighing milligrams, preparing dilute solutions) within a fume hood:
-
Hand Protection: Wear nitrile gloves that are ASTM D6319 certified. Check gloves for any signs of degradation or puncture before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.[4][7]
-
Body Protection: A clean, long-sleeved laboratory coat is mandatory to protect against incidental skin contact.[4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For any task involving transfers or potential for pressure changes, upgrade to chemical splash goggles.[5][8]
Enhanced PPE for High-Risk Scenarios
When handling larger quantities, heating the substance, or performing any operation with a high potential for splashes or aerosol generation (e.g., sonicating, vortexing):
-
Eye and Face Protection: Wear tight-fitting chemical splash goggles.[5][9] It is strongly recommended to also use a full-face shield over the goggles for maximum protection.[9][10]
-
Body Protection: In addition to a lab coat, wear a chemical-resistant apron made of a material like neoprene or butyl rubber. For extensive handling, disposable coveralls ("bunny suits") offer superior protection.[10]
-
Respiratory Protection: If there is a failure in engineering controls or during certain high-risk procedures where exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[3][4] A half-mask or full-face respirator equipped with organic vapor cartridges (Type A, brown) is appropriate.[3][8]
Emergency Procedures and Disposal
Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Protect: Don the appropriate level of PPE (Tier 2 recommended) before re-entering the area.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[4][7] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations.[5]
First Aid Measures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[4] Seek immediate medical attention.
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Containers should be tightly sealed and clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
By integrating this expert-driven, safety-first approach, you ensure a secure environment for groundbreaking research. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
-
Material Safety Data Sheet - 2(5H)-Furanone - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
-
SAFETY DATA SHEET 3(2H)-Furanone, dihydro-2-methyl- (Natural) - Synerzine. (n.d.). Synerzine. [Link]
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Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Albert Kerbl GmbH. [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. [Link]
-
2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem. (n.d.). PubChem. [Link]
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- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
